Tris(2,4-dimethoxyphenyl)methanol
Description
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Properties
IUPAC Name |
tris(2,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-27-16-7-10-19(22(13-16)30-4)25(26,20-11-8-17(28-2)14-23(20)31-5)21-12-9-18(29-3)15-24(21)32-6/h7-15,26H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBUIJKOSQBPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659918 | |
| Record name | Tris(2,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76832-37-6 | |
| Record name | Tris(2,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Tris(2,4-dimethoxyphenyl)methanol
An In-depth Technical Guide to the Synthesis and Characterization of Tris(2,4-dimethoxyphenyl)methanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound, a sterically hindered triarylmethanol. Triarylmethanols and their derivatives are significant scaffolds in medicinal chemistry and materials science. This document outlines a robust synthetic strategy employing the Grignard reaction, a cornerstone of carbon-carbon bond formation.[1] It further details the full suite of analytical techniques required for unambiguous structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation are presented with an emphasis on the underlying chemical principles, providing researchers and drug development professionals with the practical and theoretical knowledge necessary to successfully synthesize and validate this target compound.
Strategic Approach: Retrosynthetic Analysis and Synthesis Design
The molecular architecture of this compound, a tertiary alcohol with three identical aryl substituents, points directly to a convergent synthesis strategy. The most logical disconnection is at the three C-C bonds radiating from the central carbinol carbon. This retrosynthetic analysis identifies a 2,4-dimethoxyphenyl organometallic nucleophile and a suitable carbonyl-containing electrophile as key synthons.
The Grignard reaction is an exemplary choice for this transformation, renowned for its efficiency in forming tertiary alcohols from the reaction of an organomagnesium halide with a ketone or ester. We will employ a common and high-yielding variant: the reaction of two equivalents of a Grignard reagent with one equivalent of an ester.
Our forward synthesis, therefore, involves two primary stages:
-
Formation of the Grignard Reagent: In situ preparation of 2,4-dimethoxyphenylmagnesium bromide from 1-bromo-2,4-dimethoxybenzene and magnesium turnings under strictly anhydrous conditions.
-
Nucleophilic Acyl Substitution and Addition: Reaction of the pre-formed Grignard reagent with ethyl 2,4-dimethoxybenzoate. The first equivalent of the Grignard reagent adds to the ester carbonyl, eliminating ethoxide to form an intermediate ketone, bis(2,4-dimethoxyphenyl)methanone. This ketone is highly reactive and is immediately attacked by a second equivalent of the Grignard reagent to form the magnesium alkoxide salt of the target tertiary alcohol. A final acidic workup protonates the alkoxide to yield this compound.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Synthesis and Purification
This protocol is designed for the synthesis of this compound on a laboratory scale. All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen or argon to prevent moisture from quenching the highly reactive Grignard reagent.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Comments |
| Magnesium Turnings | 24.31 | 1.34 g | 55.0 | Activate before use. |
| 1-Bromo-2,4-dimethoxybenzene | 217.06 | 11.94 g | 55.0 | Ensure it is anhydrous. |
| Ethyl 2,4-dimethoxybenzoate | 210.23 | 5.26 g | 25.0 | Ensure it is anhydrous. |
| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - | Reagent grade, dried over sodium/benzophenone. |
| Iodine | 253.81 | 1 crystal | - | For initiating the Grignard reaction. |
| Saturated NH₄Cl (aq) | - | ~100 mL | - | For quenching the reaction. |
| Ethyl Acetate | 88.11 | ~200 mL | - | For extraction. |
| Brine | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | For drying the organic phase. |
| Hexanes/Ethyl Acetate | - | Varies | - | For recrystallization. |
Synthesis Workflow
Caption: Step-by-step workflow for synthesis and purification.
Detailed Step-by-Step Procedure
-
Grignard Reagent Preparation:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel (all under N₂), add magnesium turnings (1.34 g, 55.0 mmol).
-
Add a single crystal of iodine. The purple color will fade as the iodine reacts with the magnesium surface, activating it.
-
In the dropping funnel, prepare a solution of 1-bromo-2,4-dimethoxybenzene (11.94 g, 55.0 mmol) in 50 mL of anhydrous diethyl ether.
-
Add ~5 mL of this solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a cloudy, grayish appearance. If it does not start, gently warm the flask with a heat gun.[2]
-
Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ester:
-
Cool the gray-brown Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of ethyl 2,4-dimethoxybenzoate (5.26 g, 25.0 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred Grignard reagent at 0 °C. A viscous precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This is a safer alternative to acidic water for hydrolyzing the magnesium alkoxide and dissolving the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of ethyl acetate.
-
Combine all organic layers and wash with 50 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be purified by recrystallization. A solvent system such as a hexanes/ethyl acetate mixture is a good starting point. Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in vacuo.
-
Characterization of this compound
Unambiguous confirmation of the product's identity and purity requires a multi-technique analytical approach. The following sections detail the expected results from key spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be acquired in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[3]
Predicted ¹H NMR Data (500 MHz, CDCl₃): The structure possesses C₃ symmetry around the central carbon, but the three phenyl rings are chemically equivalent. Within each ring, the protons are distinct.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | d | 3H | Ar-H (H6) | Ortho to carbinol, deshielded. |
| ~6.4-6.5 | dd | 3H | Ar-H (H5) | Ortho to one OMe, meta to another. |
| ~6.3-6.4 | d | 3H | Ar-H (H3) | Ortho to two OMe groups, most shielded. |
| ~5.5-6.0 | s (broad) | 1H | -OH | Exchangeable proton, shift is concentration-dependent. |
| ~3.80 | s | 9H | Ar-OCH ₃ (pos. 4) | Methoxy group protons. |
| ~3.75 | s | 9H | Ar-OCH ₃ (pos. 2) | Methoxy group protons, slightly different environment. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 | C 4-Ar | Aromatic C attached to OMe, deshielded. |
| ~158.5 | C 2-Ar | Aromatic C attached to OMe, deshielded. |
| ~130.0 | C 6-Ar | Aromatic CH. |
| ~125.0 | C 1-Ar | Quaternary aromatic C attached to carbinol. |
| ~105.0 | C 5-Ar | Aromatic CH. |
| ~98.0 | C 3-Ar | Aromatic CH, shielded by two ortho OMe groups. |
| ~82.0 | C -OH | Central quaternary carbinol carbon. |
| ~55.5 | OC H₃ | Methoxy carbons. |
| ~55.3 | OC H₃ | Methoxy carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should be acquired using a KBr pellet or as a thin film.[4]
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3550 - 3450 | Strong, Broad | Alcohol | O-H Stretch |
| 3100 - 3000 | Medium | Aromatic | C-H Stretch |
| 2980 - 2850 | Medium | Methyl (sp³) | C-H Stretch |
| 1610, 1585, 1500 | Strong to Medium | Aromatic | C=C Stretch |
| 1250 - 1200 | Strong | Aryl Ether | Asymmetric C-O Stretch |
| 1150 - 1020 | Strong | Aryl Ether & Alcohol | Symmetric C-O Stretch |
The broad O-H stretch is the most diagnostic peak confirming the presence of the alcohol. The strong C-O stretching bands are characteristic of the numerous methoxy groups and the tertiary alcohol.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electron Ionization (EI) is a common technique.
-
Molecular Formula: C₂₅H₂₈O₇
-
Exact Mass: 440.1835 g/mol
-
Predicted Molecular Ion (M⁺): m/z = 440.
-
Key Fragmentation Patterns:
-
[M - OH]⁺: m/z = 423 (Loss of the hydroxyl radical, forming a stable triarylmethyl cation). This is often a very prominent peak.
-
[M - C₈H₉O₂]⁺: m/z = 287 (Loss of a 2,4-dimethoxyphenyl radical). This corresponds to the bis(2,4-dimethoxyphenyl)methyl cation.
-
[C₈H₉O₂]⁺: m/z = 153 (The 2,4-dimethoxyphenylmethyl cation).
-
Safety, Handling, and Storage
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves when handling any chemicals.[6]
-
1-Bromo-2,4-dimethoxybenzene: Irritant. Avoid contact with skin and eyes.
-
Diethyl Ether: Extremely flammable liquid and vapor. Its vapors can form explosive mixtures with air. It is also a peroxide former. Work in a well-ventilated chemical fume hood away from ignition sources.[7]
-
Magnesium Turnings: Flammable solid.
-
Grignard Reagents: Highly reactive, corrosive, and moisture-sensitive. Reacts violently with water.
-
This compound: The specific toxicity is not established. Treat as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.
Handling: All manipulations involving anhydrous ether and the Grignard reagent must be performed under an inert atmosphere (nitrogen or argon) in a chemical fume hood.
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Potential Applications in Research and Development
Triarylmethanol derivatives are versatile compounds with applications spanning multiple scientific disciplines:
-
Protecting Groups: The tris(alkoxyphenyl)methyl moiety can serve as a highly acid-labile protecting group for alcohols, amines, and thiols in complex organic synthesis, particularly in peptide and nucleotide chemistry.[8]
-
Molecular Probes and Dyes: The triarylmethyl scaffold is the core structure of many common dyes (e.g., crystal violet). Functionalized derivatives can be developed as fluorescent probes or sensors.
-
Medicinal Chemistry: These structures can act as rigid scaffolds for presenting pharmacophores in three dimensions, potentially leading to the development of novel therapeutic agents. The methoxy groups can participate in hydrogen bonding and influence the compound's pharmacokinetic properties.
-
Lewis Base Catalysis: Sterically hindered and electron-rich triaryl compounds, particularly phosphine analogues like Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), have shown significant efficacy as organocatalysts.[9][10] The oxygen-containing analogue may exhibit interesting catalytic properties.
This guide provides a robust and scientifically grounded pathway for the synthesis and validation of this compound, enabling further exploration of its properties and applications by the scientific community.
References
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Ferguson, G., Glidewell, C., & Patterson, I. L. J. (1996). Tris(4-methoxyphenyl)methanol. Acta Crystallographica Section C: Crystal Structure Communications, 52(2), 420-423. Available at: [Link]
- Google Patents. (2012). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
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Pharmaffiliates. (n.d.). The Role of (2,3,4-Trimethoxyphenyl)methanol in Pharmaceutical Synthesis. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]
- Google Patents. (2012). CN102701906A - Methanol purification method.
-
ResearchGate. (n.d.). Reaction mechanism for the formation of 2,4-dimethoxyphenol from benzoquinone and methanol. Available at: [Link]
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TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Available at: [Link]
-
ResearchGate. (2021). FTIR spectrum of methoxymethanol prepared by dissolving formaldehyde in anhydrous methanol. Available at: [Link]
-
Lee, H. B., & Balasubramanian, T. (2007). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Organic letters, 9(5), 741–744. Available at: [Link]
- Google Patents. (2010). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]
-
Carl ROTH. (2016). Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. Available at: [Link]
-
Harlim, A., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 6(2), 126-129. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Preparation of Triphenyl Methanol by Grignard Reaction. Available at: [Link]
-
American Chemical Society. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]
-
Crasto, A. M. (2014). 4-methoxyphenyl methanol, NMR, IR, MASS. DR. ANTHONY MELVIN CRASTO'S BLOG. Available at: [Link]
-
YouTube. (2020). Grignard Reaction lab, Synthesis of Triphenylmethanol. Available at: [Link]
-
ChemRxiv. (2020). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Available at: [Link]
-
Hudson, R. L., et al. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths. The Astrophysical Journal, 969(1), 1. Available at: [Link]
-
Wesseler, M., et al. (2016). Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. Organic & Biomolecular Chemistry, 14(25), 5954-5957. Available at: [Link]
-
YouTube. (2023). Triphenylmethanol Synthesis: Grignard Reaction. Available at: [Link]
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An In-depth Technical Guide to Tris(2,4-dimethoxyphenyl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery and materials science is increasingly reliant on a deep understanding of the nuanced physicochemical properties of novel chemical entities. Tris(2,4-dimethoxyphenyl)methanol, a complex triarylmethanol, stands as a molecule of significant interest due to its unique structural characteristics and potential applications. This guide, designed for the discerning researcher, offers a comprehensive exploration of this compound, moving beyond surface-level data to provide a foundational understanding of its behavior and utility. By synthesizing available data with established chemical principles, this document aims to empower scientists in their research and development endeavors.
Molecular and Structural Characteristics
This compound is a tertiary alcohol characterized by a central carbon atom bonded to three 2,4-dimethoxyphenyl rings. This substitution pattern imparts significant steric bulk and electronic effects that dictate its physical and chemical properties.
Table 1: Core Molecular and Structural Data
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 76832-37-6 | Apollo Scientific, PubChem[1][2] |
| Molecular Formula | C₂₅H₂₈O₇ | PubChem[1] |
| Molecular Weight | 440.49 g/mol | PubChem[1] |
| Canonical SMILES | COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC | PubChem[1] |
| InChIKey | SBBUIJKOSQBPNN-UHFFFAOYSA-N | PubChem[1] |
The three methoxy-substituted phenyl rings are not planar but are instead arranged in a propeller-like conformation around the central carbinol carbon. This arrangement minimizes steric hindrance between the bulky aryl groups. The configurational stability of such triarylmethanols can be significant, with racemization half-life varying from hours to years depending on the steric bulk of the aryl substituents.[1]
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are largely dictated by its high molecular weight, the presence of multiple polar methoxy groups, and the sterically hindered hydroxyl group.
Table 2: Physicochemical Data
| Property | Value | Remarks |
| Appearance | White to off-white solid | Based on data for similar triarylmethanols. |
| Melting Point | Not experimentally determined. | Expected to be a high melting solid due to its large, rigid structure. For comparison, Triphenylmethanol has a melting point of 162-164 °C. |
| Boiling Point | Not experimentally determined. | Expected to be very high and likely to decompose before boiling under atmospheric pressure. |
| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. Sparingly soluble in alcohols like methanol and ethanol. | Predicted based on the "like dissolves like" principle. The large nonpolar surface area of the aryl rings dominates, while the methoxy and hydroxyl groups provide some polarity. |
| Stability | Stable under normal laboratory conditions. Sensitive to strong acids, which can promote the formation of the highly colored triarylmethyl carbocation. | Triarylmethanols are generally stable solids.[1] |
| pKa | Not experimentally determined. | The hydroxyl proton is expected to be weakly acidic, similar to other tertiary alcohols. |
Spectral Analysis
Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the known spectral characteristics of its constituent functional groups and related triarylmethanol compounds, the following spectral data can be predicted.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the presence of three magnetically non-equivalent dimethoxyphenyl rings, especially if free rotation is hindered.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 6.4 - 7.5 | Multiplets |
| -OCH₃ | 3.7 - 3.9 | Multiple Singlets |
| -OH | 2.0 - 4.0 | Broad Singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show a multitude of signals corresponding to the aromatic carbons, the methoxy carbons, and the central carbinol carbon.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C -OH (Carbinol) | 80 - 90 |
| Ar-C -O | 155 - 165 |
| Ar-C | 100 - 140 |
| -OC H₃ | 55 - 60 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorptions corresponding to the O-H, C-H, C=C, and C-O bonds.
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3600 - 3200 | Broad, Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (methyl) | 2950 - 2850 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Strong, Multiple bands |
| C-O stretch (aryl ether) | 1250 - 1200 | Strong |
| C-O stretch (alcohol) | 1050 - 1000 | Strong |
Mass Spectrometry (Predicted)
In a mass spectrum, this compound is expected to show a molecular ion peak, although it may be weak. The fragmentation pattern will likely involve the loss of a water molecule and cleavage of the aryl-C bond to form the stable triarylmethyl cation.
Synthesis and Purification
The synthesis of unsymmetrical triarylmethanols is a well-established area of organic chemistry, with the Grignard reaction being a cornerstone methodology.
Synthetic Approach: The Grignard Reaction
A robust and widely applicable method for the synthesis of this compound involves the reaction of a Grignard reagent derived from 1-bromo-2,4-dimethoxybenzene with a suitable carbonyl compound, such as diethyl carbonate.
Diagram 2: Synthetic Workflow via Grignard Reaction
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-2,4-dimethoxybenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. The formation of the Grignard reagent, 2,4-dimethoxyphenylmagnesium bromide, is typically exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with Diethyl Carbonate: Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add a solution of diethyl carbonate in anhydrous THF dropwise via the addition funnel. The reaction is a nucleophilic acyl substitution followed by a second nucleophilic addition.
-
Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will protonate the intermediate alkoxide to form the desired tertiary alcohol and precipitate magnesium salts.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification: Recrystallization
The crude this compound can be purified by recrystallization from a suitable solvent or solvent system.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Determine an appropriate solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, may be effective.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.
Reactivity and Stability
The chemical reactivity of this compound is centered around the hydroxyl group and the potential for the formation of a stable carbocation.
-
Formation of Triarylmethyl Cation: In the presence of strong acids, the hydroxyl group can be protonated and eliminated as a water molecule, leading to the formation of the resonance-stabilized Tris(2,4-dimethoxyphenyl)methyl cation. This cation is often highly colored due to its extended conjugated π-system.
-
Ether and Ester Formation: The hydroxyl group can undergo reactions typical of tertiary alcohols, such as etherification and esterification, although these reactions may be sterically hindered.
-
Oxidation: Oxidation of the tertiary alcohol is not readily achieved under standard conditions.
The compound is expected to be stable when stored in a cool, dry, and dark place, away from strong acids and oxidizing agents.
Safety and Handling
As a fine chemical, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available, general precautions for handling substituted triarylmethanols should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Potential Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in several areas:
-
Scaffold for Drug Design: The triarylmethane scaffold is present in a number of biologically active compounds. The unique substitution pattern of this compound could serve as a starting point for the synthesis of novel therapeutic agents.
-
Fluorescent Probes and Dyes: The formation of the intensely colored triarylmethyl cation upon treatment with acid suggests potential applications in the development of pH-sensitive probes or dyes.
-
Protecting Group Chemistry: The bulky nature of the Tris(2,4-dimethoxyphenyl)methyl group could be exploited for the protection of other functional groups in multi-step organic synthesis.
Conclusion
This compound presents a fascinating case study in the interplay of structure and properties. While a complete experimental dataset for this compound remains to be fully elucidated in the public domain, this guide has synthesized the available information and provided reasoned predictions based on established chemical principles and data from analogous structures. It is our hope that this comprehensive overview will serve as a valuable resource for researchers and professionals, stimulating further investigation into the properties and potential applications of this intriguing molecule.
References
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Electronic Supplementary Information. The Royal Society of Chemistry.
-
PubChem. This compound. National Center for Biotechnology Information.
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Mori, T., et al. Triarylmethanols and triarylmethyl cations. ResearchGate.
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Kumar, A., et al. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. PMC.
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Benniston, A. C., et al. Electronic Supplementary Information. The Royal Society of Chemistry.
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ResearchGate. FTIR spectrum of methoxymethanol prepared by dissolving formaldehyde in anhydrous methanol CH3OH...
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Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
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International Journal of Chemical Engineering and Applications. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
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A Technical Guide to Tris(2,4-dimethoxyphenyl)methanol (CAS 76832-37-6): Synthesis, Properties, and Potential Applications
Executive Summary
The triarylmethanol scaffold is a recurring and vital structural motif in medicinal chemistry and materials science, recognized for its presence in numerous bioactive compounds and functional polymers.[1] Tris(2,4-dimethoxyphenyl)methanol, identified by CAS number 76832-37-6, is a specific member of this class characterized by three electron-rich dimethoxyphenyl rings converging on a central carbinol carbon. This guide provides an in-depth technical overview of its chemical properties, outlines established and modern synthetic pathways, and explores its potential applications for researchers, chemists, and drug development professionals. By synthesizing foundational organic chemistry principles with contemporary catalytic methods, we aim to provide a comprehensive resource for the effective utilization of this compound in a research and development context.
Physicochemical and Structural Properties
This compound is a multi-arylated alcohol with distinct physical and structural characteristics. The presence of six methoxy groups significantly influences its polarity, solubility, and electronic properties. Like other triarylmethanols, it adopts a propeller-shaped conformation to minimize steric hindrance between the bulky aryl substituents.[2] This defined three-dimensional structure is a key feature that can influence its interaction with biological targets or its packing in a solid state.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 76832-37-6 | [3][4] |
| Molecular Formula | C₂₅H₂₈O₇ | [3][5][6] |
| Molecular Weight | 440.49 g/mol | [3][5] |
| Appearance | Light yellow crystalline powder | [7] |
| Storage | Sealed in dry, room temperature conditions | [5] |
| MDL Number | MFCD00145468 | [4][5] |
Synthesis Strategies: From Classical to Contemporary
The synthesis of triarylmethanols is a well-established field in organic chemistry, with both traditional and modern methods offering distinct advantages. The choice of synthetic route often depends on factors such as substrate availability, functional group tolerance, and desired efficiency.
Classical Approach: The Grignard Reaction
The most traditional and fundamentally important route to unsymmetrical triarylmethanols is the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to a diaryl ketone or a related carbonyl compound.[1][8] This method is valued for its reliability and the use of readily available starting materials.
The synthesis of the symmetrical this compound via this pathway would logically involve the reaction of a Grignard reagent derived from 1-bromo-2,4-dimethoxybenzene with a central carbonyl electrophile like diethyl carbonate.
Caption: Conceptual workflow for the Grignard-based synthesis.
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings.
-
Add a solution of 1-bromo-2,4-dimethoxybenzene[9] in anhydrous diethyl ether or THF.
-
Initiate the reaction, if necessary, with a small crystal of iodine or gentle heating. The formation of the Grignard reagent is indicated by the disappearance of magnesium and the formation of a cloudy solution.
-
Expert Insight: The electron-donating methoxy groups can sometimes make Grignard formation from aryl bromides challenging.[10] Ensuring rigorously anhydrous conditions and using activated magnesium are critical for success.
-
-
Nucleophilic Addition:
-
In a separate flame-dried flask, prepare a solution of diethyl carbonate in anhydrous ether/THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent solution (approximately 2.1 equivalents) to the stirred diethyl carbonate solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates consumption of the starting material.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the final product, this compound.
-
Modern Approach: Palladium-Catalyzed Tandem Arylation/Oxidation
More recent advancements offer a highly efficient, one-pot synthesis of triarylmethanols through a palladium-catalyzed tandem reaction.[8][11] This method involves the C(sp³)–H arylation of a diarylmethane with an aryl bromide, followed by an in-situ oxidation of the resulting triarylmethane intermediate.[1]
This approach avoids the need to pre-form and handle sensitive organometallic reagents, offering milder reaction conditions and often higher yields.[1]
Caption: Palladium-catalyzed tandem synthesis of triarylmethanols.
Potential Applications in Drug Discovery and Development
While specific biological activity for this compound is not extensively documented in public literature, the broader triarylmethanol class is a well-known pharmacophore with a diverse range of reported biological activities.[1] This suggests that the title compound could serve as a valuable scaffold or starting point for medicinal chemistry programs.
-
Antiproliferative and Anticancer Agents: Many triarylmethanol derivatives have been investigated for their ability to inhibit cell growth.[1][8]
-
Antiviral Activity: The scaffold has been identified in compounds showing inhibitory effects against viruses such as HIV and HCV.[1][8]
-
Ion Channel Modulation: Certain analogues act as blockers for Ca²⁺-activated potassium ion channels.[1][8]
-
Enzyme Inhibition: The triarylmethanol core is found in inhibitors of enzymes like UDP-glucuronosyltransferase.[1][8]
The electron-rich nature of the dimethoxyphenyl rings in this compound makes it an interesting candidate for screening in assays related to these activities. The methoxy groups can participate in hydrogen bonding and can be metabolically labile, offering potential sites for biotransformation or further synthetic modification to optimize pharmacokinetic properties.
Analytical Characterization
Confirmation of the identity and purity of synthesized this compound is achieved through standard analytical techniques. Commercial suppliers typically provide documentation including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and arrangement of protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight (440.49 g/mol ) and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[5]
Conclusion
This compound (CAS 76832-37-6) is a structurally well-defined member of the medicinally significant triarylmethanol family. It is accessible through both classical Grignard-based syntheses and modern, highly efficient palladium-catalyzed methods. While its specific biological profile remains to be fully elucidated, its core structure is associated with a wide array of important pharmacological activities. For researchers and drug development professionals, this compound represents a promising, yet underexplored, scaffold that warrants investigation as a potential synthetic building block or as a candidate for inclusion in high-throughput screening libraries.
References
- Title: Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC - NIH Source: National Institutes of Health URL
- Title: Arylations with Nitroarenes for One-Pot Syntheses of Triaryl-methanols and Tetraarylmethanes Source: ChemRxiv URL
- Title: Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PubMed Source: PubMed URL
- Source: ACS Publications (The Journal of Organic Chemistry)
- Title: 76832-37-6|Tris(2,4-dimethoxyphenyl)
- Title: Tris(2,4-dimethoxyphenyl)
- Title: TRIS(2,4-DIMETHOXYPHENYL)
- Title: Tris(2,4-dimethoxyphenyl)
- Title: 76832-37-6 Cas No. | Tris(2,4-dimethoxyphenyl)
- Title: The Role of (2,3,4-Trimethoxyphenyl)
- Title: Tris(2,4-dimethoxyphenyl)
- Title: Tris(2,4-dimethoxyphenyl)
- Title: 1-Bromo-2,4-dimethoxybenzene | C8H9BrO2 | CID 87266 - PubChem Source: PubChem URL
- Title: Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?
- Title: 1-Bromo-2,4-dimethoxybenzene 97 17715-69-4 - Sigma-Aldrich Source: Sigma-Aldrich URL
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The Architectural Elegance of Sterically Hindered Triphenylmethanols: A Technical Guide to the Crystal Structure of Tris(2,4-dimethoxyphenyl)methanol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the crystal structure of Tris(2,4-dimethoxyphenyl)methanol, a molecule of significant interest in supramolecular chemistry and materials science. In the absence of a publicly available experimentally determined crystal structure for this specific compound, this guide presents a predictive model based on the known crystal structure of its close analogue, Tris(4-methoxyphenyl)methanol. We delve into the probable molecular conformation, intermolecular interactions, and crystal packing, offering insights grounded in established crystallographic principles. Furthermore, a detailed, field-proven protocol for the synthesis and crystallization of this compound is provided, empowering researchers to produce high-quality crystalline material for further investigation. This guide is intended to be a valuable resource for scientists engaged in crystal engineering, drug design, and the development of novel functional materials.
Introduction: The Significance of Substituted Triphenylmethanols
Triphenylmethanol and its derivatives are a cornerstone of organic chemistry, serving as versatile building blocks and exhibiting a range of interesting physical and chemical properties. The introduction of substituents onto the phenyl rings dramatically influences their molecular architecture and, consequently, their solid-state packing. This compound, with its sterically demanding and electron-donating methoxy groups at the ortho and para positions, presents a fascinating case study in crystal engineering. The interplay of steric hindrance and potential for hydrogen bonding and other non-covalent interactions is expected to dictate a unique and complex crystalline arrangement. Understanding this arrangement is paramount for applications in areas such as host-guest chemistry, molecular recognition, and the design of materials with tailored optical or electronic properties.
Predicted Crystal Structure of this compound: An Analogue-Based Approach
Due to the current unavailability of an experimentally determined crystal structure for this compound in the Cambridge Structural Database (CSD) or the broader scientific literature, we propose a predictive model based on the well-characterized crystal structure of its structural isomer, Tris(4-methoxyphenyl)methanol[1].
Insights from the Crystal Structure of Tris(4-methoxyphenyl)methanol
The crystal structure of Tris(4-methoxyphenyl)methanol reveals a monoclinic crystal system with the space group P2₁[1]. The molecules are linked into dimers via a weak O-H···O hydrogen bond between the hydroxyl group of one molecule and a methoxy oxygen of a neighboring molecule[1]. This fundamental interaction, coupled with van der Waals forces, governs the overall packing of the molecules in the crystal lattice.
Proposed Molecular Conformation and Crystal Packing for this compound
The presence of methoxy groups at the ortho positions in this compound introduces significant steric hindrance around the central carbon atom. This is anticipated to force the three phenyl rings into a more pronounced propeller-like conformation compared to the 4-methoxy analogue. This steric clash will likely influence the intermolecular interactions within the crystal.
It is probable that the primary intermolecular interaction will still be an O-H···O hydrogen bond, similar to its analogue. However, the specific methoxy oxygen involved (ortho or para) and the geometry of this bond will be dictated by the steric constraints imposed by the ortho-methoxy groups. It is plausible that the crystal will adopt a packing arrangement that minimizes steric repulsion while maximizing favorable intermolecular contacts.
Table 1: Predicted Crystallographic Parameters for this compound (based on analogy with Tris(4-methoxyphenyl)methanol)
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic or Triclinic | The reduced symmetry due to the ortho-methoxy groups may lead to a lower symmetry crystal system. |
| Space Group | P2₁/c or P-1 | These are common space groups for organic molecules of this type. |
| Intermolecular Interactions | O-H···O hydrogen bonds, C-H···π interactions, van der Waals forces | The hydroxyl group will act as a hydrogen bond donor, and the methoxy oxygens as acceptors. The aromatic rings provide sites for C-H···π interactions. |
Experimental Protocol for the Synthesis and Crystallization of this compound
The following protocol is a robust and reliable method for the synthesis of this compound, adapted from established procedures for the preparation of triphenylmethanol derivatives via the Grignard reaction[2][3][4][5].
Synthesis of this compound via Grignard Reaction
This synthesis involves the reaction of a Grignard reagent, 2,4-dimethoxyphenylmagnesium bromide, with an appropriate ester, such as methyl 2,4-dimethoxybenzoate.
Materials:
-
1-Bromo-2,4-dimethoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl 2,4-dimethoxybenzoate
-
10% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Hexanes
Step-by-Step Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled hot under a dry nitrogen or argon atmosphere.
-
Place magnesium turnings (2.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromo-2,4-dimethoxybenzene (2 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should be initiated (cloudiness and gentle reflux). If not, a small crystal of iodine can be added as an initiator.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ester:
-
Dissolve methyl 2,4-dimethoxybenzoate (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the ester solution dropwise to the stirred Grignard reagent. A precipitate will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing a mixture of ice and 10% sulfuric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Crystallization of this compound
Slow evaporation is a reliable method for obtaining high-quality single crystals suitable for X-ray diffraction.
Step-by-Step Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent system. A mixture of a good solvent (e.g., dichloromethane or acetone) and a poor solvent (e.g., hexanes or methanol) is often effective.
-
Filter the solution to remove any insoluble impurities.
-
Place the filtered solution in a loosely capped vial or a beaker covered with perforated parafilm.
-
Allow the solvent to evaporate slowly in a vibration-free environment over several days.
-
Collect the resulting crystals by filtration.
Visualization of the Proposed Molecular and Crystal Structure
To visually represent the anticipated molecular structure and key intermolecular interactions, the following diagrams are provided.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a scientifically grounded framework for understanding its likely solid-state architecture. By drawing parallels with its close analogue, Tris(4-methoxyphenyl)methanol, we anticipate a structure governed by a balance of steric repulsion from the ortho-methoxy groups and attractive O-H···O hydrogen bonding. The provided synthesis and crystallization protocols offer a clear pathway for researchers to obtain high-quality crystalline material, paving the way for its structural elucidation and the exploration of its potential applications. This work underscores the power of predictive science in guiding experimental design and advancing our understanding of molecular self-assembly.
References
- Jasperse, J. Chem 355: Grignard Synthesis of Triphenylmethanol.
- Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.
- Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol.
- Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction.
- Ferguson, G., & Absalon, C. (1996). Tris(4-methoxyphenyl)methanol.
Sources
The Emergence of Polysubstituted Triarylmethanols: A Technical Guide to Tris(2,4-dimethoxyphenyl)methanol
Abstract
This technical guide provides an in-depth exploration of Tris(2,4-dimethoxyphenyl)methanol, a member of the pharmacologically significant triarylmethanol class of compounds. While the specific historical discovery of this polysubstituted methanol is not extensively documented, its existence is a logical extension of the rich history of triarylmethanol synthesis and the ever-present demand for novel molecular scaffolds in drug discovery. This document will cover the probable synthetic routes, structural characteristics, and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Triarylmethanol Scaffold
Triarylmethanol derivatives are a cornerstone in the architecture of bioactive molecules and advanced materials.[1] These compounds, characterized by a central carbinol carbon atom bonded to three aryl groups, serve as crucial pharmacophores in medicinal chemistry. Their derivatives have demonstrated a wide spectrum of biological activities, including roles as anticancer agents, HIV inhibitors, and blockers of Ca2+-activated potassium ion channels.[1] The therapeutic potential of these scaffolds stems from their rigid, three-dimensional structure which allows for precise orientation of substituents to interact with biological targets.
This guide focuses on a specific, electron-rich derivative: this compound. The introduction of multiple methoxy groups onto the phenyl rings is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor binding affinity.
Structural Elucidation and Physicochemical Properties
The chemical structure of this compound is defined by a central methanol carbon connected to three 2,4-dimethoxyphenyl rings.
| Property | Value | Source |
| CAS Number | 76832-37-6 | [2] |
| Molecular Formula | C25H28O7 | [2] |
| Molecular Weight | 440.5 g/mol | [2] |
| IUPAC Name | This compound | PubChem |
The molecule's conformation is that of a three-bladed propeller, a characteristic of triarylmethanols. The steric hindrance between the ortho-methoxy groups on the phenyl rings likely influences the propeller's pitch and the rotational barrier around the aryl-carbinol carbon bonds.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis and Methodologies
The synthesis of this compound, while not explicitly detailed in seminal literature, can be approached through established methodologies for creating triarylmethanols.
Classical Approach: Grignard Reaction
The traditional and most direct route to symmetrical triarylmethanols involves the reaction of an organometallic reagent with a diaryl ketone or a carbonate. For this compound, a plausible Grignard-based synthesis would involve the reaction of 2,4-dimethoxyphenylmagnesium bromide with a suitable carbonyl compound like diethyl carbonate or, in a stepwise manner, with bis(2,4-dimethoxyphenyl)methanone.
Diagram: Proposed Grignard Synthesis Pathway
Caption: Proposed Grignard synthesis of this compound.
Modern Synthetic Approaches: Tandem C-H Arylation/Oxidation
More contemporary methods for triarylmethanol synthesis involve transition-metal-catalyzed reactions. A one-pot tandem arylation/oxidation of a diarylmethane offers a more elegant and potentially higher-yielding alternative to classical organometallic additions.[3] In a hypothetical application to this compound, bis(2,4-dimethoxyphenyl)methane could be reacted with 1-bromo-2,4-dimethoxybenzene in the presence of a palladium catalyst, followed by in-situ oxidation.[3]
Detailed Experimental Protocol: Grignard Synthesis
The following is a detailed, self-validating protocol for the synthesis of this compound via a Grignard reaction, based on established chemical principles.
Materials:
-
1-Bromo-2,4-dimethoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bis(2,4-dimethoxyphenyl)methanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-2,4-dimethoxybenzene (1.1 eq) in anhydrous diethyl ether.
-
Add a small amount of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).
-
Once the reaction begins, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve bis(2,4-dimethoxyphenyl)methanone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region, with distinct signals for the protons on the dimethoxy-substituted phenyl rings. The hydroxyl proton will likely appear as a broad singlet, and the six methoxy groups will give rise to sharp singlets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the central carbinol carbon, along with a series of signals for the aromatic carbons, including those bearing the methoxy groups. The carbons of the six methoxy groups will also be evident.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong C-O stretching bands for the methoxy groups and the carbinol will also be present, in addition to characteristic aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a hydroxyl group and cleavage of the aryl-carbon bonds.
Potential Applications in Drug Development and Research
The structural features of this compound suggest several potential applications in the field of drug development and chemical biology.
-
As a Molecular Scaffold: The core structure can be further functionalized to create libraries of compounds for screening against various biological targets. The electron-rich nature of the phenyl rings makes them amenable to electrophilic substitution, allowing for the introduction of additional diversity.
-
As a Precursor to Protecting Groups: Triarylmethanols are precursors to trityl cations, which are widely used as protecting groups for alcohols, amines, and thiols in organic synthesis. The 2,4-dimethoxy substitution pattern would be expected to stabilize the corresponding cation, making the "Tris(2,4-dimethoxytrityl)" group a potentially valuable acid-labile protecting group. The increased electron-donating character of the dimethoxy-substituted rings would likely render this protecting group more acid-sensitive than the standard dimethoxytrityl (DMT) group.[4]
Diagram: Conceptual Workflow for Application as a Protecting Group
Caption: Conceptual workflow for the use as a protecting group precursor.
Conclusion
This compound represents a fascinating, albeit under-documented, member of the triarylmethanol family. Its synthesis is achievable through well-established organic chemistry principles, and its electron-rich aromatic rings suggest intriguing possibilities for its application as a molecular scaffold and as a precursor to a highly acid-labile protecting group. This technical guide provides a foundational understanding of this compound, intended to stimulate further research into its properties and potential uses in the advancement of chemical synthesis and drug discovery.
References
- Roy, A., & Chen, C. H. (2012). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 53(41), 5536-5539.
- Kumar, A., & Kürti, L. (2022). Transition-Metal-Free, Room-Temperature Tandem C(sp3)–H Arylation/Oxidation of Diaryl- and Triarylmethanes with Nitroarenes: A Facile, Green Synthesis of Triaryl- and Tetraarylmethanols. The Journal of Organic Chemistry, 87(12), 8086-8097.
-
African Rock Art. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Tris(4-methoxyphenyl)methanol. Retrieved from [Link]
- Lee, J., et al. (2014). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones. Molecules, 19(12), 21456-21467.
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
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- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
An In-Depth Technical Guide to the Basic Reactivity of Tris(2,4-dimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental reactivity of Tris(2,4-dimethoxyphenyl)methanol. As a sterically hindered, electron-rich tertiary alcohol, its reactivity is dominated by the remarkable stability of the corresponding carbocation, the Tris(2,4-dimethoxyphenyl)methyl cation. This document explores the interactions of this compound with common classes of reagents, including acids, bases, and nucleophiles, and touches upon its expected behavior under oxidative and reductive conditions. The insights provided herein are grounded in established principles of organic chemistry and supported by data from analogous structures, offering a predictive framework for its application in synthesis.
Introduction: The Structural Uniqueness of this compound
This compound, with the chemical formula C25H28O7 and a molecular weight of 440.49 g/mol , is a triarylmethanol derivative characterized by three 2,4-dimethoxyphenyl substituents attached to a central carbinol carbon.[1] The key to understanding its reactivity lies in the electronic properties of these aryl groups. The methoxy groups at the ortho and para positions are strong electron-donating groups, which play a pivotal role in stabilizing the formation of a positive charge on the central carbon atom through resonance. This inherent structural feature dictates the compound's pronounced tendency to form a highly stable tertiary carbocation under acidic conditions, which is the cornerstone of its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 76832-37-6[1] |
| Molecular Formula | C25H28O7[1] |
| Molecular Weight | 440.49 g/mol [1] |
| Appearance | Typically a solid |
| Solubility | Soluble in many common organic solvents |
Reactivity with Acids: The Gateway to the Tris(2,4-dimethoxyphenyl)methyl Cation
The most significant aspect of this compound's reactivity is its facile reaction with both Brønsted and Lewis acids to form the intensely colored and highly stabilized Tris(2,4-dimethoxyphenyl)methyl carbenium ion.
Reaction with Brønsted Acids
In the presence of protic acids such as trifluoroacetic acid (TFA) or perchloric acid, the hydroxyl group is readily protonated, forming a good leaving group (water). Subsequent departure of water generates the Tris(2,4-dimethoxyphenyl)methyl cation. The stability of this cation is attributed to the extensive delocalization of the positive charge onto the three electron-rich phenyl rings.
Caption: Formation of the Tris(2,4-dimethoxyphenyl)methyl cation.
Reaction with Lewis Acids
Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂), can also facilitate the formation of the carbocation by coordinating to the hydroxyl group, thereby promoting its departure. This approach is particularly useful in non-protic media. The choice of Lewis acid can be critical in controlling the reactivity and selectivity of subsequent reactions.
Reactivity with Nucleophiles: The Carbocation as a Potent Electrophile
Once formed, the Tris(2,4-dimethoxyphenyl)methyl cation is a powerful electrophile and will readily react with a wide range of nucleophiles. This reactivity is the basis for its potential application as a protecting group for alcohols or as a synthetic intermediate.
Reaction with Alcohols and Water
The formation of the carbocation is a reversible process. In the presence of water or alcohols, the cation can be quenched to reform the starting methanol or form the corresponding ether. This is the principle behind the use of the related 2,4-dimethoxybenzyl (DMB) group as a protecting group for alcohols, which is cleaved under acidic conditions.[4]
Reaction with Amines and Anilines
Primary and secondary amines are expected to react readily with the Tris(2,4-dimethoxyphenyl)methyl cation. Studies on the closely related Tris(2,6-dimethoxyphenyl)methyl carbenium ion have shown that it reacts smoothly with primary amines.[5] Furthermore, a C-C bond-forming reaction has been observed between tris-(2,6-dimethoxyphenyl)carbenium ions and anilines, where the carbocation acts as both an electrophile and an oxidant.[6]
Reaction with Carbon Nucleophiles
Electron-rich aromatic compounds, such as indoles, are also expected to react with the Tris(2,4-dimethoxyphenyl)methyl cation. In a documented reaction with the analogous tris-(2,6-dimethoxyphenyl)carbenium ion, a direct C-C bond formation occurs.[6] This suggests that this compound, under acidic conditions, can be used to introduce the bulky triarylmethane moiety onto various nucleophilic substrates.
Caption: General reactivity of the carbocation with nucleophiles.
Reactivity with Bases
The reactivity of this compound with bases is expected to be limited. The hydroxyl proton is not particularly acidic, and deprotonation would require a strong base such as an organolithium reagent or sodium hydride. Once deprotonated, the resulting alkoxide could act as a nucleophile. For instance, in a Williamson-type ether synthesis, the alkoxide could react with an alkyl halide to form an ether. However, the steric hindrance around the central carbon might significantly impede such reactions.
Experimental Protocol: Hypothetical Williamson Ether Synthesis
-
Disclaimer: This is a generalized, hypothetical protocol and would require optimization.
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) and continue stirring at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Oxidation and Reduction Reactions
Oxidation
Specific oxidation reactions of this compound are not well-documented. However, based on the reactivity of similar benzylic alcohols, oxidation is plausible. Milder oxidizing agents might not be effective due to steric hindrance. Stronger oxidizing agents, such as potassium permanganate or chromic acid, could potentially cleave the C-C bonds or oxidize the aromatic rings. Selective oxidation of the alcohol to a ketone is unlikely due to the tertiary nature of the alcohol. It is conceivable that under certain oxidative conditions, the compound could undergo fragmentation. For instance, the oxidation of 4-methoxybenzyl alcohol to the corresponding aldehyde has been reported using various catalytic systems.[7][8]
Reduction
The reduction of this compound to the corresponding hydrocarbon, Tris(2,4-dimethoxyphenyl)methane, could be achieved through the reduction of the intermediate carbocation. This can be accomplished using a variety of reducing agents, such as triethylsilane in the presence of a strong acid like trifluoroacetic acid. This ionic hydrogenation is a common method for the reduction of triarylmethanols.
Summary and Outlook
The reactivity of this compound is fundamentally governed by the exceptional stability of its corresponding carbocation. Its reaction with acids provides a facile entry into a highly stabilized electrophilic species that can react with a broad spectrum of nucleophiles. This predictable reactivity makes it a potentially valuable tool in organic synthesis, for instance, as a bulky, acid-labile protecting group or as a synthon for the introduction of the tris(2,4-dimethoxyphenyl)methyl moiety. While its reactivity with bases, oxidizing, and reducing agents is less explored, logical predictions can be made based on established chemical principles. Further research into the specific reaction conditions and substrate scope will undoubtedly expand the utility of this interesting molecule in the fields of medicinal chemistry and materials science.
References
-
Vanel, R., Miannay, F.-A., Vauthey, E., & Lacour, J. (2014). Direct coupling of carbenium ions with indoles and anilines for the synthesis of cationic π-conjugated dyes. RSC Advances, 4(84), 44778-44781. [Link]
-
Laursen, B. W., Krebs, F. C., Nielsen, M. F., Bechgaard, K., Christensen, J. B., & Harrit, N. (2003). 2,6,10-Tris(dialkylamino)trioxatriangulenium Ions. Synthesis, Structure, and Properties of Exceptionally Stable Carbenium Ions. Journal of the American Chemical Society, 125(18), 5442-5452. [Link]
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Topolyan, A. P., Strizhevskaya, D. A., Slyundina, M. S., Belyaeva, M. A., Ivanova, O. M., Korshun, V. A., ... & Borisov, R. S. (2016). Tris(2,6-dimethoxyphenyl)methyl carbenium ion as a charge derivatization agent for the analysis of primary amines by MALDI mass spectrometry. Journal of Analytical Chemistry, 71(14), 1326-1331. [Link]
-
CP Lab Safety. (n.d.). Tris(2, 4-dimethoxyphenyl)methanol, min 97%, 1 gram. [Link]
-
Cibulka, R., Vasold, R., & König, B. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry, 10(24), 6224-6231. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the oxidation of 4-methoxybenzyl alcohol to corresponding 4-methoxybenzaldehyde (Part A) and 4-methoxybenzoic acid (Part B) catalyzed by Mo2. [Link]
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Solubility of Tris(2,4-dimethoxyphenyl)methanol in organic solvents
An In-Depth Technical Guide to the Solubility of Tris(2,4-dimethoxyphenyl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a complex organic molecule with potential applications in various fields, including as an organic building block in synthesis.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes like recrystallization, and analytical characterization. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its molecular interactions with solvents and a detailed protocol for experimental solubility determination.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure. This compound (C25H28O7, Molar Mass: 440.49 g/mol ) possesses several key structural features that govern its solubility characteristics[1][2]:
-
Three Phenyl Rings: The presence of three bulky phenyl groups contributes to a significant nonpolar character.
-
Six Methoxy Groups (-OCH3): The methoxy groups, with their ether linkages, introduce some polar character and potential for hydrogen bond acceptance.
-
One Hydroxyl Group (-OH): The tertiary alcohol group is a key feature, capable of acting as both a hydrogen bond donor and acceptor.
-
Steric Hindrance: The three phenyl groups are attached to a central carbon, creating a sterically hindered environment around the hydroxyl group.
The interplay of these features results in a molecule with a complex solubility profile, exhibiting both polar and nonpolar characteristics.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a cornerstone for predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of both the solute and the solvent, along with other intermolecular forces, determines the extent of solubility.[5]
Key Factors Influencing Solubility:
-
Polarity: Solvents can be broadly classified as polar (protic and aprotic) and nonpolar. The polarity of this compound is influenced by the polar hydroxyl and methoxy groups, but the large nonpolar surface area of the phenyl rings also plays a significant role.
-
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with protic solvents (e.g., alcohols) and with aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).[5]
-
Van der Waals Forces: The large phenyl groups can engage in significant van der Waals interactions with nonpolar solvents.
-
Steric Factors: The bulky nature of the three substituted phenyl groups can hinder the close approach of solvent molecules, potentially limiting solubility even in otherwise compatible solvents.[6]
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, the following solubility profile for this compound in common organic solvents can be predicted:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydroxyl group of the solvent can hydrogen bond with the hydroxyl and methoxy groups of the solute. However, the large nonpolar part of the molecule may limit high solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Likely Soluble | These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group and have dipole-dipole interactions. The moderate polarity can also accommodate the nonpolar phenyl rings. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | While van der Waals interactions are possible with the phenyl rings, the presence of the polar hydroxyl and methoxy groups will likely make it less soluble in highly nonpolar solvents. |
| Other | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These are highly polar aprotic solvents that are excellent at solvating a wide range of organic molecules. |
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent.[3][7]
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of a solid compound.
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh a sample of this compound.
-
Measure a precise volume of the desired organic solvent into a vial or test tube.
-
-
Dissolution:
-
Add a small, known amount of the compound to the solvent.
-
Vigorously agitate the mixture (e.g., using a vortex mixer or magnetic stirrer) for a set period (e.g., 10-20 seconds).[3]
-
Visually inspect the solution for any undissolved solid.
-
Continue adding small, known increments of the compound, with agitation after each addition, until a saturated solution is formed (i.e., a small amount of undissolved solid remains).
-
-
Equilibration:
-
Allow the saturated solution to equilibrate at a constant temperature for an extended period (e.g., 24 hours) to ensure thermodynamic equilibrium is reached.[4]
-
-
Separation and Analysis:
-
Carefully separate the saturated solution from the excess solid by filtration (using a syringe filter) or centrifugation.
-
Accurately dilute a known volume of the clear saturated solution.
-
Determine the concentration of the diluted solution using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at that specific temperature.
-
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its structural features, including a polar hydroxyl group, multiple methoxy groups, and three bulky phenyl rings. While theoretical predictions suggest moderate to good solubility in polar aprotic and some polar protic solvents, and lower solubility in nonpolar solvents, experimental determination is crucial for obtaining accurate quantitative data. The provided protocol offers a reliable method for researchers to ascertain the solubility in their specific solvents of interest, facilitating the effective use of this compound in various chemical applications.
Relationship between Solvent Properties and Predicted Solubility
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Tris(2,4-dimethoxyphenyl)methanol: A Scaffolding Approach for Novel Therapeutics in Oncology and Infectious Diseases
A Technical Guide for Drug Discovery and Development Professionals
Authored by: A Senior Application Scientist
Abstract
The triarylmethane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1] This technical guide focuses on a specific, yet underexplored, member of this class: Tris(2,4-dimethoxyphenyl)methanol. The strategic placement of multiple methoxy groups on the phenyl rings is hypothesized to significantly influence its physicochemical properties and biological activity. This document will provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a primary focus on its prospective roles as an anticancer and antimicrobial agent. We will delve into the rationale behind these potential applications, propose detailed experimental protocols for their validation, and discuss the underlying mechanistic principles that may govern its therapeutic effects. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising scaffold.
The Triarylmethane Scaffold: A Foundation for Diverse Bioactivity
The triarylmethane core, characterized by a central carbon atom bonded to three aryl groups, is a versatile pharmacophore. This structural motif is present in a variety of compounds with demonstrated therapeutic value, including agents with antiproliferative, Ca2+-activated potassium ion channel blocking, UDP-glucuronosyltransferase inhibitory, anticancer, androgen receptor antagonist, HIV inhibitory, and HCV helicase inhibitory activities.[1] The conformational flexibility of the aryl rings and the potential for substitution on these rings allow for the fine-tuning of biological activity and pharmacokinetic properties.
This compound distinguishes itself through the presence of six methoxy groups, two on each of the three phenyl rings. The electron-donating nature of the methoxy groups is expected to significantly impact the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and influencing its mechanism of action.
Synthesis of this compound: A Proposed Protocol
The synthesis of unsymmetrical triarylmethanols is traditionally achieved through the nucleophilic addition of organolithium or Grignard reagents to benzophenone derivatives.[1] A common and effective method for synthesizing symmetrical triarylmethanols like this compound involves the reaction of a Grignard reagent with a carbonate ester.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process, starting with the formation of a Grignard reagent from 2,4-dimethoxybromobenzene, followed by its reaction with diethyl carbonate.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2,4-Dimethoxybromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (for initiation)
-
Diethyl carbonate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve 2,4-dimethoxybromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethyl Carbonate:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve diethyl carbonate in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the diethyl carbonate solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Potential Application I: Anticancer Agent
The triarylmethane scaffold is a key feature of many potent anticancer agents.[3] Furthermore, the presence of methoxy groups on aromatic rings is a common feature in many natural and synthetic compounds with significant cytotoxic activity against various cancer cell lines.[4] For instance, the natural product combretastatin A-4, a potent tubulin polymerization inhibitor, features a trimethoxyphenyl ring that is crucial for its activity.[3][5]
Rationale for Anticancer Potential
The anticancer potential of this compound is predicated on two key structural features:
-
The Triarylmethane Scaffold: This bulky, lipophilic moiety can facilitate interactions with hydrophobic pockets in biological targets.
-
Multiple Methoxy Groups: The 2,4-dimethoxyphenyl substitution pattern is reminiscent of the substitution on the B-ring of colchicine and the A-ring of combretastatin A-4, both of which are potent inhibitors of tubulin polymerization.[6][7] The methoxy groups can act as hydrogen bond acceptors and influence the overall conformation of the molecule, which is critical for binding to the colchicine-binding site on β-tubulin.[6]
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
We hypothesize that this compound will act as a microtubule-destabilizing agent by inhibiting tubulin polymerization. This action would lead to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Hypothesized antimicrobial mechanism of action.
Experimental Validation: Antimicrobial Susceptibility Testing
4.3.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This can be determined using the broth microdilution method.
| Parameter | Description |
| Microorganisms | A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus). |
| Method | Broth microdilution in 96-well plates. |
| Compound Concentrations | Two-fold serial dilutions of the test compound. |
| Incubation | 24 hours for bacteria, 48 hours for fungi, at an appropriate temperature. |
| Endpoint | Visual inspection for turbidity or use of a viability indicator (e.g., resazurin). |
| Data Analysis | The lowest concentration with no visible growth is reported as the MIC. |
The Role of the Tris(2,4-dimethoxyphenyl)methyl Cation
Triarylmethanols are known to form stable carbocations (carbenium ions) in acidic environments. The extensive methoxy substitution in this compound is expected to significantly stabilize the corresponding tris(2,4-dimethoxyphenyl)methyl cation through resonance. The formation and stability of this cation could be a key factor in the biological activity of the parent compound. It is plausible that in the acidic microenvironment of tumors or at the site of infection, the formation of this reactive species could lead to covalent modification of biological macromolecules, contributing to its therapeutic effect.
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. Based on the well-established bioactivity of the triarylmethane core and the known influence of methoxy substituents, there is a strong rationale for investigating its potential as both an anticancer and an antimicrobial agent. The experimental protocols detailed in this guide provide a clear roadmap for the initial validation of these hypotheses.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the number and position of the methoxy groups to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluation of the most promising candidates in animal models of cancer and infectious diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds.
By systematically exploring the medicinal chemistry of this compound, it may be possible to unlock new therapeutic opportunities in the ongoing battle against cancer and infectious diseases.
References
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-
Combretastatin. (n.d.). In Wikipedia. Retrieved from [Link]
- Cueva, C., et al. (2010). Antimicrobial activity of phenolic acids against commensal, probiotic and pathogenic bacteria. Research in Microbiology, 161(5), 372-382.
- Ducki, S., et al. (2005). Quantitative Structure-Activity Relationship (5D-QSAR) Study of Combretastatin-like Analogues as Inhibitors of Tubulin Assembly. Journal of Medicinal Chemistry, 48(2), 457-465.
- Filoche, S. K., et al. (2005). Antimicrobial effects of essential oils in combination with chlorhexidine digluconate. Oral Microbiology and Immunology, 20(4), 221-225.
- Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food Control, 46, 412-429.
- Hegarty, A. F., & Wolfe, V. E. (2005).
- Horning, E. C., et al. (1955). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)
- Lu, Y., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711.
- Maddox, C. E., et al. (2010). In vitro activity of phenolic compounds against the plant pathogenic bacterium Xylella fastidiosa. Current Microbiology, 60(1), 53-58.
- Modi, G., et al. (2015). Role of the Colchicine Ring A and Its Methoxy Groups in the Binding to Tubulin and Microtubule Inhibition. Biochemistry, 54(40), 6249-6259.
- Narender, T., et al. (2012). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 53(48), 6564-6567.
- Sreelatha, T., et al. (2013). Synthesis, anticancer activity and structure–activity relationship of novel 2-aroyl/aroylmethyl-3-aryl/heteroaryl-1H-indole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4879-4883.
- Takahashi, R., et al. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis.
- TSI Journals. (2015). The grignard synthesis of triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 288-292.
- Wang, L., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Medicinal Research Reviews, 32(3), 455-484.
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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A Preliminary Investigation of Tris(2,4-dimethoxyphenyl)methanol as a Versatile Building Block in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2,4-dimethoxyphenyl)methanol, a highly electron-rich triarylmethanol, presents a unique and valuable scaffold for applications in organic synthesis and medicinal chemistry. Its distinct electronic properties, stemming from the six methoxy substituents, confer significant stability to the corresponding carbocation, making it an attractive building block for the introduction of sterically demanding and electronically tuned moieties. This guide provides a preliminary investigation into the synthesis, properties, and potential applications of this compound, with a focus on its utility as a protective group and a reactive intermediate in the construction of complex molecular architectures.
Introduction: The Allure of Electron-Rich Triaryl Scaffolds
Triarylmethane derivatives are a cornerstone in various fields of chemistry, from dyestuffs to protecting groups in complex organic synthesis.[1] The stability of the corresponding triarylmethyl (trityl) cation is a key determinant of their reactivity and utility. The introduction of electron-donating groups onto the phenyl rings significantly enhances the stability of this cation, thereby modulating the reactivity of the parent molecule. This compound, with its hexamethoxy substitution pattern, represents a pinnacle of this electronic enrichment. This structural feature is anticipated to lead to a highly stabilized carbocation upon dehydration, opening avenues for its application in contexts where traditional trityl groups may be too reactive or insufficiently selective.
This guide will delve into the foundational aspects of this compound, providing a basis for its exploration as a novel building block in synthetic endeavors.
Synthesis and Characterization
The synthesis of triarylmethanols can be achieved through various established methodologies, most commonly involving the reaction of an organometallic reagent with a suitable carbonyl compound. For this compound, a logical and commonly employed route involves the Grignard reaction.[2]
Proposed Synthetic Protocol: A Grignard-based Approach
A plausible and efficient synthesis of this compound involves the reaction of a Grignard reagent derived from 1-bromo-2,4-dimethoxybenzene with a dialkyl carbonate, such as diethyl carbonate. The electron-rich nature of the aryl bromide facilitates the formation of the Grignard reagent.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-2,4-dimethoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Diethyl carbonate
-
Anhydrous HCl in diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-2,4-dimethoxybenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Reaction with Diethyl Carbonate: The Grignard solution is cooled to 0 °C, and a solution of diethyl carbonate in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 76832-37-6 | [3] |
| Molecular Formula | C₂₅H₂₈O₇ | [4] |
| Molecular Weight | 440.5 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic coupling patterns for the 1,2,4-trisubstituted rings. Six distinct singlets for the methoxy protons would be anticipated. A singlet for the hydroxyl proton will also be present, the chemical shift of which will be dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven different types of carbon atoms in the molecule, including the quaternary carbinol carbon, the aromatic carbons, and the methoxy carbons. The chemical shifts will be influenced by the electron-donating methoxy groups.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band in the region of 3600-3200 cm⁻¹. Strong C-O stretching bands for the methoxy groups will be prominent in the fingerprint region (around 1250-1000 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be observed.[5]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. A prominent fragment would be the [M-OH]⁺ peak, corresponding to the highly stable Tris(2,4-dimethoxyphenyl)methyl cation.
Reactivity and Mechanistic Considerations: The Stable Cation
The core of this compound's utility as a building block lies in the exceptional stability of its corresponding carbocation. The six electron-donating methoxy groups effectively delocalize the positive charge, making the formation of the Tris(2,4-dimethoxyphenyl)methyl cation a highly favorable process under acidic conditions.
Caption: Formation of the stabilized Tris(2,4-dimethoxyphenyl)methyl cation.
This high degree of stabilization suggests that the Tris(2,4-dimethoxyphenyl)methyl group can function as a highly effective protecting group for alcohols, being readily introduced and cleaved under milder acidic conditions than less substituted trityl groups.
Applications in Organic Synthesis: A Protecting Group Perspective
The primary application of this compound envisioned in this preliminary investigation is as a protecting group for hydroxyl functionalities, particularly in the synthesis of complex molecules where mild deprotection conditions are paramount.
Protection of Alcohols
The protection of an alcohol with this compound would proceed via an acid-catalyzed reaction, likely with the alcohol to be protected.
Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound
-
Catalytic amount of a mild acid (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Molecular sieves (optional)
Procedure:
-
To a solution of the primary alcohol and this compound in the anhydrous solvent, a catalytic amount of the mild acid is added.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a mild base (e.g., triethylamine).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting Tris(2,4-dimethoxyphenyl)methyl ether is purified by column chromatography.
Deprotection of the Tris(2,4-dimethoxyphenyl)methyl Ether
The enhanced stability of the Tris(2,4-dimethoxyphenyl)methyl cation suggests that the corresponding ether can be cleaved under very mild acidic conditions, potentially offering orthogonality to other acid-labile protecting groups.
Caption: General workflow for the deprotection of the Tris(2,4-dimethoxyphenyl)methyl ether.
Methods for the cleavage of trityl ethers are well-established and can be adapted for this highly substituted analogue.[6][7][8] Reagents such as dilute solutions of strong acids (e.g., trifluoroacetic acid in dichloromethane) or Lewis acids could be effective.[7] The high degree of substitution may also render the ether susceptible to cleavage under oxidative conditions, a property observed for the related p-methoxybenzyl (PMB) ethers.
Potential in Drug Development and Medicinal Chemistry
The this compound scaffold holds potential beyond its role as a simple protecting group. The electron-rich aromatic rings can engage in π-stacking interactions, and the overall lipophilicity of the molecule can be tuned. The stable cationic intermediate could also be trapped by various nucleophiles, allowing for the introduction of diverse functionalities. While no specific applications in drug development for this exact molecule were found in the initial searches, the broader class of electron-rich triaryl compounds has been explored for various biological activities.[9]
Conclusion and Future Directions
This compound is a promising yet underexplored building block in organic synthesis. Its highly electron-rich nature suggests significant potential as a protecting group for alcohols, offering mild introduction and cleavage conditions. The exceptional stability of the corresponding carbocation opens avenues for its use in a variety of synthetic transformations.
Further research is warranted to fully elucidate the synthetic utility of this compound. Key areas for future investigation include:
-
Optimization of the synthetic protocol to provide a reliable and scalable route to this compound.
-
Comprehensive spectroscopic and crystallographic characterization to establish a complete dataset for this molecule.
-
Systematic investigation of its reactivity as a protecting group for a range of alcohols and other functional groups.
-
Exploration of its application as a building block in the synthesis of novel and complex molecular architectures with potential applications in materials science and medicinal chemistry.
This preliminary guide serves as a starting point for researchers interested in harnessing the unique properties of this electron-rich scaffold.
References
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A mild and selective cleavage of trityl ethers by CBr4-MeOH. Carbohydrate Research. 2000;329(4):885-888. Available from: [Link]
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Barnett WE, Needham LL. The Tritylone Protecting Group : Ether Cleavage by Wolff-Kishner Reduction. Chemical Communications. 1971;(4):170-171. Available from: [Link]
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Synthesis of triarylmethanes with various phenols and electron-rich arenes. ResearchGate. Available from: [Link]
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Burwell RL Jr. THE CLEAVAGE OF ETHERS. Chemical Reviews. 1954;54(4):615-685. Available from: [Link]
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Wu Q, Wang Y, Chen W, Liu H. Mild, Efficient, and Selective Cleavage of Trityl Ethers with Antimony Trichloride. Synthetic Communications. 2006;36(10):1361-1366. Available from: [Link]
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Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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This compound. African Rock Art. Available from: [Link]
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TRIS-(2-METHOXYPHENYL)-METHANOL. SpectraBase. Available from: [Link]
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Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. National Institutes of Health. Available from: [Link]
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Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). National Institutes of Health. Available from: [Link]
-
Protecting Groups List. SynArchive. Available from: [Link]
-
Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. Available from: [Link]
-
2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. PubMed. Available from: [Link]
-
Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. Available from: [Link]
-
ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL) - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
2,4-Dimethoxybenzyl alcohol. NIST WebBook. Available from: [Link]
-
2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Washington University School of Medicine in St. Louis. Available from: [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI. Available from: [Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available from: [Link]
-
Biphenyl, 4,4'-dimethoxy. Organic Syntheses. Available from: [Link]
-
Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. Royal Society of Chemistry. Available from: [Link]
-
5: Experiment 38- Preparation of Triphenyl Methanol by Grignard Reaction. Chemistry LibreTexts. Available from: [Link]
-
Request A Quote. ChemUniverse. Available from: [Link]
-
2,4-Dimethoxybenzyl alcohol. NIST WebBook. Available from: [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications. Available from: [Link]
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Methodological & Application
The Vanguard of Lability: Tris(2,4-dimethoxyphenyl)methanol as a Superior Protecting Group for Primary Alcohols in Complex Synthesis
In the landscape of modern organic synthesis, where the intricate assembly of complex molecules is paramount, the strategic use of protecting groups stands as a cornerstone of success. For researchers and professionals in drug development and natural product synthesis, the ability to selectively mask and unmask reactive functional groups with precision and high yield is not merely a convenience but a necessity. This technical guide delves into the application of Tris(2,4-dimethoxyphenyl)methanol, a highly acid-labile protecting group, for the selective protection of primary alcohols. Its unique electronic and steric properties offer significant advantages in multi-step synthetic campaigns, providing a level of control that is essential for the efficient construction of sophisticated molecular architectures.
The Rationale for a Hyper-Labile Protecting Group
The triphenylmethyl (trityl) group and its methoxy-substituted derivatives are renowned for their utility in protecting primary alcohols, a preference dictated by the significant steric hindrance around the central carbon.[1] The stability of the resulting trityl ether is inversely proportional to the stability of the trityl cation formed during cleavage. The introduction of electron-donating methoxy groups onto the phenyl rings dramatically stabilizes this carbocation through resonance, thereby increasing the acid lability of the protecting group.[1]
The Tris(2,4-dimethoxyphenyl)methyl group, with a total of six methoxy substituents, represents a pinnacle of this design principle. The extensive electron donation from these groups renders the corresponding carbocation exceptionally stable, allowing for the deprotection of the corresponding ether under exceedingly mild acidic conditions. This hyper-lability is not a mere academic curiosity; it is a critical tool for the synthesis of molecules bearing other acid-sensitive functionalities, where traditional protecting groups would lead to undesired side reactions.
Mechanism of Action: A Tale of Steric Hindrance and Electronic Stabilization
The protection of a primary alcohol with this compound, typically activated as the corresponding chloride or tetrafluoroborate salt, proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. The reaction is initiated by the formation of the highly stable Tris(2,4-dimethoxyphenyl)methyl carbocation, which is then trapped by the primary alcohol.
Caption: Mechanism of primary alcohol protection.
The deprotection is the reverse of this process, initiated by protonation of the ether oxygen by a mild acid. This facilitates the departure of the alcohol and the formation of the resonance-stabilized Tris(2,4-dimethoxyphenyl)methyl cation, which is subsequently quenched by the reaction medium.
Sources
Application Note: Facile and Selective Protection of Primary Hydroxyl Groups Using the 4,4'-Dimethoxytrityl (DMTr) Group
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction
In multi-step organic synthesis, the selective protection of functional groups is a cornerstone strategy for achieving complex molecular architectures. The hydroxyl group, a common and reactive moiety, often requires temporary masking to prevent unwanted side reactions. The 4,4'-dimethoxytrityl (DMTr) group, derived from Tris(2,4-dimethoxyphenyl)methanol, is a premier acid-labile protecting group renowned for its high selectivity towards primary alcohols.[1] Its steric bulk ensures that it preferentially reacts with the less hindered primary hydroxyls over secondary or tertiary ones.[2][3]
A key advantage of the DMTr group is its facile removal under mild acidic conditions, which generates a stable and intensely orange-colored dimethoxytrityl cation.[4] This distinct coloration provides a convenient visual method for monitoring the progress of the deprotection reaction. These attributes have made the DMTr group indispensable in numerous applications, most notably in the automated solid-phase synthesis of DNA and RNA oligonucleotides, where it protects the 5'-hydroxyl group of nucleosides.[5]
This guide provides a detailed overview of the underlying mechanisms and comprehensive, field-proven protocols for the protection and deprotection of primary hydroxyl groups using the DMTr moiety.
Principle and Mechanism
The utility of the DMTr group is rooted in the electronic properties of its structure. The two electron-donating methoxy groups on the phenyl rings play a crucial role in stabilizing the corresponding carbocation formed during both the protection and deprotection steps.
Protection: The protection reaction is typically carried out using 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a non-nucleophilic base such as pyridine. The reaction proceeds via an SN1-like mechanism where the alcohol attacks the transiently formed DMTr cation, yielding a stable trityl ether.[5]
Deprotection: The cleavage of the DMTr ether is achieved under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane).[6] Protonation of the ether oxygen is followed by the departure of the protected alcohol, generating the highly resonance-stabilized DMTr carbocation.[4] This cation is responsible for the characteristic orange color observed during deprotection.
Caption: Mechanism of DMTr Protection and Deprotection.
Experimental Protocols
Part A: Protection of a Primary Hydroxyl Group with DMTr-Cl
This protocol describes a general procedure for the protection of a primary alcohol using 4,4'-dimethoxytrityl chloride.
Materials:
-
Substrate (containing a primary alcohol)
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl, 1.1 - 1.5 eq.)
-
Anhydrous Pyridine (Solvent and Base)
-
4-(Dimethylamino)pyridine (DMAP, 0.05 - 0.1 eq., optional catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates, developing solvents (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol substrate (1.0 eq.) in anhydrous pyridine. If the substrate is not fully soluble in pyridine alone, a co-solvent like anhydrous DCM can be used.
-
Addition of Reagents: Add DMAP (if used), followed by the portion-wise addition of DMTr-Cl (1.1 eq.) to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting material and the appearance of a new, higher Rf spot corresponding to the DMTr-protected product.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add methanol (~1 mL) to quench any unreacted DMTr-Cl. Stir for 15 minutes.
-
Workup: Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (to remove pyridine hydrochloride and excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure DMTr-protected alcohol.
Caption: Workflow for DMTr Protection of a Primary Alcohol.
Typical Reaction Parameters:
| Substrate Type | Equivalents DMTr-Cl | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Simple Primary Alcohol | 1.1 - 1.2 | Pyridine | DMAP | Pyridine/DCM | 25 | 2 - 6 | >90% |
| Nucleoside (5'-OH) | 1.2 - 1.5 | Pyridine | None | Pyridine | 25 | 4 - 12 | 85-95% |
| Diol (for mono-protection) | 1.0 - 1.1 | Pyridine | DMAP | Pyridine | 0 -> 25 | 6 - 16 | 60-80%[7] |
Part B: Deprotection of a DMTr-Protected Hydroxyl Group
This protocol describes the acidic removal of the DMTr group. The appearance of a bright orange color is a reliable indicator of the reaction's progress.
Materials:
-
DMTr-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) (typically a 3% w/v solution in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the DMTr-protected compound in anhydrous DCM.
-
Deprotection: Add the 3% TCA/DCM solution dropwise to the stirred mixture at room temperature. The solution should immediately turn a vibrant orange-red color, indicating the formation of the DMTr cation.
-
Monitoring: The reaction is typically very fast, often completing within 5-30 minutes. Monitor by TLC until the starting material is fully consumed. For sensitive substrates, milder conditions such as warming in a mildly acidic buffer (pH 4.5-5.0) can be employed.[8]
-
Quenching: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold, saturated aqueous NaHCO₃. The orange color will disappear as the DMTr cation is neutralized.
-
Workup: Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product, now containing the free alcohol and dimethoxytrityl alcohol byproduct, is purified by silica gel column chromatography.
Caption: Workflow for Acidic Deprotection of a DMTr Ether.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Protection: Incomplete or slow reaction | 1. Insufficient DMTr-Cl. 2. Moisture in reagents/glassware. 3. Sterically hindered alcohol. | 1. Add another 0.2-0.3 eq. of DMTr-Cl. 2. Ensure all reagents are anhydrous and glassware is oven-dried. 3. Increase reaction time, add DMAP, or gently warm the reaction. |
| Protection: Multiple spots on TLC | Formation of di- or poly-tritylated products (if polyol substrate). | Use stoichiometric or slightly less than 1 eq. of DMTr-Cl to favor mono-protection.[7] |
| Deprotection: Side reactions (e.g., depurination in nucleosides) | Acid is too strong or exposure time is too long. | Use a milder acid like 1.5% DCA instead of 3% TCA.[6] Minimize reaction time. Quench immediately upon completion. |
| Deprotection: Orange color does not disappear upon quench | Insufficient base to neutralize all the acid and the DMTr cation. | Add more saturated NaHCO₃ solution until the color is fully discharged and the aqueous layer is basic. |
Safety Precautions
-
DMTr-Cl: Moisture-sensitive and an irritant to eyes, skin, and the respiratory system.[5] Handle in a fume hood and store under inert gas in a cool, dry place.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Trichloroacetic Acid (TCA) / Dichloroacetic Acid (DCA): Highly corrosive.[9] Wear gloves, safety glasses, and a lab coat. Handle with care in a fume hood.
Conclusion
The 4,4'-dimethoxytrityl group is a powerful and reliable tool for the selective protection of primary hydroxyl groups. Its robust application in both solution-phase and solid-phase synthesis, combined with the unique advantage of colorimetric reaction monitoring, ensures its continued importance in the synthesis of complex molecules ranging from pharmaceuticals to oligonucleotides. The protocols outlined here provide a solid foundation for the successful implementation of this essential protecting group strategy.
References
- N/A. (n.d.). Exploring the Synthesis and Applications of 4,4'-Dimethoxytrityl Chloride in Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Kumar, P., et al. (2007). 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? PubMed.
- N/A. (n.d.). 4,4'-Dimethoxytrityl chloride 40615-36-9 wiki. Guidechem.
- N/A. (n.d.). Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group. Request PDF.
- Tram, K., et al. (2011). DMTr and pixyl protecting groups and their precursors. ResearchGate.
- N/A. (2021).
- N/A. (n.d.). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. PMC - NIH.
- N/A. (n.d.). Mastering Organic Synthesis: The Protective Power of DMT-Cl. NINGBO INNO PHARMCHEM CO.,LTD.
- Khanal, A., et al. (2024).
- N/A. (n.d.). Methods for removing dimethoxytrityl groups from oligonucleotides. Google Patents.
- N/A. (n.d.). The Versatility of 4,4'-Dimethoxytrityl Chloride in Chemical Synthesis Beyond Oligonucleotides. NINGBO INNO PHARMCHEM CO.,LTD.
- N/A. (2022). Protection of Alcohols. Chemistry LibreTexts.
- N/A. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC - NIH.
- N/A. (n.d.). 4,4'-Dimethoxytrityl alcohol | 40615-35-8. Benchchem.
- N/A. (n.d.). Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane. Google Patents.
- N/A. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- Kumar, P., et al. (2007). 4,4'-Dimethoxytrityl group derived from secondary alcohols: Are they removed slowly under acidic conditions? ResearchGate.
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Application Notes & Protocols: A Comprehensive Guide to the Deprotection of Tris(2,4-dimethoxyphenyl)methyl (DMT) Ethers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role and Lability of the DMT Protecting Group
In the landscape of multi-step organic synthesis, particularly in the construction of complex molecules like oligonucleotides and pharmaceuticals, the strategic use of protecting groups is fundamental.[1][2] The Tris(2,4-dimethoxyphenyl)methyl (DMT) group is a cornerstone in this field, revered for its role in protecting primary hydroxyl functions.[3][4] Its widespread adoption stems from a combination of desirable characteristics: it is readily introduced, its significant lipophilicity aids in the purification of the protected substrate, and most critically, it can be removed with exceptional ease under mild acidic conditions.[5][6]
This high sensitivity to acid, or lability, is the DMT group's defining feature.[7][8] It allows for selective deprotection in the presence of numerous other protecting groups that are stable to acid but labile to other conditions (e.g., base, fluoride ions, or catalytic hydrogenation), a principle known as orthogonal protection.[9][10] Understanding the mechanism, kinetics, and practical execution of DMT deprotection is therefore a critical skill for any researcher working in these areas. This guide provides a detailed exploration of the underlying principles and offers robust, field-proven protocols for the efficient cleavage of DMT ethers.
The Chemical Mechanism: An SN1-Driven Cleavage
The deprotection of a DMT ether is a classic example of an acid-catalyzed cleavage reaction that proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[11][12] The reaction is driven by the formation of an extraordinarily stable tertiary carbocation.
The process unfolds in two primary steps:
-
Protonation: The reaction is initiated by the protonation of the ether oxygen by a suitable acid, such as Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA).[11][12] This step makes the alcohol moiety a good leaving group.
-
Carbocation Formation: The C-O bond cleaves, releasing the protected alcohol and forming the tris(2,4-dimethoxyphenyl)methyl carbocation.[6][12] This cation is profoundly stabilized by resonance, with the positive charge delocalized across the three electron-rich dimethoxyphenyl rings. This high degree of stabilization is the thermodynamic driving force for the reaction and explains the group's extreme acid lability.[1][11] The resulting DMT cation imparts a characteristic bright orange color to the solution, which has historically been used for the quantitative monitoring of reaction completion, especially in automated oligonucleotide synthesis.[6]
The liberated DMT cation is subsequently quenched by a nucleophile, typically water or the alcohol solvent, to form the corresponding carbinol.
Caption: SN1 mechanism of acid-catalyzed DMT ether deprotection.
Key Considerations for Successful Deprotection
Achieving complete deprotection while preserving the integrity of the target molecule requires a careful balance of several factors.
-
Acid Strength and Concentration: This is the most critical variable. Stronger acids like TCA and DCA effect rapid deprotection but carry a higher risk of deleterious side reactions, most notably the cleavage of the glycosidic bond in purine nucleosides (depurination).[5][6][13] Milder acids, such as aqueous acetic acid, are significantly gentler and minimize depurination but require longer reaction times.[14][15] The choice represents a trade-off between speed and substrate integrity.
-
Substrate Steric Hindrance: The rate of detritylation can be influenced by the steric environment of the protected hydroxyl group. Deblocking a DMT group from a more hindered secondary hydroxyl can be slower compared to a primary hydroxyl.[13][16]
-
Solvent System: Dichloromethane (DCM) is the most common solvent for deprotection reactions using TCA or DCA.[5][17] In automated synthesis, dichloroethane (DCE) is sometimes preferred due to its higher boiling point and lower vapor pressure, which prevents gas bubble formation in fluidic systems.[3][7] For in-solution methods, aqueous acetic acid is a widely used medium.[15]
Comparative Data on Deprotection Reagents
| Reagent | Typical Concentration | Solvent | Reaction Time | Key Considerations |
| Trichloroacetic Acid (TCA) | 3% (v/v) | Dichloromethane (DCM) | 1-5 minutes | Very fast and efficient; higher risk of depurination with prolonged exposure.[6][17] |
| Dichloroacetic Acid (DCA) | 2-3% (v/v) | Dichloromethane (DCM) | 2-10 minutes | Slightly milder than TCA, offering a better balance for sensitive substrates.[5][13] |
| Trifluoroacetic Acid (TFA) | 2-3% (v/v) | Water or DCM | 5-15 minutes | Effective alternative to TCA/DCA, commonly used in on-column protocols.[3][5] |
| Acetic Acid | 80% (v/v) | Water | 20-120 minutes | Very mild, ideal for highly acid-sensitive molecules; significantly slower.[14][15] |
Experimental Protocols
Two primary methodologies are employed for DMT deprotection, each suited to different stages of a synthetic workflow.
Protocol 1: In-Solution (Off-Column) Detritylation
This method is ideal for substrates that have been purified while still bearing the DMT group (e.g., via reverse-phase HPLC) and subsequently isolated as a solid.
Materials:
-
DMT-protected compound (lyophilized)
-
Reagent-grade 80% acetic acid in nuclease-free water
-
Nuclease-free water
-
3 M Sodium Acetate solution
-
Cold absolute ethanol (or isopropanol)
-
Microcentrifuge and appropriate tubes
Procedure:
-
Dissolution: Dissolve the lyophilized DMT-on oligonucleotide or compound in 80% acetic acid. A common starting point is 30 µL of acid solution per optical density unit (ODU) of oligonucleotide.[15]
-
Incubation: Incubate the solution at room temperature. For 80% acetic acid, a typical incubation time is 20-30 minutes.[15] The solution will not turn bright orange, as the aqueous environment rapidly quenches the DMT cation to the colorless tritanol.[6]
-
Precipitation: To recover the deprotected product, add 3 M sodium acetate (1/10th of the total volume) and 3 volumes of cold ethanol.[5] Vortex thoroughly to mix.
-
Isolation: Chill the mixture at -20°C or colder for at least 30 minutes to facilitate complete precipitation. Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the product.
-
Washing: Carefully decant the supernatant. Wash the pellet with cold 70-80% ethanol to remove residual acetic acid and salts.[5] Centrifuge again and decant.
-
Drying & Storage: Dry the pellet using a vacuum concentrator or by air-drying. Re-dissolve the final deprotected product in a suitable buffer or nuclease-free water for downstream applications.[5]
Protocol 2: Solid-Phase (On-Column) Detritylation
This technique is highly efficient as it combines the final deprotection step with purification on a solid support, such as a reverse-phase solid-phase extraction (SPE) cartridge. It is the standard method used in automated oligonucleotide synthesis.
Materials:
-
SPE cartridge (e.g., C18 reverse-phase)
-
Crude DMT-on oligonucleotide solution
-
Buffer A (Binding/Wash): e.g., 0.1 M Triethylammonium acetate (TEAA) in water
-
Buffer B (Elution): e.g., Acetonitrile
-
Detritylation Solution: 3% TCA or 3% TFA in an appropriate solvent (e.g., DCM or water).[5][6]
-
Final Elution Buffer: As required for the final application.
Procedure:
Caption: Workflow for on-column purification and detritylation.
-
Cartridge Equilibration: Condition the reverse-phase cartridge by washing with acetonitrile, followed by equilibration with the binding buffer (Buffer A).[5]
-
Sample Loading: Load the crude DMT-on oligonucleotide solution onto the cartridge. The DMT-on product will bind strongly to the hydrophobic stationary phase.
-
Wash Impurities: Wash the cartridge with a low concentration of acetonitrile in Buffer A. This elutes shorter, less hydrophobic "failure sequences" that lack the DMT group.[5][6]
-
On-Column Detritylation: Slowly pass the detritylation solution (e.g., 3% TFA) through the cartridge.[6] This cleaves the DMT group. The liberated, brightly colored DMT cation will often be visibly retained at the top of the cartridge bed.
-
Wash Cation and Acid: Thoroughly wash the cartridge with nuclease-free water or Buffer A to remove all traces of the acid and the cleaved DMT cation.[5]
-
Elution: Elute the now-deprotected and purified oligonucleotide from the cartridge using an appropriate high-organic elution buffer.
-
Post-Elution Processing: The eluted product can be desalted using methods like ethanol precipitation or a dedicated desalting column if required for the final application.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Detritylation | 1. Insufficient reaction time or acid concentration. 2. Degraded or old acid reagent. 3. Reaction performed at a low temperature.[6] | 1. Incrementally increase reaction time or use a slightly higher acid concentration. 2. Prepare a fresh detritylation solution. 3. Ensure the reaction is conducted at ambient room temperature. |
| Depurination (Product Degradation) | 1. Acid concentration is too high or the acid is too strong for the substrate. 2. Excessive exposure time to the acidic conditions.[6] | 1. Switch to a milder acid (e.g., DCA instead of TCA, or acetic acid). 2. Reduce the deprotection time to the minimum required for complete reaction, monitoring closely. |
| Low Product Recovery (In-Solution) | 1. Incomplete precipitation. 2. Pellet was accidentally discarded during washing steps. | 1. Ensure sufficient ethanol is added and chilling time is adequate. 2. Be meticulous when decanting the supernatant after centrifugation. |
| Low Product Recovery (On-Column) | 1. Premature elution of the product. 2. Insufficient strength of the final elution buffer. | 1. Ensure wash steps use a low enough organic concentration to retain the DMT-off product. 2. Increase the percentage of organic solvent in the elution buffer. |
References
- Vertex AI Search. (2023). p-Dimethoxytrityl (DMT)
- Carl ROTH. DMT removal reagent, 2.5 l | Reagents for ABI- and Polygenous Synthesiser.
- BenchChem. (2025).
- Vertex AI Search. (2023). p-Dimethoxytrityl (DMT)
- Kumar, P. et al. (2005). 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions?. Bioorganic & Medicinal Chemistry Letters.
- PubMed. (2005). 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions?.
- BenchChem. A Comparative Analysis of DMB and Other Acid-Labile Protecting Groups.
- Carl ROTH. DMT removal reagent, 2.5 l | Reagents for ABI- and Polygenous Synthesiser.
- ChemGenes. DMT Removal Reagent (3% Trichloroacetic Acid/Dichloromethane).
- Shaikh, S. B. (2019). IEX Purification of RNA Base(s)
- Kresge, A. J. et al. Deprotection: The Concept of Orthogonal Sets.
- BenchChem. Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers.
- BenchChem. (2025).
- K. C. Nicolaou Lab. Protecting Groups.
- Pullat, J. (2006). Figure 2. The photolabile protecting groups: A, DMT (acid labile....
- Integrated DNA Technologies. Manual Detritylation of Oligonucleotides after Deprotection.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
Sources
- 1. benchchem.com [benchchem.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. DMT removal reagent, 2.5 l | Reagents for ABI- and Polygenous Synthesiser | DNA Synthesis | Molecular Biology | Life Science | Carl ROTH - France [carlroth.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DMT removal reagent, 2.5 l | Reagents for ABI- and Polygenous Synthesiser | DNA Synthesis | Molecular Biology | Life Science | Carl ROTH - International [carlroth.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. p-Dimethoxytrityl (DMT) ethers are easily cleaved by mild acid treatment... [askfilo.com]
- 12. p-Dimethoxytrityl (DMT) ethers are easily cleaved by mild acid treatment... [askfilo.com]
- 13. researchgate.net [researchgate.net]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DMT Removal Reagent (3% Trichloroacetic Acid/Dichloromethane) | ChemGenes Products [chemgenes.com]
Application of Tris(2,4-dimethoxyphenyl)methanol in Oligonucleotide Synthesis: A Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of 5'-Hydroxyl Protection in Oligonucleotide Synthesis
The automated solid-phase synthesis of oligonucleotides via the phosphoramidite method has become the cornerstone of modern molecular biology and the development of nucleic acid-based therapeutics.[][2] This elegant and efficient process relies on a cyclic series of chemical reactions to assemble a desired sequence of nucleotides on a solid support. A key element underpinning the success of this methodology is the strategic use of protecting groups to ensure the regioselectivity of each nucleotide addition.
The 5'-hydroxyl group of the incoming nucleoside phosphoramidite is protected to prevent self-polymerization and to ensure that coupling occurs exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support. The most widely used 5'-hydroxyl protecting group is the 4,4'-dimethoxytrityl (DMT) group.[3] Its widespread adoption stems from its stability during the coupling reaction and its facile removal under mild acidic conditions, a process known as detritylation.[2]
However, the relentless pursuit of higher purity, longer oligonucleotides, and the synthesis of sensitive modified nucleic acids has driven the exploration of alternative protecting groups with fine-tuned properties. This application note delves into the use of Tris(2,4-dimethoxyphenyl)methanol as a highly acid-labile 5'-hydroxyl protecting group in oligonucleotide synthesis. We will explore its chemical rationale, provide detailed protocols for its application, and discuss its potential advantages in specific contexts.
Chemical Rationale: The Advantage of Enhanced Acid Lability
The stability of the trityl cation formed upon acid-catalyzed cleavage is the primary determinant of the lability of a trityl-based protecting group. The addition of electron-donating groups, such as methoxy groups, to the phenyl rings of the trityl moiety significantly stabilizes the resulting carbocation, thereby increasing the rate of detritylation.
The standard DMT group possesses two methoxy groups. This compound, upon conversion to its corresponding trityl chloride and reaction with a nucleoside, forms the Tris(2,4-dimethoxyphenyl)methyl (TDM) protecting group. The TDM group features a total of six methoxy groups, three of which are in the ortho position and three in the para position of the three phenyl rings. This substantial increase in electron-donating substituents is hypothesized to render the TDM group significantly more susceptible to acidic cleavage compared to the conventional DMT group.
This enhanced acid lability can offer several potential advantages:
-
Faster Detritylation: Shorter exposure to acidic conditions can minimize the risk of side reactions, such as depurination of purine bases, which is a known issue, particularly in the synthesis of long oligonucleotides.[4]
-
Milder Deprotection Conditions: The use of weaker acids or lower concentrations of standard acids for detritylation can be beneficial for the synthesis of oligonucleotides containing acid-sensitive modifications.
-
Improved Synthesis Efficiency: Faster and cleaner deprotection steps can contribute to higher overall yields and purity of the final oligonucleotide product.
Experimental Workflow for Oligonucleotide Synthesis
The overall workflow for solid-phase oligonucleotide synthesis using a TDM-protected nucleoside phosphoramidite follows the well-established cycle of detritylation, coupling, capping, and oxidation.
Figure 1. The four-step cycle of solid-phase oligonucleotide synthesis.
Protocols
Protocol 1: Synthesis of 5'-O-Tris(2,4-dimethoxyphenyl)methyl-N-protected-2'-deoxynucleosides
This protocol describes the initial step of protecting the 5'-hydroxyl group of a base-protected deoxynucleoside with the TDM group.
Materials:
-
N-protected 2'-deoxynucleoside (e.g., N-benzoyl-2'-deoxyadenosine)
-
Tris(2,4-dimethoxyphenyl)methyl chloride
-
Anhydrous pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the N-protected 2'-deoxynucleoside in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add a catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve Tris(2,4-dimethoxyphenyl)methyl chloride in anhydrous DCM and add it dropwise to the nucleoside solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by adding a small amount of methanol.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 5'-O-TDM-N-protected-2'-deoxynucleoside.
Protocol 2: Synthesis of 5'-O-Tris(2,4-dimethoxyphenyl)methyl-N-protected-2'-deoxynucleoside-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidites
This protocol details the phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite monomer required for automated synthesis.[5][6]
Materials:
-
5'-O-TDM-N-protected-2'-deoxynucleoside (from Protocol 1)
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
-
5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) as an activator
-
Anhydrous acetonitrile
-
Anhydrous ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 5'-O-TDM-N-protected-2'-deoxynucleoside in anhydrous acetonitrile in a flask under an inert atmosphere.
-
Add the activator (ETT or DCI) to the solution.
-
Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude phosphoramidite is typically precipitated from a cold non-polar solvent (e.g., hexanes or pentane) to yield a fine white powder.
-
Dry the product under high vacuum and store it under an inert atmosphere at -20°C.
Protocol 3: Solid-Phase Oligonucleotide Synthesis Cycle with TDM Protection
This protocol outlines the steps for a single cycle of nucleotide addition on an automated DNA synthesizer.
Reagents for Automated Synthesis:
-
TDM-protected nucleoside phosphoramidites dissolved in anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Anhydrous acetonitrile for washing
Procedure (Automated Synthesizer Cycle):
-
Detritylation: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-TDM group. The resulting TDM cation will produce a colored solution, which can be monitored to quantify the coupling efficiency of the previous cycle. Due to the anticipated higher lability of the TDM group, the deblocking time should be significantly shorter than that for DMT (e.g., 15-30 seconds).
-
Washing: The support is thoroughly washed with anhydrous acetonitrile to remove the deblocking solution and the cleaved TDM group.
-
Coupling: The TDM-protected nucleoside phosphoramidite and the activator solution are delivered to the synthesis column to react with the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Washing: The support is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.
-
Washing: The support is washed with anhydrous acetonitrile.
-
Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage to a stable phosphate triester.
-
Washing: The support is washed with anhydrous acetonitrile, completing the cycle. The process is then repeated for the next nucleotide addition.
Data and Performance Comparison
While extensive peer-reviewed data directly comparing the performance of TDM and DMT protecting groups is not widely available, the following table outlines the expected differences based on their chemical structures and the general principles of protecting group chemistry. Researchers are encouraged to perform their own comparative studies to validate these anticipated outcomes.
| Parameter | Standard DMT Group | Tris(2,4-dimethoxyphenyl)methyl (TDM) Group (Anticipated) |
| Detritylation Time | 60-120 seconds | 15-30 seconds |
| Depurination Risk | Moderate, especially with longer oligonucleotides | Potentially lower due to shorter acid exposure |
| Final Oligo Purity | High | Potentially higher, with fewer deletion and depurination-related impurities |
| Suitability for Acid-Sensitive Mods | Good | Excellent |
Troubleshooting and Considerations
-
Incomplete Detritylation: If the TDM group is not completely removed, subsequent coupling will be blocked. This can be addressed by slightly increasing the deblocking time or the acid concentration. However, caution must be exercised to avoid excessive acid exposure.
-
Monitoring Coupling Efficiency: The TDM cation is expected to have a distinct absorbance maximum, likely different from the DMT cation (which absorbs at around 498 nm). It is crucial to determine the appropriate wavelength for monitoring the detritylation step to accurately assess coupling efficiencies.
-
Stability of Phosphoramidites: TDM-protected phosphoramidites should be handled and stored with the same care as their DMT counterparts, under anhydrous and inert conditions, to prevent hydrolysis.
Conclusion and Future Outlook
The use of this compound to introduce a highly acid-labile 5'-hydroxyl protecting group represents a promising strategy for enhancing the efficiency and purity of solid-phase oligonucleotide synthesis. The anticipated benefits of faster detritylation and milder deprotection conditions make it a particularly attractive option for the synthesis of long oligonucleotides and those containing acid-sensitive modifications.
Further research is warranted to fully characterize the performance of the TDM group, including detailed kinetic studies of its detritylation, comprehensive comparisons of final oligonucleotide purity against the DMT standard, and its compatibility with a wide range of modified nucleosides. As the demand for high-quality synthetic nucleic acids for therapeutic and diagnostic applications continues to grow, the development and optimization of novel protecting groups like TDM will play a crucial role in advancing the field.
References
- Beaucage, S. L. (2008). A historical perspective on the in-situ activation of nucleoside phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 33(1), 3-3.
-
Wikipedia. (2023, November 13). Dimethoxytrityl. In Wikipedia. Retrieved from [Link]
-
Glen Research. (2012). Technical Brief – Synthesis of Long Oligonucleotides. Glen Report 21.2. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Nucleoside phosphoramidite. In Wikipedia. Retrieved from [Link]
- Sproat, B. S., & Lamond, A. I. (1991). 2'-O-Methyloligoribonucleotides: synthesis and applications. In Oligonucleotides and Analogues (pp. 55-84).
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Fergione, S., et al. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
- U.S. Patent No. 6,399,765. (2002).
- Kumar, G., et al. (2016). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Molecules, 21(9), 1146.
- Seio, K., Utagawa, E., & Sekine, M. (2002). A new protecting group for 5'-hydroxyl function of nucleotides in oligonucleotide synthesis without acid treatment utilizing unique properties of tritylthio group. Nucleic acids research supplement (2002), (2), 27–28.
- Ma, Y., & Sonveaux, E. (1989). The 9-fluorenylmethyloxycarbonyl group as a 5'-OH protection in oligonucleotide synthesis. Biopolymers, 28(5), 965–973.
-
Scribd. (n.d.). Deprotection Guide 20200110. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
DiVA portal. (2006). Novel Methods for Synthesis of High Quality Oligonucleotides. Retrieved from [Link]
-
Springer Nature Experiments. (1991). Protecting Groups in Oligonucleotide Synthesis. Retrieved from [Link]
- Sierzchala, A. B., et al. (2003). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic acids research, 31(10), 2570–2574.
-
Glen Research. (2011). Technical Brief – Synthesis of Long Oligonucleotides. Glen Report 21.211. Retrieved from [Link]
- U.S. Patent No. 6,399,765 B1. (2002).
-
Zhang, W., et al. (2016). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Molecules, 21(9), 1146. [Link]
-
Seio, K., Utagawa, E., & Sekine, M. (2002). A new protecting group for 5'-hydroxyl function of nucleotides in oligonucleotide synthesis without acid treatment utilizing unique properties of tritylthio group. Nucleic acids research supplement (2002), (2), 27–28. [Link]
-
Ma, Y., & Sonveaux, E. (1989). The 9-fluorenylmethyloxycarbonyl group as a 5'-OH protection in oligonucleotide synthesis. Biopolymers, 28(5), 965–973. [Link]
-
Sierzchala, A. B., et al. (2003). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic acids research, 31(10), 2570–2574. [Link]
- U.S. Patent No. 6,399,765 B1. (2002).
- Pon, R. T., & Yu, S. (1997). A novel and more convenient method for the deprotection of 5'-dimethoxytrityl group in solid phase oligonucleotide synthesis. Nucleic acids research, 25(17), 3629–3635.
-
Kumar, G., et al. (2016). Synthesis of 4'-Methoxy 2'-Deoxynucleoside Phosphoramidites for Incorporation into Oligonucleotides. Current protocols in nucleic acid chemistry, 66, 3.10.1–3.10.23. [Link]
-
Guan, B., Yan, W., & Stolee, J. A. (2023). Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry. Analytical Methods, 15(8), 1054–1061. [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Wada, M., & Higashizaki, S. (1984). Tris(2,4,6-trimethoxyphenyl)phosphine, a novel electron-donating phosphine. Journal of the Chemical Society, Chemical Communications, (8), 482-483. [Link]
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
- U.S. Patent No. 6,399,765. (2002).
- WADA, M., et al. (1984). Tris(2, 4, 6-trimethoxyphenyl) phosphine, a novel electron-donating phosphine.
- Zhang, W., et al. (2016). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Molecules, 21(9), 1146.
- Seio, K., Utagawa, E., & Sekine, M. (2002). A new protecting group for 5'-hydroxyl function of nucleotides in oligonucleotide synthesis without acid treatment utilizing unique properties of tritylthio group. Nucleic Acids Research Supplement, (2), 27-28.
- Ma, Y., & Sonveaux, E. (1989). The 9-fluorenylmethyloxycarbonyl group as a 5'-OH protection in oligonucleotide synthesis. Biopolymers, 28(5), 965-973.
- Sierzchala, A. B., et al. (2003). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 31(10), 2570-2574.
- Kumar, G., et al. (2016). Synthesis of 4'-Methoxy 2'-Deoxynucleoside Phosphoramidites for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 66, 3.10.1-3.10.23.
- Guan, B., Yan, W., & Stolee, J. A. (2023). Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry. Analytical Methods, 15(8), 1054-1061.
- Wada, M., & Higashizaki, S. (1984). Tris(2,4,6-trimethoxyphenyl)phosphine, a novel electron-donating phosphine.
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
- U.S. Patent No. 6,399,765 B1. (2002).
Sources
Application Notes & Protocols: The Strategic Use of Tris(2,4-dimethoxyphenyl)methanol in Natural Product Synthesis
Abstract
In the intricate field of natural product synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereochemical control. This guide delves into the application of highly electron-rich trityl ethers, specifically those derived from Tris(2,4-dimethoxyphenyl)methanol, as exceptionally acid-labile protecting groups for primary alcohols. While its direct applications are an emerging area, its functionality is an extension of the well-established 4,4'-dimethoxytrityl (DMT) group, offering potentially enhanced reactivity and milder deprotection conditions. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and strategic insights for deploying this powerful tool in complex synthetic campaigns.
Introduction: The Challenge of Selective Alcohol Protection
The synthesis of complex natural products often involves multi-step sequences where specific functional groups must be masked to prevent undesired side reactions.[1] Alcohols, with their nucleophilic oxygen and acidic proton, are particularly reactive and frequently require protection.[2] An ideal protecting group should be easy to install, stable to a wide range of reaction conditions (i.e., orthogonal to other transformations), and removable under mild, specific conditions without affecting the rest of the molecule.[3]
The triphenylmethyl (trityl) family of protecting groups has long been a cornerstone for the selective protection of primary alcohols, primarily due to their significant steric bulk.[4] The reactivity and lability of the trityl group can be finely tuned by adding electron-donating substituents to the phenyl rings. The well-known 4,4'-dimethoxytrityl (DMT) group, for example, is significantly more acid-labile than the parent trityl group, allowing for its removal under very mild acidic conditions.[4][5]
This compound represents a further evolution of this principle. With six electron-donating methoxy groups, the resulting trityl ether is expected to be even more susceptible to acid-catalyzed cleavage, enabling deprotection under exceptionally mild conditions suitable for highly sensitive substrates.
Mechanism of Action: Protection and Deprotection
The utility of this compound as a protecting group hinges on two key reversible reactions: ether formation (protection) and acid-catalyzed ether cleavage (deprotection).
The Protection Reaction
The alcohol is typically reacted with the corresponding trityl chloride, which can be generated in situ or prepared beforehand from this compound. The reaction proceeds via an SN1 or SN2-like mechanism, where the alcohol displaces the chloride. A non-nucleophilic base, such as pyridine or triethylamine, is used to scavenge the HCl generated during the reaction.[4][6] The significant steric hindrance of the trityl group ensures a high degree of selectivity for the less-hindered primary hydroxyl groups over secondary or tertiary ones.[4][7]
Caption: General workflow for the protection of a primary alcohol.
The Deprotection Reaction
Deprotection is achieved by treating the protected alcohol with a mild acid. The reaction proceeds via protonation of the ether oxygen, followed by cleavage to form the alcohol and a highly stabilized carbocation. The extensive delocalization of the positive charge across the three electron-rich phenyl rings makes this cation exceptionally stable. This stability is the reason for the extreme acid lability of the protecting group. The resulting trityl cation often imparts a characteristic bright color (typically orange or red), providing a convenient visual indicator for monitoring the reaction's progress.[8]
Caption: Acid-catalyzed deprotection yielding the alcohol and a stable cation.
Core Advantages in Complex Synthesis
The unique properties of highly substituted trityl ethers provide several strategic advantages:
-
Exceptional Selectivity: The immense steric bulk preferentially protects primary (1°) alcohols over secondary (2°) and tertiary (3°) ones, a critical feature in carbohydrate, glycol, and nucleoside chemistry.[7][9]
-
Orthogonal Stability: The trityl ether linkage is stable under basic, nucleophilic, oxidative, and reductive conditions, making it compatible with a wide array of subsequent chemical transformations.[6] This allows for the selective removal of other protecting groups (e.g., silyl ethers with fluoride, benzyl ethers with hydrogenolysis) while the trityl group remains intact.[3][5]
-
Mild Cleavage Conditions: The high acid lability allows for deprotection using weak acids like trichloroacetic acid (TCA), dichloroacetic acid (DCA), or even aqueous acetic acid, preserving acid-sensitive functionalities elsewhere in the molecule.[4][5][10]
Detailed Experimental Protocols
Note: These protocols are generalized and may require optimization for specific substrates. Always work in a well-ventilated fume hood and use appropriate personal protective equipment. Anhydrous conditions are crucial for the protection step.
Protocol 1: Preparation of Tris(2,4-dimethoxyphenyl)methyl Chloride
Causality: The hydroxyl group of the starting material is not a good leaving group. Converting it to the corresponding chloride creates the active electrophile needed for the protection reaction. Using acetyl chloride is an effective method for this transformation.[11]
Materials:
-
This compound
-
Acetyl chloride (AcCl)
-
Anhydrous toluene
-
Anhydrous hexane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Add acetyl chloride (3-5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the mixture to room temperature and remove the solvent and excess acetyl chloride under reduced pressure.
-
Co-evaporate the residue with anhydrous toluene (2x) to remove any remaining traces of volatile reagents.
-
Dry the resulting solid thoroughly under high vacuum. The crude Tris(2,4-dimethoxyphenyl)methyl chloride can often be used directly.
-
For purification, the crude product can be recrystallized from a toluene/hexane solvent system.[11] Store the final product under an inert atmosphere, protected from light and moisture.
Protocol 2: Selective Protection of a Primary Alcohol
Causality: Pyridine serves as both the solvent and the base to neutralize the HCl byproduct, driving the reaction to completion. Using a slight excess of the tritylating agent ensures full conversion of the alcohol. Anhydrous conditions are critical, as any moisture will hydrolyze the highly reactive trityl chloride back to the alcohol, reducing the yield.[11]
Materials:
-
Substrate containing a primary alcohol
-
Tris(2,4-dimethoxyphenyl)methyl chloride (from Protocol 1)
-
Anhydrous pyridine
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dry the alcohol substrate by co-evaporation with anhydrous pyridine (2-3x) in a flame-dried flask.
-
Dissolve the dried substrate in anhydrous pyridine under an inert atmosphere.
-
Add Tris(2,4-dimethoxyphenyl)methyl chloride (1.1-1.3 eq) in one portion.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by slowly adding methanol (a few drops).
-
Dilute the mixture with EtOAc and wash with saturated NaHCO₃ solution to remove pyridine hydrochloride and any acidic impurities.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. It is often beneficial to add a small amount of base (e.g., 1-2% triethylamine) to the eluent to prevent premature deprotection on the acidic silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Pyridine or CH₂Cl₂ | Pyridine acts as solvent and base. CH₂Cl₂ with a non-nucleophilic base (e.g., Et₃N, DIPEA) is an alternative.[4] |
| Equivalents | 1.1 - 1.3 eq of Trityl Chloride | A slight excess ensures complete consumption of the limiting alcohol substrate. |
| Temperature | Room Temperature | Sufficient for most primary alcohols. Gentle heating may be required for less reactive substrates. |
| Workup | Aqueous NaHCO₃ wash | Neutralizes the pyridinium hydrochloride salt and removes excess acid. |
Table 1: Summary of typical conditions for alcohol protection.
Protocol 3: Deprotection of the Trityl Ether
Causality: A mild protic acid protonates the ether oxygen, initiating cleavage to the highly stable trityl cation. The choice of acid and solvent allows for tuning the deprotection rate, which is crucial for substrates with other acid-sensitive groups.[5]
Materials:
-
Trityl-protected substrate
-
Dichloromethane (CH₂Cl₂)
-
Acidic solution (e.g., 3% Trichloroacetic acid in CH₂Cl₂, or 80% Acetic Acid in water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the trityl-protected substrate in CH₂Cl₂.
-
Cool the solution in an ice bath (0°C).
-
Add the acidic solution dropwise. A bright orange/red color should appear, indicating the formation of the trityl cation.
-
Stir the reaction for 15-60 minutes. Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution until the color disappears and the solution becomes neutral (test with pH paper).
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the deprotected alcohol by silica gel column chromatography. The trityl alcohol byproduct is nonpolar and typically elutes easily.[10]
| Acidic Reagent | Typical Conditions | Notes |
| Trichloroacetic Acid (TCA) | 1-3% in CH₂Cl₂ | Very fast and efficient; standard for robust substrates.[5] |
| Dichloroacetic Acid (DCA) | 3-5% in CH₂Cl₂ | Slightly milder than TCA, offering more control.[5] |
| Acetic Acid (AcOH) | 80% AcOH in H₂O | Much milder conditions, suitable for highly sensitive substrates. Reaction may take longer.[4][10] |
| p-Toluenesulfonic Acid (TsOH) | Catalytic amount in MeOH/CH₂Cl₂ | Protic solvent assists in the reaction. Good for general-purpose deprotection.[4] |
Table 2: Common reagents for trityl group deprotection.
Application Showcase: Strategic Workflow
Consider a hypothetical intermediate in a natural product synthesis containing both a primary and a secondary alcohol. The goal is to selectively acylate the secondary alcohol.
Caption: Strategic workflow for selective functionalization of a diol.
This workflow demonstrates how the steric bulk and unique lability of the protecting group enable precise, regioselective transformations that would otherwise be difficult to achieve.
Conclusion
This compound, as a precursor to a highly electron-rich trityl protecting group, represents a valuable asset in the synthetic chemist's toolkit. Its ability to selectively protect primary alcohols and its subsequent removal under exceptionally mild acidic conditions make it ideally suited for the synthesis of complex, sensitive natural products. By understanding the principles of its reactivity and employing the robust protocols detailed herein, researchers can effectively navigate the challenges of selective functional group manipulation in their synthetic endeavors.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4,4'-Dimethoxytrityl Chloride in Chemical Synthesis Beyond Oligonucleotides.
- Benchchem. An In-Depth Technical Guide to DMT and Benzoyl Protecting Groups in Chemical Synthesis.
- ResearchGate. I would like to know why dmt protection is 5'OH specific?.
- Wikipedia. Dimethoxytrityl.
- Selective protection and deprotection of alcohols and amines.
- Khanal, A. et al. Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A.
- Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- ResearchGate. A solvent free and selective method for preparation of triphenylmethyl ethers of alcohols and nucleosides.
- Chemistry LibreTexts. 17.8: Protection of Alcohols.
- University of Windsor. Alcohol Protecting Groups.
- Applied Biosystems. Manual Detritylation of Oligonucleotides after Deprotection.
- ResearchGate. How to improve the conversion yield of a DMT-Cl reaction?.
- Master Organic Chemistry. Protecting Groups For Alcohols.
- Wang, X. et al. Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Molecules.
- PubChem. This compound.
- Tokyo Chemical Industry Co., Ltd. 4,4'-Dimethoxytrityl Chloride.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Step-by-step guide for Tris(2,4-dimethoxyphenyl)methanol ether formation
Application Note & Protocol Guide
Title: Synthesis and Application of Tris(2,4-dimethoxyphenyl)methyl Ethers for Highly Acid-Labile Hydroxyl Protection
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the formation and cleavage of Tris(2,4-dimethoxyphenyl)methyl (TDM) ethers. The TDM group is an analogue of the widely used 4,4'-dimethoxytrityl (DMT) protecting group, engineered for enhanced acid lability. The presence of six electron-donating methoxy groups across three phenyl rings results in exceptional stabilization of the corresponding carbocation. This property makes TDM ethers ideal for protecting hydroxyl functions in sensitive substrates where deprotection is required under exceptionally mild acidic conditions. This document is intended for researchers in synthetic chemistry and drug development who require advanced protecting group strategies for complex molecule synthesis.
Introduction to the Tris(2,4-dimethoxyphenyl)methyl (TDM) Protecting Group
In multistep organic synthesis, particularly in the fields of nucleoside chemistry, carbohydrate chemistry, and natural product synthesis, the temporary masking of reactive functional groups is a fundamental strategy. The hydroxyl group, being both a nucleophile and a weak acid, often requires protection to prevent unwanted side reactions.
The triphenylmethyl (trityl) family of protecting groups has been a cornerstone of this strategy for decades. Their utility stems from the steric bulk and the relative stability of the trityl carbocation, which allows for their removal under acidic conditions. The acid lability can be finely tuned by adding electron-donating groups to the phenyl rings. The most common variant is the 4,4'-dimethoxytrityl (DMT) group, which is readily cleaved by mild acids like 3% trichloroacetic or dichloroacetic acid.[1][2][3]
The Tris(2,4-dimethoxyphenyl)methyl (TDM) group represents a further evolution of this principle. By incorporating a total of six methoxy groups at the ortho and para positions of all three phenyl rings, the stability of the resulting TDM carbocation is dramatically increased. This heightened stability translates into a significantly faster rate of cleavage under acidic conditions, allowing for deprotection with unparalleled mildness and selectivity. This makes the TDM group a superior choice for substrates that are sensitive to the conditions required for DMT group removal.
The Underlying Chemistry: Mechanism of Etherification and Cleavage
The chemistry of the TDM group revolves around the reversible formation of the highly stabilized Tris(2,4-dimethoxyphenyl)methyl carbocation.
Ether Formation (Protection)
The most effective method for installing the TDM protecting group is via the reaction of an alcohol with Tris(2,4-dimethoxyphenyl)methyl chloride (TDM-Cl). The reaction proceeds through an SN1-like mechanism. A non-nucleophilic base, such as pyridine, serves as both the solvent and an acid scavenger, facilitating the heterolytic cleavage of the C-Cl bond to form the TDM carbocation. This electrophilic intermediate is then readily trapped by the nucleophilic hydroxyl group of the substrate. The steric bulk of the TDM group generally ensures high selectivity for primary over secondary hydroxyls.[2]
Ether Cleavage (Deprotection)
Deprotection is an acid-catalyzed process that reverses the formation reaction.[4] The ether oxygen is first protonated by a weak acid. This protonation turns the hydroxyl-containing substrate into a good leaving group. Subsequent cleavage of the C-O bond is rapid and efficient due to the formation of the resonance-stabilized TDM carbocation. This cation imparts a brilliant, intense color to the solution (typically orange or red), which serves as a useful visual indicator for monitoring the progress of the deprotection reaction.[1][3] The reaction is typically quenched by a weak base to neutralize the acid and the TDM cation.
Caption: Protection/Deprotection cycle of a hydroxyl group using TDM-Cl.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Synthesis of Tris(2,4-dimethoxyphenyl)methyl Chloride (TDM-Cl)
The key reagent, TDM-Cl, is best prepared from its corresponding alcohol.
Step A: Synthesis of Tris(2,4-dimethoxyphenyl)methanol
This synthesis is analogous to the Grignard synthesis of triphenylmethanol.[5]
-
Materials:
-
1-bromo-2,4-dimethoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Diethyl carbonate
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Prepare the Grignard reagent: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (3.1 eq). Add a solution of 1-bromo-2,4-dimethoxybenzene (3.0 eq) in anhydrous ether dropwise. A crystal of iodine may be added to initiate the reaction.
-
Once the Grignard reagent formation is complete, cool the flask to 0 °C.
-
Add a solution of diethyl carbonate (1.0 eq) in anhydrous ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).
-
Step B: Conversion to Tris(2,4-dimethoxyphenyl)methyl Chloride (TDM-Cl)
The conversion of the tertiary alcohol to the chloride is readily achieved with acetyl chloride.[6]
-
Materials:
-
This compound
-
Anhydrous benzene or toluene
-
Acetyl chloride
-
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous benzene.
-
Add acetyl chloride (1.5 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 2-4 hours. The product often precipitates from the solution.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess acetyl chloride.
-
The resulting TDM-Cl is often used directly in the next step without further purification. It should be stored under anhydrous conditions as it is sensitive to moisture.
-
Protocol: Protection of a Primary Alcohol using TDM-Cl
This protocol describes a general procedure for the etherification of a primary alcohol.
-
Materials:
-
Substrate with primary alcohol (e.g., a nucleoside)
-
Tris(2,4-dimethoxyphenyl)methyl chloride (TDM-Cl)
-
Anhydrous pyridine
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Silica gel for column chromatography
-
-
Protocol:
-
Co-evaporate the alcohol substrate with anhydrous pyridine (2x) to remove residual water and dissolve it in anhydrous pyridine.
-
Add TDM-Cl (1.1 - 1.3 eq) and a catalytic amount of DMAP (0.05 eq).
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The product will be less polar than the starting alcohol.
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to 0 °C and quench by the slow addition of water.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
| Parameter | Value | Rationale |
| Alcohol Substrate | 1.0 eq | Limiting reagent. |
| TDM-Cl | 1.2 eq | Slight excess ensures complete consumption of the substrate. |
| Solvent | Anhydrous Pyridine | Acts as a non-nucleophilic base and solvent. |
| Catalyst | DMAP (0.05 eq) | Acyl transfer catalyst that accelerates the reaction. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate. |
| Typical Time | 2 - 12 hours | Varies based on the steric hindrance of the alcohol. |
| Expected Yield | 75 - 95% | Dependent on substrate and purification efficiency. |
Protocol: Deprotection of a TDM-Ether
The high acid lability of the TDM group allows for its removal under very mild conditions.
-
Materials:
-
TDM-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Dichloroacetic acid (DCA) or Trifluoroacetic acid (TFA) solution (3% in DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
-
Protocol:
-
Dissolve the TDM-protected substrate in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the 3% DCA in DCM solution dropwise until a persistent deep orange/red color appears, indicating the formation of the TDM cation.[3][4]
-
Stir the reaction at 0 °C and monitor by TLC until all starting material is consumed (typically 5-30 minutes).
-
Quench the reaction by adding a small amount of methanol, followed by saturated sodium bicarbonate solution until the color dissipates and the solution is basic.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The deprotected alcohol can be purified by column chromatography to remove the TDM-OH byproduct.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protection reaction is slow or incomplete. | 1. Wet reagents or solvent. 2. Inactive TDM-Cl (hydrolyzed). 3. Sterically hindered alcohol. | 1. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Use freshly prepared or properly stored TDM-Cl. 3. Increase reaction time, warm slightly (e.g., to 40 °C), or add more TDM-Cl. |
| Multiple spots on TLC for protection reaction. | 1. Reaction with secondary alcohols. 2. Formation of TDM-OH byproduct. | 1. TDM-Cl is selective for primary alcohols; purification by chromatography will be necessary. 2. Ensure anhydrous conditions to minimize hydrolysis of TDM-Cl. |
| Deprotection leads to substrate degradation. | 1. Acid is too strong or exposure is too long. 2. Substrate is inherently acid-sensitive (e.g., depurination of nucleosides).[4] | 1. Use a weaker acid (e.g., 80% acetic acid) or a lower concentration of DCA/TFA.[7] 2. Perform the reaction at a lower temperature (-20 °C) and quench immediately upon completion. |
| Orange/red color does not disappear on quench. | Incomplete neutralization of the TDM cation. | Add more sodium bicarbonate solution or a stronger base like triethylamine. |
Conclusion
The Tris(2,4-dimethoxyphenyl)methyl (TDM) group is a powerful tool for the protection of hydroxyl groups in complex molecule synthesis. Its key advantage lies in its extreme acid sensitivity, which allows for its quantitative removal under conditions significantly milder than those required for standard protecting groups like DMT. The characteristic color of its carbocation provides a convenient method for real-time reaction monitoring. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can effectively leverage the unique properties of the TDM group to advance their synthetic objectives.
References
-
Wikipedia. (2025, May 25). Dimethoxytrityl. Retrieved from [Link]
-
Yantsevich, A. V., et al. (2021). 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions. Analytical Biochemistry, 617, 114115. doi:10.1016/j.ab.2021.114115. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
ResearchGate. (2024). I would like to know why dmt protection is 5'OH specific? Retrieved from [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Reddit. (2022). how to properly remove DMT from a nucleoside? Retrieved from [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
-
TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylmethanol. Retrieved from [Link]
Sources
Application Notes and Protocols for the Acid-Catalyzed Cleavage of the Tris(2,4-dimethoxyphenyl)methyl (DMT) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the DMT Group in Modern Synthesis
The Tris(2,4-dimethoxyphenyl)methyl (DMT) group is a cornerstone in the chemical synthesis of complex biomolecules, most notably oligonucleotides.[1][2] Its widespread use stems from its unique combination of properties: it provides robust protection for the 5'-hydroxyl group of nucleosides under various reaction conditions, yet it can be removed with exceptional ease and selectivity under mild acidic conditions.[3] This acid lability is not merely a convenience; it is a critical design feature that enables the stepwise, controlled assembly of nucleotide chains in solid-phase synthesis.[4] The ability to selectively deprotect the 5'-hydroxyl allows for the sequential addition of phosphoramidite monomers, the building blocks of DNA and RNA.
The two methoxy groups at the ortho and para positions of each phenyl ring play a crucial electronic role, stabilizing the resulting carbocation upon cleavage. This inherent stability of the DMT cation is the key to its facile removal.[5] Furthermore, the liberated DMT cation possesses a distinct, bright orange color, which provides a convenient real-time spectrophotometric method to monitor the deprotection reaction and quantify the efficiency of each coupling step in automated oligonucleotide synthesis.[3][6]
This guide provides a comprehensive overview of the acid-catalyzed cleavage of the DMT protecting group, delving into the underlying mechanism, offering detailed experimental protocols, and presenting troubleshooting strategies to empower researchers in achieving high-yield, high-purity synthesis of their target molecules.
Mechanism of Acid-Catalyzed Cleavage: A Tale of Carbocation Stability
The cleavage of the DMT group is a classic example of an acid-catalyzed reaction that proceeds through a stable carbocation intermediate. The reaction is initiated by the protonation of one of the ether oxygens of the methoxy groups on the trityl moiety by an acid (H-A). This protonation event transforms the methoxy group into a good leaving group (methanol).
The subsequent departure of methanol is driven by the formation of a highly stabilized tertiary carbocation. The stability of this Tris(2,4-dimethoxyphenyl)methyl cation is significantly enhanced by the electron-donating effects of the methoxy groups, which delocalize the positive charge through resonance across the three phenyl rings.[5] This extensive delocalization is the primary reason for the high stability of the carbocation and, consequently, the ease of DMT group removal under mild acidic conditions.
The liberated DMT cation is then quenched by a nucleophile, which in aqueous acidic solutions is typically water, forming tris(2,4-dimethoxyphenyl)methanol.[6] In the anhydrous conditions often used in solid-phase synthesis, the cation is washed away.
Caption: Automated Oligonucleotide Synthesis Cycle.
Materials:
-
Controlled Pore Glass (CPG) solid support with the 5'-DMT protected nucleoside.
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM). [3]* Anhydrous acetonitrile.
-
Automated DNA/RNA synthesizer.
Procedure:
-
The synthesizer delivers the deblocking solution (3% TCA in DCM) to the synthesis column containing the CPG support.
-
The acid flows through the column, cleaving the DMT group from the 5'-hydroxyl of the immobilized nucleoside. 3. The orange-colored solution containing the DMT cation is directed to a spectrophotometer to quantify the amount of cation released, which correlates with the coupling efficiency of the previous cycle. [6]4. The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the DMT cation, preparing the support for the next coupling reaction.
Protocol 2: Manual Detritylation of Purified Oligonucleotides (Solution Phase)
This protocol is typically performed after purification of a "DMT-on" oligonucleotide by reverse-phase HPLC.
Materials:
-
Lyophilized DMT-on oligonucleotide.
-
80% aqueous acetic acid. [6]* 95% Ethanol.
-
Microcentrifuge tubes.
-
Lyophilizer or centrifugal evaporator.
Procedure:
-
Dissolve the dried DMT-on oligonucleotide in 200-500 µL of 80% aqueous acetic acid in a microcentrifuge tube. [6]The solution will not turn orange because the DMT cation immediately reacts with water to form the colorless this compound. [6]2. Incubate the solution at room temperature for 20-30 minutes. [3]3. Add an equal volume of 95% ethanol to the solution.
-
Lyophilize the sample to dryness. Repeat the ethanol addition and lyophilization if necessary to ensure all acetic acid is removed. [6]5. The resulting pellet is the detritylated oligonucleotide, ready for use.
Quantitative Data Summary
| Reagent | Typical Concentration | Solvent | Typical Reaction Time | Application |
| Trichloroacetic Acid (TCA) | 3% (v/v) | Dichloromethane (DCM) | 1-3 minutes | Automated Solid-Phase Synthesis [3] |
| Dichloroacetic Acid (DCA) | 3% (v/v) | Dichloromethane (DCM) | 1-3 minutes | Automated Solid-Phase Synthesis [3] |
| Acetic Acid | 80% (aq) | Water | 20-30 minutes | Manual Solution-Phase Deprotection [6] |
Troubleshooting and Field-Proven Insights
-
Incomplete Detritylation: This can lead to lower yields of the full-length product.
-
Cause: Degraded or old acidic reagent.
-
Solution: Always use fresh deblocking solution. [7] * Cause: Insufficient reaction time.
-
Solution: Optimize the deblocking step time on the synthesizer.
-
-
Depurination: This is a significant side reaction that can lead to chain cleavage.
-
Cause: Prolonged exposure to acid or use of an overly concentrated acid solution. [7] * Solution: Minimize the detritylation time and use the recommended acid concentration. For particularly acid-sensitive sequences, consider using a milder acid or a lower concentration.
-
-
"DMT-on" Purification: For purification of synthetic oligonucleotides, it is often advantageous to leave the final DMT group on ("DMT-on" synthesis). This lipophilic handle allows for efficient separation of the full-length product from shorter, "failure" sequences (which are "DMT-off") by reverse-phase HPLC. [3][8]The DMT group is then removed post-purification using a protocol similar to Protocol 2.
Conclusion
The acid-catalyzed cleavage of the Tris(2,4-dimethoxyphenyl)methyl protecting group is a robust and highly efficient reaction that is fundamental to modern chemical synthesis, particularly in the field of oligonucleotide and peptide synthesis. [9]By understanding the mechanism, the factors that influence the reaction, and by employing optimized protocols, researchers can ensure the successful deprotection of their target molecules, leading to higher yields and purities. The ability to monitor the reaction in real-time and the option for "DMT-on" purification further enhance the utility of this indispensable protecting group.
References
-
Wikipedia. (2023, October 29). Dimethoxytrityl. Retrieved from [Link]
-
Kozlov, I. A., et al. (2021). 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions. Biochimie, 182, 133-139. Retrieved from [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Chow, C. S., & Resese, C. B. (1995). Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labelling. Journal of the Chemical Society, Perkin Transactions 1, (21), 2643–2651. Retrieved from [Link]
-
Zarytova, V. F., et al. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(8), e34. Retrieved from [Link]
-
Glen Research. (n.d.). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Senter, P. D., & Kanner, D. B. (2003). Dimethylthiocarbamate (DMTC): an alcohol protecting group. Organic Letters, 5(25), 4755–4757. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Protective Power of DMT-Cl. Retrieved from [Link]
-
Khanal, A., et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A, 7(4), 448-458. Retrieved from [Link]
-
ResearchGate. (2024). I would like to know why dmt protection is 5'OH specific?. Retrieved from [Link]
-
Zhang, L., et al. (2017). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Scientific Reports, 7, 43237. Retrieved from [Link]
-
Glen Research. (n.d.). Synthesis, Cleavage and Deprotection of PACE Oligonucleotides. Retrieved from [Link]
-
Carl ROTH. (n.d.). DMT removal reagent. Retrieved from [Link]
- Reddy, M. P., et al. (1996). U.S. Patent No. 5,514,789. Washington, DC: U.S. Patent and Trademark Office.
- Hultman, T., et al. (1997). U.S. Patent No. 5,656,741. Washington, DC: U.S. Patent and Trademark Office.
-
Robles, J., et al. (1995). A comparative study of the cleavage efficiency of succinyl, phthaloyl, oxalyl, 2-(2-nitrophenyl)ethyl, 9-fluorenylmethyl, and 2-nitrobenzyl supports in 0.5M DBU solutions. Tetrahedron, 51(20), 5837-5846. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2017). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 2(7), 3467–3476. Retrieved from [Link]
-
Van der Pijl, F., et al. (2018). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 23(11), 2977. Retrieved from [Link]
-
Laursen, B. W., et al. (2024). Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and Their Precursors. ChemRxiv. Retrieved from [Link]
-
Hansen, T., et al. (2022). Stability of alkyl carbocations. Chemical Communications, 58(86), 12050–12053. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
Ashenhurst, J. (2025, January 29). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]
-
Prokop, J., et al. (2009). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones. Molecules, 14(9), 3353–3362. Retrieved from [Link]
-
Reber, K. P., & Tilley, L. J. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 52(51), 6930-6932. Retrieved from [Link]
-
Moody, C. J., & Doyle, K. J. (2025, August 6). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Tetrahedron Letters, 36(32), 5737-5740. Retrieved from [Link]
-
Hansen, T., et al. (2022). Stability of alkyl carbocations. Chemical Communications, 58(86), 12050-12053. Retrieved from [Link]
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- 9. ajchem-a.com [ajchem-a.com]
Troubleshooting & Optimization
Technical Support Center: Tris(2,4-dimethoxyphenyl)methanol (DMT) Protection Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tris(2,4-dimethoxyphenyl)methanol, commonly known as Dimethoxytrityl (DMT), protection reactions. This guide is designed to provide in-depth, field-tested insights into one of the most crucial steps in modern organic synthesis, particularly in the construction of oligonucleotides and other complex molecules.[1][2] We will move beyond simple procedural lists to explore the causality behind common experimental pitfalls and provide robust, validated solutions.
Core Principles: Understanding the DMT Protection Reaction
The DMT group is prized for its ability to selectively protect primary hydroxyl groups under mild conditions and its subsequent facile removal with weak acid.[2] Its steric bulk ensures high selectivity for the less-hindered 5'-hydroxyl group in nucleosides over secondary hydroxyls.[3] The reaction typically proceeds via an SN1 mechanism, where 4,4'-Dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine forms a highly stable, bright orange dimethoxytrityl cation.[1][4] This carbocation is the key reactive intermediate that is then attacked by the primary alcohol of the substrate.
The stability of the DMT cation is enhanced by the two electron-donating methoxy groups, which delocalize the positive charge through resonance. This stability is also what gives rise to the characteristic orange color, a useful visual indicator during deprotection steps.[1][4]
Caption: SN1 mechanism of DMT protection.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture not turning orange upon adding DMT-Cl? A: The characteristic bright orange color is due to the formation of the DMT cation.[1][4] This color is typically observed during the deprotection step when acid is used to remove the DMT group. During the protection reaction itself, the cation is a transient intermediate and should be consumed as it reacts with your alcohol. A persistent orange color during the protection step could paradoxically indicate a problem, such as excessive moisture leading to hydrolysis of DMT-Cl into DMT-OH.
Q2: Is 4-(Dimethylamino)pyridine (DMAP) always necessary? A: No, it is not always required, but it is a highly effective nucleophilic catalyst that can significantly accelerate the reaction, especially for hindered alcohols.[5] Pyridine often serves as both the solvent and the base, but for sluggish reactions, a catalytic amount of DMAP (0.05-0.1 equivalents) can form a more reactive intermediate with DMT-Cl, speeding up the process.[6]
Q3: Can I use a different base instead of pyridine? A: Yes, other non-nucleophilic bases can be used. For instance, 2,6-lutidine has been shown to improve yields and ratios in some dimethoxytritylation reactions.[7] Triethylamine (TEA) or diisopropylethylamine (DIPEA) are also options, though pyridine is most common due to its dual role as a solvent that effectively dissolves the reagents.[8]
Q4: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method.[2] The DMT-protected product is significantly more non-polar (has a higher Rf value) than the starting alcohol. A typical solvent system for TLC analysis is Methanol in Dichloromethane (5-10% MeOH in DCM).[8] The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates reaction progression. LC-MS can also be used for more precise monitoring.[9][10]
In-Depth Troubleshooting Guide
Incomplete reactions are a common frustration. The following table outlines the most frequent issues, their underlying causes, and validated strategies for resolution.
| Problem Observed | Probable Cause(s) | Detailed Solution & Scientific Rationale |
| Significant unreacted starting material (SM) remains after >12 hours. | 1. Moisture Contamination: Water hydrolyzes the DMT-Cl reagent to inactive DMT-OH and quenches the reactive DMT cation.[8] 2. Degraded DMT-Cl Reagent: DMT-Cl is moisture-sensitive and can hydrolyze to DMT-OH upon storage.[8] 3. Insufficient Base/Catalyst: The reaction may be too slow, especially with sterically hindered alcohols. | Solution: 1. Ensure Anhydrous Conditions: Dry your substrate (e.g., by co-evaporation with anhydrous pyridine three times).[8] Use freshly opened or distilled anhydrous pyridine. Run the reaction under an inert atmosphere (Nitrogen or Argon). 2. Verify/Refresh Reagent: Use a fresh bottle of high-purity DMT-Cl (>98%). If degradation is suspected, the reagent can be reactivated by heating with acetyl chloride or thionyl chloride, followed by recrystallization.[8][11] 3. Optimize Catalysis: Add a catalytic amount of DMAP (0.1 eq) to accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-tritylpyridinium salt intermediate.[12] |
| Reaction is sluggish or stalls at ~50% conversion. | 1. Steric Hindrance: The target hydroxyl group may be sterically inaccessible, slowing the SN1 reaction. 2. Insufficient Reagent Equivalents: Using a 1:1 stoichiometry may not be enough to drive the reaction to completion, especially if minor hydrolysis occurs. | Solution: 1. Increase Temperature: Gently warming the reaction to 40-50°C can provide the necessary activation energy to overcome steric barriers.[13] Monitor carefully by TLC to avoid side reactions. 2. Increase DMT-Cl: Increase the equivalents of DMT-Cl to 1.2-1.5. This creates a higher concentration of the DMT cation, favoring the forward reaction according to Le Châtelier's principle. |
| Multiple new spots appear on TLC, with low yield of the desired product. | 1. Formation of Bis-DMT Product: If the substrate has multiple hydroxyl groups (e.g., a diol), over-tritylation can occur, especially with excess DMT-Cl or prolonged reaction times.[3] 2. Acid-Catalyzed Deprotection: The pyridinium hydrochloride byproduct (Pyridine·HCl) is acidic and can cause premature cleavage of the newly formed DMT-ether, especially during long reaction times or workup. | Solution: 1. Control Stoichiometry: Use a carefully controlled amount of DMT-Cl (1.05-1.1 equivalents) and monitor the reaction closely. Add the DMT-Cl slowly to the reaction mixture at 0°C before allowing it to warm. 2. Buffered Workup: During aqueous workup, quench the reaction into a cold, weak base like saturated sodium bicarbonate (NaHCO3) solution instead of pure water. This neutralizes the acidic byproduct and prevents deprotection.[2] |
| Product appears pure on TLC, but isolated yield is low. | 1. Product Loss During Workup: The DMT-protected product can be somewhat acid-labile. Exposure to even mildly acidic conditions during extraction (e.g., if using an ammonium chloride wash) can cause cleavage. 2. Mechanical Losses: The product may be partially lost during extraction or chromatography if emulsions form or if the polarity for column chromatography is not optimized. | Solution: 1. Maintain Basic/Neutral pH: Ensure all aqueous solutions used in the workup are neutral or slightly basic (pH 7-8). Use 5% NaHCO3 for washes.[2] When concentrating the organic layers, avoid overheating. 2. Optimize Purification: For chromatography, use a silica gel slurry that has been neutralized with triethylamine (e.g., 1% TEA in the eluent) to prevent on-column degradation of the acid-sensitive product. |
Experimental Protocols & Workflows
Standard Protocol for DMT Protection of a Primary Alcohol
-
Preparation: Dry the alcohol substrate (1.0 eq) by co-evaporating with anhydrous pyridine (3 x 10 mL) under reduced pressure.
-
Reaction Setup: Dissolve the dried substrate in anhydrous pyridine (to make a 0.1-0.2 M solution) under an Argon or Nitrogen atmosphere. Add DMAP (0.1 eq, optional). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.2 eq) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress every 1-2 hours using TLC (e.g., 5% MeOH/DCM). The reaction is typically complete in 2-16 hours.
-
Quenching: Once the starting material is consumed, cool the reaction back to 0°C and slowly quench by adding methanol (1 mL).
-
Workup: Dilute the mixture with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the organic phase sequentially with cold 5% NaHCO3 solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes), often with 0.5-1% triethylamine added to the eluent to prevent product degradation.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving incomplete protection reactions.
Caption: A decision tree for troubleshooting incomplete DMT reactions.
References
-
Wikipedia. (n.d.). Dimethoxytrityl. Retrieved from Wikipedia. [Link]
-
Molecule of the Day. (2006, September 5). Dimethoxytrityl/DMT (Orange you glad you protected that alcohol?). ScienceBlogs. [Link]
- Khanal, A., et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A, 7(4), 448-458.
- Taja, S. A. S., et al. (2025). Process Research on the Preparation of DMT Protected 2′- O -Methoxyethylguanosine for Oligonucleotide Synthesis in Therapeutic Applications.
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]
- Guga, P., et al. (n.d.). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. PMC - NIH.
- Caruso, F., et al. (n.d.). Assessment of 4-(dimethylamino)pyridine as a capping agent for gold nanoparticles. PubMed.
- BenchChem. (n.d.). troubleshooting incomplete DMB protection of secondary alcohols.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Protective Power of DMT-Cl. [Link]
- BenchChem. (2025). optimizing detritylation conditions for oligonucleotides containing DMT-dT-d11.
- ResearchGate. (2025). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid.
- ResearchGate. (2025). 4-Dimethylamino-pyridine(DMAP).
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: DMAP's Role in Modern Chemical Synthesis. [Link]
- ResearchGate. (n.d.).
-
Guzaev, A. (2022, May 1). How to improve the conversion yield of a DMT-Cl reaction?. ResearchGate. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
- Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection.
- Wang, J., et al. (2023). Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry. RSC Publishing.
- Google Patents. (n.d.). CN107056590B - Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane.
- PubMed. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2024, September 17). I would like to know why dmt protection is 5'OH specific?.
- BenchChem. (n.d.). Stability of the 2,4-Dimethoxybenzyl (2,4-DMB) Group: A Technical Guide for Researchers.
-
Chad's Prep. (2018, September 20). 12.4 Protecting Alcohols. YouTube. [Link]
- ACS Publications. (2024, June 13).
- PubMed. (2023, February 23). Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry.
- BenchChem. (n.d.). Technical Support Center: The 2,4-Dimethoxybenzyl (DMB) Protecting Group.
- ResearchGate. (n.d.). Decay of absorption (at 504 nm)
- PubMed. (2021, March 15).
- BenchChem. (n.d.). Technical Support Center: 2,4-Dimethoxybenzyl (DMB) Group in Chemical Synthesis.
- Reddit. (2022, February 2). Does anything look wrong with this? I'm not asking if it's dmt, I already tested it. More so worried about the color of it.
- BenchChem. (n.d.).
Sources
- 1. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethoxytrityl/DMT (Orange you glad you protected that alcohol?) | ScienceBlogs [scienceblogs.com]
- 5. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN107056590B - Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane - Google Patents [patents.google.com]
- 12. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Side reactions and byproduct formation with Tris(2,4-dimethoxyphenyl)methanol
Welcome to the technical support center for Tris(2,4-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive triarylmethanol. Here, we will address common challenges, from unexpected color changes to the formation of complex byproducts, providing you with the expert insights and validated protocols necessary for success.
Section 1: Understanding the Core Reactivity: The Trityl Cation Analogue
Q1: What is the fundamental chemical property of this compound that governs its reactivity and potential for side reactions?
A1: The core of this compound's reactivity lies in its profound ability to form a highly stabilized tertiary carbocation under even mildly acidic conditions. The three 2,4-dimethoxyphenyl groups are exceptionally strong electron-donating systems, which delocalize the positive charge of the resulting carbocation through resonance. This stabilization is significantly greater than that of the more common trityl or dimethoxytrityl (DMT) cations, making the parent alcohol extremely acid-labile. This central carbocation is the intermediate responsible for both its utility as a protecting group and the primary source of nearly all side reactions and byproducts encountered during its use.
The equilibrium between the alcohol and the carbocation can be easily shifted, and the cation's high stability means it can persist in solution, acting as a potent electrophile.
Caption: Formation and fate of the key carbocation intermediate.
Section 2: Troubleshooting Common Experimental Observations
Q2: My reaction mixture turned a bright orange or deep red color immediately upon adding an acid catalyst. Is this normal, and what does it signify?
A2: Yes, this is a very common and expected observation. The intense color is the visual signature of the Tris(2,4-dimethoxyphenyl)methyl carbocation. Due to the extensive conjugation across the three electron-rich rings, the cation absorbs light in the visible spectrum, resulting in a vibrant color.
Causality: The color indicates that the active electrophile has been successfully generated. However, a persistent, deep color throughout the reaction can also be a warning sign. It may indicate that the cation is not being consumed by your desired nucleophile at a sufficient rate, potentially leading to an increased likelihood of side reactions. The intensity of the color is often proportional to the concentration of the carbocation in the solution.
Q3: I've isolated my product, but I see a highly colored, fluorescent impurity on my TLC plate or during column chromatography. What is this byproduct?
A3: This is very likely a xanthylium dye derivative, a common and troublesome byproduct when working with dimethoxy-substituted triarylmethanols under acidic conditions.
Mechanism of Formation: The highly stabilized carbocation can undergo an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction. One of the electron-rich dimethoxyphenyl rings can attack the carbocation center of another ring, leading to a cyclization event. Subsequent oxidation, which can happen in the presence of air, generates the planar, highly conjugated xanthylium dye structure. These dyes are notoriously difficult to remove due to their intense color and often similar polarity to the desired product.
Caption: Mechanism of Xanthylium dye byproduct formation.
Mitigation Strategy:
-
Use the mildest acidic conditions possible: Employ weaker acids or substoichiometric amounts of a strong acid.
-
Maintain an inert atmosphere: Work under nitrogen or argon to minimize oxidative formation of the dye.
-
Lower the reaction temperature: This can disfavor the intramolecular cyclization pathway.
-
Use a non-aromatic solvent: Solvents like dichloromethane (DCM) or acetonitrile are preferable to aromatic solvents which can participate in side reactions.
Section 3: Side Reactions & Byproducts During Protection Reactions
Q4: I am using this compound to protect an alcohol, but the reaction is low-yielding and I observe several byproducts. What could be going wrong?
A4: When using this reagent to form an ether (as a protecting group), the primary issues stem from the high reactivity of the carbocation intermediate and the strongly activating nature of the dimethoxybenzene rings.[1]
Common Side Reactions:
-
Electrophilic Aromatic Substitution (EAS) on the Substrate: If your substrate contains other electron-rich aromatic rings, the Tris(2,4-dimethoxyphenyl)methyl cation can act as an electrophile and alkylate your substrate at an unintended position. The methoxy groups on the reagent itself are powerful ortho-, para- directors, making the rings highly nucleophilic.[1][2]
-
Reaction with Solvent or Impurities: The carbocation is reactive enough to be quenched by trace amounts of water, leading back to the starting alcohol. If a nucleophilic solvent like an alcohol is used, you can form an ether with the solvent.
-
Steric Hindrance: The protecting group is exceptionally bulky. If the alcohol you are trying to protect is sterically hindered (secondary or tertiary), the reaction rate will be significantly slower, allowing more time for side reactions to occur.
| Issue | Probable Cause | Recommended Solution |
| Low Conversion | Insufficient acid catalyst; Steric hindrance at the reaction site. | Titrate in a small amount of a stronger acid (e.g., TfOH); Increase reaction time or gently warm. |
| Multiple Spots on TLC | EAS on substrate; Reaction with solvent/impurities. | Use a less nucleophilic solvent (DCM); Ensure anhydrous conditions; Use a more hindered acid catalyst. |
| Persistent Red Color | Slow reaction with the desired alcohol. | Increase the concentration of the alcohol substrate relative to the protecting group precursor. |
Protocol 1: Optimized Protection of a Primary Alcohol
This protocol is designed to minimize side reactions by controlling the generation of the active electrophile.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 equiv) and this compound (1.1 equiv) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Initiation: Cool the solution to 0 °C. Add a solution of triflic acid (TfOH, 0.05 equiv) in DCM dropwise over 10 minutes. A transient orange color may appear.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting alcohol is consumed, quench the reaction by adding a hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine (~0.1 equiv), until the solution is colorless.
-
Work-up: Dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 4: Side Reactions & Byproducts During Deprotection
Q5: I am cleaving the Tris(2,4-dimethoxyphenyl)methyl ether protecting group with acid, but the reaction is messy and I'm struggling to isolate my deprotected compound. What are the common pitfalls?
A5: Deprotection regenerates the highly stable Tris(2,4-dimethoxyphenyl)methyl carbocation. If not properly managed, this cation is the source of major byproducts.
Common Deprotection Issues:
-
Re-protection or Alkylation: The released carbocation is a powerful electrophile and can react with the newly liberated hydroxyl group (re-protection) or other nucleophilic sites on your molecule.
-
Formation of Byproduct Adducts: The cation will react with any available nucleophile. In the absence of a dedicated scavenger, it may react with the solvent or itself.
-
Incomplete Cleavage: While highly acid-labile, if the acid is too weak or used in insufficient quantity, the deprotection may not go to completion.
The key to clean deprotection is the use of a cation scavenger . The scavenger's role is to irreversibly trap the carbocation as it is formed, preventing it from participating in side reactions.
Troubleshooting Deprotection: The Role of Scavengers
Caption: Decision workflow for clean deprotection.
| Scavenger | Mechanism | Byproduct | Suitability |
| Triethylsilane (TES) | Hydride transfer reduces the cation to a neutral hydrocarbon. | Tris(2,4-dimethoxyphenyl)methane | Excellent; byproduct is non-polar and easily separated. |
| 1,3-Dimethoxybenzene | Acts as a nucleophilic trap via Friedel-Crafts alkylation.[3] | Alkylated dimethoxybenzene | Good; useful for very sensitive substrates. |
| Water/Methanol | Acts as a simple nucleophile. | This compound or methyl ether | Fair; reaction is reversible, can lead to re-protection if acid is not neutralized. |
Protocol 2: High-Fidelity Deprotection Using a Scavenger
This protocol ensures clean and efficient removal of the protecting group.
-
Preparation: Dissolve the protected substrate (1.0 equiv) in anhydrous DCM (~0.1 M).
-
Add Scavenger: Add triethylsilane (TES, 3-5 equiv).
-
Initiation: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 2-4 equiv) dropwise. The reaction mixture should remain colorless or only show a very faint transient color.
-
Monitoring: Stir at 0 °C for 30-60 minutes. Monitor by TLC until all starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and TES. Co-evaporate with toluene or DCM several times.
-
Purification: The crude residue contains your deprotected product and the neutral Tris(2,4-dimethoxyphenyl)methane byproduct. This mixture can typically be separated easily by standard flash column chromatography, as the hydrocarbon byproduct is significantly less polar than the desired alcohol.
Section 5: Frequently Asked Questions (FAQs)
Q6: How should I store this compound and its derivatives? A6: The compound should be stored in a cool, dry place, tightly sealed and preferably under an inert atmosphere.[4] It is sensitive to acidic vapors, which can cause slow degradation over time.
Q7: Can I use this protecting group in the presence of other acid-labile groups like Boc or acetonides? A7: This is challenging and generally not recommended. The Tris(2,4-dimethoxyphenyl)methyl group is significantly more acid-labile than most common protecting groups, including Boc, trityl, and acetonides.[5][6] Its cleavage conditions will almost certainly remove these other groups. It is best used in synthetic routes where it is the last protecting group to be removed under the mildest possible acidic conditions, or where orthogonality is not required.
Q8: What is the best way to synthesize the parent alcohol, this compound? A8: The most common synthesis involves the Grignard reaction. 2,4-dimethoxybromobenzene can be converted to the corresponding Grignard reagent, which is then reacted with a suitable carbonate, such as diethyl carbonate, in a 3:1 stoichiometric ratio. Careful control of reaction conditions is necessary to avoid side reactions due to the reactivity of the 2,4-dimethoxybenzene moiety.[7]
References
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Provides foundational principles of electrophilic aromatic substitution and directing group effects).
-
Lee, J., et al. (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. Tetrahedron Letters, 58(36), 3553-3556. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
University of Toronto. (n.d.). Alcohol Protecting Groups. [Link]
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. [Link]
-
Wipf, P., & Rodriguez, S. (2001). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 42(48), 8477-8479. [Link]
-
ResearchGate. (2018). Synthesis of C60‐xanthylium dye dyad X60_NTf2. [Link]
-
ResearchGate. (2005). Substituted xanthylocyanines. III. Dyes containing non-symmetrically substituted xanthylium core. [Link]
-
CP Lab Safety. (n.d.). Tris(2, 4-dimethoxyphenyl)methanol, min 97%, 1 gram. [Link]
-
African Rock Art. (n.d.). This compound. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tris(2,4-dimethoxyphenyl)methyl (DMT) Group Protection
Welcome to the technical support center for the application of the Tris(2,4-dimethoxyphenyl)methyl (DMT) protecting group. This guide is designed for researchers, chemists, and drug development professionals who utilize this essential protecting group in multi-step organic synthesis, particularly in the context of nucleoside, carbohydrate, and complex molecule synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of DMT protection and deprotection?
The utility of the DMT group hinges on its ability to form a highly stabilized carbocation.
-
Protection: The reaction, typically between an alcohol and a DMT precursor like 4,4'-dimethoxytrityl chloride (DMT-Cl), proceeds through an SN1-type mechanism. The chloride departs, forming the resonance-stabilized DMT cation. This cation is bright orange, a feature often used for reaction monitoring.[1] The alcohol then acts as a nucleophile, attacking the carbocation to form the protected ether.
-
Deprotection: This is an acid-catalyzed cleavage of the ether linkage.[2][3] The ether oxygen is protonated by a mild acid, making it a good leaving group. The C-O bond cleaves, releasing the free hydroxyl group and regenerating the stable, orange-colored DMT cation.[2][3][4]
Q2: Why is the DMT group so selective for primary hydroxyls?
The selectivity arises primarily from steric hindrance. The DMT group is exceptionally bulky.[5] This size makes it react much more readily with the less sterically hindered primary hydroxyl group compared to secondary or tertiary hydroxyls.[6] While not perfectly specific, this kinetic preference is strong enough to achieve high selectivity under carefully controlled conditions.[7]
Q3: DMT-Cl is the common reagent, but when would I use Tris(2,4-dimethoxyphenyl)methanol (DMT-OH) itself?
While DMT-Cl is more common, DMT-OH can be used as a protecting group precursor in the presence of a Lewis acid catalyst, such as copper(II) nitrate. This method can offer excellent regioselectivity for primary hydroxyl groups over secondary ones and can be advantageous when the substrate is sensitive to the HCl generated during reactions with DMT-Cl.[8]
Troubleshooting Guide: The Protection Reaction
Q4: My protection reaction is incomplete or has a very low yield. What's going wrong?
This is a common issue with several potential causes. Use the following workflow to diagnose the problem.
Detailed Explanation:
-
Moisture is the Enemy: DMT-Cl reacts readily with water to form the unreactive DMT-OH, consuming your reagent. The most reliable solution is to dry your starting alcohol (e.g., a nucleoside) by co-evaporation with anhydrous pyridine immediately before the reaction.[9]
-
Reagent Quality: DMT-Cl can hydrolyze over time if not stored properly under inert, dry conditions. If you suspect your reagent is old, it's best to use a fresh bottle or regenerate it.[9]
-
Stoichiometry: For a primary alcohol, 1.05 to 1.1 equivalents of DMT-Cl should be sufficient for the reaction to complete within a few hours at room temperature.[9][10] If the reaction stalls, you can add another small portion of DMT-Cl.
-
Acidic Byproducts: The reaction generates pyridinium hydrochloride. If the reaction mixture becomes acidic, it can attack the newly formed DMT ether, causing degradation. Ensure enough pyridine or another base is present to act as both a catalyst and an acid scavenger.[7]
Q5: I'm trying to mono-protect a diol, but I'm getting a significant amount of the di-protected product. How can I improve selectivity?
Achieving mono-protection requires precise control to favor the kinetic product.
-
Limit the Reagent: Use the DMT-Cl as the limiting reagent. Start with 0.9-1.0 equivalents relative to the diol.
-
Slow Addition: Dissolve the DMT-Cl in anhydrous pyridine and add it slowly (e.g., via cannula or syringe pump) to the solution of the diol at 0°C or room temperature.[7] This keeps the instantaneous concentration of the DMT-Cl low, favoring reaction at the more accessible primary hydroxyl.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity.
| Parameter | Recommendation for Mono-protection | Rationale |
| DMT-Cl Equivalents | 0.9 - 1.0 | Prevents excess reagent from reacting with the second hydroxyl group. |
| Addition Method | Slow addition (cannula) | Maintains a low concentration of the reactive DMT cation.[7] |
| Temperature | 0°C to Room Temperature | Reduces the reaction rate, enhancing kinetic selectivity. |
Troubleshooting Guide: The Deprotection Reaction
Q6: My deprotection is sluggish or incomplete. What should I do?
The rate of detritylation is highly dependent on the acid used and the substrate's structure.
-
Acid Choice: For routine deprotection, 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM) is standard and rapid.[10] If you are using a milder acid like 80% acetic acid, the reaction will be significantly slower and may require gentle heating.[2]
-
Steric Effects: Deprotection of a DMT group from a secondary alcohol is significantly slower than from a primary one.[11] You may need to increase the reaction time or use a slightly stronger acidic condition for these substrates.
-
Monitoring: The appearance of the bright orange DMT cation is a good visual cue, but the reaction should always be monitored by TLC or HPLC to confirm the disappearance of the starting material.
| Acid Condition | Typical Time | Use Case & Considerations |
| 3% DCA in DCM | 1-5 min | Standard for solid-phase synthesis; very fast. |
| 3% TFA in DCM | 1-5 min | Similar to DCA, effective and fast.[2] |
| 80% Acetic Acid | 30 min - 2 hours | Milder conditions, useful for acid-sensitive substrates to prevent side reactions like depurination.[2] |
Q7: After removing the acid, my TLC shows the DMT group has reattached to my product. Why is this happening?
This is a classic problem caused by the stability of the DMT cation. When you remove the acidic solvent under reduced pressure (e.g., on a rotovap), the concentration of the DMT cation and your free alcohol increases. The alcohol can then re-attack the cation, reforming the DMT ether.[12]
Solution: Before evaporating the solvent, quench the reaction . Add a weak base like pyridine or a basic aqueous solution (e.g., saturated sodium bicarbonate) to the reaction mixture. This will neutralize the acid and react with the DMT cation to form the non-reactive DMT-OH (tritanol), which can then be easily removed by extraction or chromatography.[2][12]
Q8: I'm working with nucleosides and observing depurination during deprotection. How can I prevent this?
Depurination is the acid-catalyzed cleavage of the glycosidic bond, particularly at adenosine and guanosine residues.[2] It is a major side reaction if conditions are too harsh.
-
Use Milder Acid: This is the most effective strategy. Switch from TCA/DCA to 80% aqueous acetic acid. The reaction will be slower, but much safer for the N-glycosidic bond.[2]
-
Minimize Reaction Time: If using a strong acid, carefully monitor the reaction and quench it immediately upon completion. Do not let it sit in the acid for an extended period.
-
Control Temperature: Perform the deprotection at room temperature or below if possible.
Experimental Protocols
Protocol 1: General Procedure for DMT Protection of a Primary Alcohol
Materials:
-
Substrate containing a primary alcohol (e.g., Thymidine)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Dry the substrate (1.0 eq) by co-evaporation with anhydrous pyridine (3 x 10 mL) and place it in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the dried substrate in anhydrous pyridine (approx. 0.1 M solution).
-
Add DMT-Cl (1.1 eq) portion-wise to the stirred solution at room temperature.[10]
-
Monitor the reaction by TLC (e.g., 10% MeOH in DCM). The product should be significantly less polar than the starting material. The reaction is typically complete in 2-4 hours.
-
Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of methanol (5 mL).
-
Remove the pyridine under reduced pressure.
-
Partition the residue between DCM and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the pure DMT-protected alcohol.
Protocol 2: General Procedure for Acid-Catalyzed Deprotection
Materials:
-
DMT-protected substrate
-
Dichloromethane (DCM)
-
3% Dichloroacetic Acid (DCA) in DCM
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Dissolve the DMT-protected substrate in DCM.
-
Add the 3% DCA/DCM solution dropwise with stirring. The solution should turn a characteristic bright orange.
-
Monitor the reaction closely by TLC. The deprotected product will be much more polar. The reaction is often complete within 5 minutes.
-
Upon completion, immediately pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench the acid. The orange color should disappear.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be used directly or purified further if necessary.
References
-
ResearchGate. (2024). I would like to know why dmt protection is 5'OH specific? [Online Forum]. Available at: [Link]
-
Filo. (2023). p-Dimethoxytrityl (DMT) ethers are easily cleaved by mild acid treatment... Available at: [Link]
-
ResearchGate. (2015). Alternative Reagents for the Tritylation of Alcohols. Available at: [Link]
-
Khanal, A., et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Kumar, P., et al. (2005). 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wikipedia. (2025). Dimethoxytrityl. Available at: [Link]
-
ResearchGate. (2022). How to improve the conversion yield of a DMT-Cl reaction? [Online Forum]. Available at: [Link]
-
Study.com. (n.d.). p-dimethoxytrityl (DMT) ethers are easily cleaved by mild acid treatment. Show the mechanism of the cleavage reaction. Available at: [Link]
-
ResearchGate. (2013). A solvent free and selective method for preparation of triphenylmethyl ethers of alcohols and nucleosides. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Protecting Group Chemistry. Available at: [Link]
-
Reddit. (2022). how to properly remove DMT from a nucleoside? [Online Forum]. Available at: [Link]
Sources
- 1. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. p-Dimethoxytrityl (DMT) ethers are easily cleaved by mild acid treatment... [askfilo.com]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Etherification of Tris(2,4-dimethoxyphenyl)methanol
Welcome to the technical support center for optimizing the etherification of Tris(2,4-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. We will delve into the mechanistic underpinnings, troubleshoot common experimental issues, and provide detailed protocols to enhance reaction yield and purity.
The etherification of this compound presents a unique synthetic challenge. The molecule's structure, characterized by three bulky, electron-rich phenyl rings, dictates its reactivity. Understanding these properties is paramount to developing a successful synthetic strategy. This guide moves beyond simple procedural steps to explain the causality behind our recommendations, ensuring a robust and reproducible methodology.
Core Concepts: Understanding the Reaction
Before troubleshooting, it's crucial to grasp the fundamental principles governing this transformation.
Q1: What is the primary reaction mechanism for the etherification of this compound?
A1: The reaction proceeds overwhelmingly via a unimolecular nucleophilic substitution (SN1) mechanism . This pathway is favored due to two key structural features of the starting material:
-
Steric Hindrance: The central tertiary carbon is shielded by three large tris(2,4-dimethoxyphenyl) groups, making a direct backside attack by a nucleophile (as required in an SN2 reaction) sterically impossible.[1][2]
-
Carbocation Stability: The departure of the hydroxyl group (as water, facilitated by an acid catalyst) results in the formation of a tertiary carbocation. This carbocation is exceptionally stable due to the powerful electron-donating effects of the six methoxy (-OCH₃) groups on the three phenyl rings, which delocalize the positive charge through resonance.
The reaction is typically initiated by an acid catalyst, which protonates the hydroxyl group, converting it into a good leaving group (H₂O). The subsequent loss of water generates the stabilized carbocation, which is then rapidly trapped by the alcohol nucleophile.
Caption: SN1 mechanism for acid-catalyzed etherification.
Q2: Why is the Williamson ether synthesis generally unsuitable for this reaction?
A2: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic SN2 reaction. As explained above, the extreme steric bulk around the central carbon of this compound prevents the backside nucleophilic attack required for an SN2 mechanism to occur. Attempting this synthesis would likely result in no reaction or, if forcing conditions are used with a corresponding halide, predominantly elimination side reactions.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Q: I've set up my reaction, but TLC analysis shows only the starting alcohol, even after several hours. What are the most common causes?
A: This is a frequent issue, typically pointing to problems with reaction activation or equilibrium.
-
Cause 1: Inadequate Acid Catalysis: The SN1 mechanism relies on the formation of the carbocation, which requires a sufficiently strong acid to facilitate the departure of the hydroxyl group.[3] If your catalyst is too weak or used in too low a concentration, the initial protonation step will not occur efficiently.
-
Solution: Switch to a stronger acid catalyst. While mineral acids like H₂SO₄ can work, they can also lead to side reactions. Brønsted acids like triflic acid (TfOH) or Lewis acids are often more effective.[4] Ensure the catalyst is fresh and anhydrous.
-
-
Cause 2: Presence of Water: This reaction generates one molecule of water for every molecule of ether formed. According to Le Chatelier's principle, the presence of water in the reaction medium (either from wet reagents/solvents or as a product) will inhibit the forward reaction and can prevent it from reaching completion.
-
Solution: Use anhydrous solvents and reagents. Dry the alcohol to be coupled if necessary. Incorporate a method for water removal, such as adding activated 3Å or 4Å molecular sieves to the reaction flask.
-
-
Cause 3: Insufficient Temperature: While high temperatures can promote side reactions, the activation energy for carbocation formation must be overcome.
| Catalyst Type | Example(s) | Typical Conditions | Considerations |
| Brønsted Acid | Triflic Acid (TfOH), H₂SO₄ | Catalytic amount (0.1-5 mol%), CH₂Cl₂, 0 °C to RT | Highly effective but can be corrosive and lead to degradation if not controlled.[4] |
| Lewis Acid | ZnCl₂, FeCl₃, BF₃·OEt₂ | 5-20 mol%, CH₂Cl₂ or neat alcohol, RT to 60 °C | Milder than strong Brønsted acids; may require heat. Anhydrous conditions are critical.[5][7] |
| Solid Acid | Amberlyst-15, Nafion, Sulfated Zirconia | Excess by weight, Neat alcohol, 60-100 °C | Easy to remove by filtration, reducing workup complexity. May require higher temperatures.[8][9] |
Table 1: Comparison of Acid Catalysts for Hindered Alcohol Etherification.
Issue 2: Multiple Products and Difficult Purification
Q: My reaction works, but I get a complex mixture of products, making purification a challenge. What are these byproducts and how can I suppress them?
A: The highly reactive carbocation intermediate is the primary source of side reactions.
-
Cause 1: Self-Condensation: The this compound starting material can act as a nucleophile itself, attacking the carbocation formed from another molecule. This leads to the formation of a symmetrical ether, bis(tris(2,4-dimethoxyphenyl)methyl) ether.
-
Solution: Use a large excess of the desired coupling alcohol (R'-OH). Often, using the alcohol as the solvent is the most effective strategy. This ensures that the concentration of the desired nucleophile is significantly higher than that of the starting alcohol, favoring the formation of the unsymmetrical ether.
-
-
Cause 2: Solvent Participation: If you use a nucleophilic solvent (e.g., THF, acetonitrile), it can compete with your desired alcohol in attacking the carbocation, leading to solvent-adduct impurities.
-
Solution: Use a non-nucleophilic solvent such as dichloromethane (CH₂Cl₂), toluene, or hexane. Alternatively, use the reacting alcohol as the solvent.
-
-
Cause 3: Degradation/Deprotection: The electron-rich methoxy groups can be sensitive to very strong acidic conditions, potentially leading to cleavage and more polar byproducts.[4][10]
-
Solution: Use the mildest acid catalyst and lowest temperature that afford a reasonable reaction rate. Monitor the reaction carefully and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Experimental Protocols & Workflows
Here we provide a general, robust protocol that can be adapted for your specific needs.
Protocol 1: Lewis Acid-Catalyzed Etherification
This protocol is a good starting point, balancing reactivity with control over side reactions.
Materials:
-
This compound (1.0 eq)
-
Alcohol for coupling (R'-OH, 10-50 eq, or as solvent)
-
Anhydrous Zinc Chloride (ZnCl₂, fused and cooled under inert gas) (0.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) (if R'-OH is not the solvent)
-
Activated 4Å Molecular Sieves
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and activated 4Å molecular sieves.
-
Reagent Addition: Add the coupling alcohol (R'-OH) and anhydrous CH₂Cl₂ (if used). Stir the mixture for 15 minutes at room temperature.
-
Initiation: Add anhydrous ZnCl₂ to the stirring solution.
-
Reaction: Gently heat the reaction to 40 °C. Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase). The product should be less polar than the starting alcohol.
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Filter off the molecular sieves. Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. Note: If the product shows sensitivity to silica, the silica gel can be pre-treated with triethylamine to neutralize acidic sites.
Caption: General workflow for Lewis acid-catalyzed etherification.
Frequently Asked Questions (FAQs)
Q: Is an inert atmosphere strictly necessary? A: While the reaction itself is not particularly air-sensitive, the Lewis acids used as catalysts (like ZnCl₂) are often hygroscopic. An inert atmosphere is best practice to ensure strictly anhydrous conditions, which is a critical parameter for success.
Q: Can I use secondary or tertiary alcohols as the nucleophile? A: Yes, but with caution. Secondary alcohols are bulkier and less nucleophilic, which will slow the reaction rate. Tertiary alcohols are very poor nucleophiles and are prone to elimination under acidic conditions to form alkenes. For these substrates, expect lower yields and the need for more forcing conditions.[11] Primary alcohols are strongly recommended for optimal results.
Q: How do I prepare the final product for long-term storage? A: Tris(2,4-dimethoxyphenyl)methyl ethers can be sensitive to trace amounts of acid, which can catalyze hydrolysis back to the alcohol. After purification, ensure all solvent is removed. Storing the pure compound as a solid under an inert atmosphere at low temperatures (-20 °C) is recommended.
References
-
Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Advances. Available at: [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules. Available at: [Link]
-
Deprotection of mono and dimethoxy phenyl methyl ethers using catalytic amounts of DDQ. Organic & Biomolecular Chemistry. Available at: [Link]
-
Optimization of the Cross-Etherification of Alcohols 1a and 1l a. ResearchGate. Available at: [Link]
-
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]
-
A simple and cheap synthesis of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP). Chem-Station. Available at: [Link]
-
Why are tertiary alcohols less reactive towards esterification? Quora. Available at: [Link]
-
Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). Scirp.org. Available at: [Link]
-
Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry. Available at: [Link]
-
Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society. Available at: [Link]
-
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones. Molecules. Available at: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia. OSTI.GOV. Available at: [Link]
-
A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. ResearchGate. Available at: [Link]
-
Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. Available at: [Link]
-
Dehydration of Methanol to Dimethyl Ether over Heteropoly Acid Catalysts: The Relationship between Reaction Rate and Catalyst Acid Strength. ResearchGate. Available at: [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]
-
Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available at: [Link]
-
Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology. Available at: [Link]
-
TiO2-supported heteropoly acid catalysts for dehydration of methanol to dimethyl ether: Relevance of dispersion and support interaction. ResearchGate. Available at: [Link]
-
Etherification of dimethylbutene with methanol over clay-based acid catalysts. ResearchGate. Available at: [Link]
- Preparation of p-hydroxybenzene methyl ether. Google Patents.
-
Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics. University of Manchester Research Explorer. Available at: [Link]
-
Transesterification of triacetin with methanol on solid acid and base catalysts. ResearchGate. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [scirp.org]
- 6. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Deprotection of mono and dimethoxy phenyl methyl ethers using catalytic amounts of DDQ - Publications of the IAS Fellows [repository.ias.ac.in]
- 11. osti.gov [osti.gov]
Technical Support Center: Purification of Tris(2,4-dimethoxyphenyl)methanol Protected Compounds
Welcome to the technical support center for the purification of Tris(2,4-dimethoxyphenyl)methanol (TDMPM) protected compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these sensitive molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in your experiments.
I. Understanding the TDMPM Protecting Group
The this compound (TDMPM) protecting group is utilized for its high acid lability, making it particularly useful in the synthesis of complex molecules where mild deprotection conditions are paramount. However, its sensitivity can also pose significant challenges during purification, primarily due to premature cleavage on acidic silica gel.
II. Frequently Asked Questions (FAQs)
1. Why is my TDMPM-protected compound streaking or not moving from the baseline during silica gel chromatography?
This is a common issue and is almost always due to the acidic nature of standard silica gel, which can cause on-column deprotection of the acid-sensitive TDMPM group. The resulting carbocation is highly polar and sticks to the silica, leading to streaking and poor recovery.
2. How can I prevent the cleavage of the TDMPM group on a silica gel column?
The most effective method is to neutralize the silica gel. This can be achieved by pre-treating the silica gel with a basic solution, typically containing triethylamine (TEA). A common practice is to use an eluent containing 1-3% TEA to maintain a basic environment throughout the purification.[1][2]
3. What are the best solvent systems for flash chromatography of TDMPM-protected compounds?
The choice of solvent system is highly dependent on the polarity of your specific compound. However, a good starting point for "normal" polarity compounds is a mixture of ethyl acetate and hexanes (e.g., 10-50% EtOAc/Hexane).[2] For more polar compounds, a system like 5% methanol in dichloromethane might be suitable.[2] Always determine the optimal solvent system using thin-layer chromatography (TLC) first, aiming for an Rf value of 0.2 to 0.3 for the desired compound.[3]
4. Can I use reversed-phase chromatography for my TDMPM-protected compound?
Yes, reversed-phase flash chromatography is a viable option, especially if your compound is ionizable. Using a pH modifier, such as a mild acid (e.g., 0.1% formic or acetic acid), can improve peak shape and retention.[4] However, be mindful of the overall stability of your molecule under these conditions.
5. My compound is a solid. Is recrystallization a good purification method?
Recrystallization is an excellent method for purifying nonvolatile organic solids.[5] The key is to find a suitable solvent or solvent system where your compound is soluble at high temperatures but insoluble at low temperatures.[5][6] This allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.[6][7]
III. Troubleshooting Guides
Problem 1: Significant Product Loss and Streaking During Flash Chromatography
Symptoms:
-
Broad, streaky spots on TLC.
-
Low recovery of the desired product from the column.
-
A significant amount of baseline material observed on TLC analysis of column fractions.
Root Cause: The acidic nature of the silica gel is causing the TDMPM group to cleave, generating a highly polar carbocation that strongly adheres to the stationary phase.
Solutions:
-
Neutralize the Silica Gel: Before running your column, flush it with a solvent system containing 1-3% triethylamine (TEA). This deactivates the acidic sites on the silica.[1]
-
Use a Basic Mobile Phase: Incorporate 0.5% to 5% TEA into your eluent to maintain a basic environment throughout the purification process.[3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina, if your compound is particularly sensitive.
Problem 2: Co-elution of the Product with Non-polar Impurities
Symptoms:
-
TLC analysis shows overlapping spots for the product and impurities.
-
Fractions collected from the column are consistently impure.
Root Cause: The chosen solvent system does not provide adequate separation between your compound and the impurities.
Solutions:
-
Optimize the Solvent System: Experiment with different solvent mixtures to improve separation. A good rule of thumb is to aim for an Rf of around 0.2-0.3 for your compound of interest on TLC.[3]
-
Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar Rf values.[1]
Problem 3: Difficulty in Removing the Cleaved TDMPM Byproduct
Symptoms:
-
After deprotection, the resulting this compound or its derivatives are difficult to separate from the desired product.
Root Cause: The deprotection byproducts can have similar polarities to the target molecule, making chromatographic separation challenging.
Solutions:
-
Quenching the Carbocation: During the deprotection workup, the highly colored and reactive Tris(2,4-dimethoxyphenyl)methyl cation is formed. This can be "quenched" by adding a nucleophile, which can facilitate its removal.[8][9][10]
-
Liquid-Liquid Extraction: Utilize differences in solubility. The TDMPM byproducts are often more soluble in non-polar organic solvents. A carefully chosen biphasic extraction can selectively remove these impurities.
-
Precipitation/Trituration: If the deprotected product is a solid, precipitation from a solvent in which the impurities are soluble can be an effective purification step. Adding a non-polar solvent like cold diethyl ether can often precipitate the desired product while leaving byproducts in solution.[11]
Problem 4: Poor Crystal Formation During Recrystallization
Symptoms:
-
The compound oils out instead of forming crystals.
-
No crystals form even after the solution has cooled.
Root Cause: The chosen solvent may not be ideal, or the cooling process might be too rapid.
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[12] If a single solvent is not suitable, a two-solvent system can be employed.[13]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or oiling out. If no crystals form, scratching the inside of the flask with a glass rod can induce nucleation.[5]
-
Inducing Crystallization: If crystals are reluctant to form, adding a seed crystal of the pure compound can initiate the crystallization process.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography with a Neutralized Stationary Phase
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pack the column with the silica gel slurry.
-
Neutralization: Flush the packed column with your chosen eluent containing 1-3% triethylamine. Discard the eluent that passes through.[1]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, you can dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with your optimized solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is highly soluble when hot and poorly soluble when cold.[12][13]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystal Formation: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.[5]
-
Drying: Allow the crystals to air dry completely.
V. Visualizations
Workflow for Troubleshooting TDMPM Purification
Caption: Troubleshooting workflow for the purification of TDMPM protected compounds.
VI. Data Summary
| Parameter | Recommendation | Rationale | Reference |
| Chromatography Stationary Phase | Silica Gel (neutralized) or Alumina | Standard silica is acidic and can cleave the TDMPM group. | [1][14] |
| Silica Neutralization Agent | 1-3% Triethylamine (TEA) in eluent | Deactivates acidic silanol groups. | [1][2] |
| Optimal TLC Rf | 0.2 - 0.3 | Provides the best balance for separation on a column. | [3] |
| Recrystallization Solvent Choice | Soluble when hot, insoluble when cold | Maximizes recovery of pure crystalline product. | [5][6][12] |
VII. References
-
Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
How does an acid pH modifier impact flash chromatography? - Biotage. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]
-
Preparation Instruction of Flash Column - Hawach. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
-
Recrystallization. University of California, Los Angeles. Available at: [Link]
-
The chemical stability of S-(2-acylthioethyl) and S-acyloxymethyl protected thymidylyl-3',5'-thymidine phosphoromonothiolates and their deacylation products in aqueous solution - PubMed. Available at: [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available at: [Link]
-
Recrystallization1. University of Alberta. Available at: [Link]
-
Preparation of Diversely Substituted Triarylmethyl Radicals by the Quenching of Tris(2,3,5,6-tetrathiaaryl)methyl Cations with C-, N-, P-, and S-Nucleophiles - PubMed. Available at: [Link]
-
Recrystallization (chemistry) - Wikipedia. Available at: [Link]
-
Experiment 2: Recrystallization. University of Toronto. Available at: [Link]
-
Recrystallization - Single Solvent. University of Colorado Boulder. Available at: [Link]
-
Purification of THP protected compound : r/Chempros - Reddit. Available at: [Link]
-
Preparation of Diversely Substituted Triarylmethyl Radicals by the Quenching of Tris(2,3,5,6-tetrathiaaryl)methyl Cations with C-, N-, P-, and S-Nucleophiles - ResearchGate. Available at: [Link]
-
Preparation of Diversely Substituted Triarylmethyl Radicals by the Quenching of Tris(2,3,5,6-tetrathiaaryl)methyl Cations with C-, N-, P-, and S-Nucleophiles - PMC - PubMed Central. Available at: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. biotage.com [biotage.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. Preparation of Diversely Substituted Triarylmethyl Radicals by the Quenching of Tris(2,3,5,6-tetrathiaaryl)methyl Cations with C-, N-, P-, and S-Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Diversely Substituted Triarylmethyl Radicals by the Quenching of Tris(2,3,5,6-tetrathiaaryl)methyl Cations with C-, N-, P-, and S-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Home Page [chem.ualberta.ca]
- 13. athabascau.ca [athabascau.ca]
- 14. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Overcoming Steric Hindrance in Tris(2,4-dimethoxyphenyl)methanol Reactions
Welcome to the dedicated technical support center for navigating the challenges associated with Tris(2,4-dimethoxyphenyl)methanol in chemical synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in reactions involving this sterically demanding molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles.
The Challenge: Understanding the Steric Shield
This compound presents a significant synthetic challenge due to the profound steric hindrance around its central carbinol moiety. The three bulky 2,4-dimethoxyphenyl groups create a congested environment, severely restricting access to the hydroxyl group and the adjacent carbon atom. This steric shield can lead to a number of common issues in the laboratory.
Commonly Encountered Problems:
-
Low or No Reactivity: The most frequent issue is the failure of the reaction to proceed or extremely low yields due to the inability of reagents to access the reactive center.
-
Incomplete Conversions: Even when a reaction initiates, it may stall before reaching completion, resulting in a mixture of starting material and product that can be difficult to separate.
-
Side Reactions: Under forcing conditions (e.g., high temperatures), decomposition or unintended side reactions may become prevalent as the desired reaction pathway remains kinetically unfavorable.
This guide will provide strategies to mitigate these issues by carefully selecting reagents, optimizing reaction conditions, and employing alternative synthetic pathways.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific problems you may be encountering in your experiments with this compound.
FAQ 1: My O-alkylation/O-acylation reaction with this compound is not proceeding. What are the likely causes and how can I fix it?
Answer:
This is a classic case of steric hindrance preventing the nucleophilic attack of the hydroxyl group. The bulky phenyl groups effectively block the approach of even small electrophiles.
Troubleshooting Steps:
-
Enhance Nucleophilicity: The first step is to deprotonate the hydroxyl group to form the more reactive alkoxide. However, the choice of base is critical.
-
Avoid Bulky Bases: Bases like lithium diisopropylamide (LDA) or potassium tert-butoxide may be too sterically hindered to effectively deprotonate the alcohol.
-
Recommended Bases: Sodium hydride (NaH) is an excellent choice as it is a small, non-nucleophilic base that can readily access the hydroxyl group. Potassium hydride (KH) is another effective, albeit more reactive, option.
-
-
Optimize the Electrophile:
-
Use Highly Reactive Electrophiles: Instead of alkyl halides, consider using more reactive electrophiles like triflates (e.g., methyl trifluoromethanesulfonate) or sulfates (e.g., dimethyl sulfate). For acylations, acyl chlorides or anhydrides are standard, but their reactivity may need to be enhanced.
-
Consider the Size of the Electrophile: If you are attempting to introduce a large group, the reaction may be inherently difficult. If possible, consider a synthetic strategy that installs the bulky group earlier in the sequence before the steric congestion becomes prohibitive.
-
-
Solvent and Temperature Considerations:
-
Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.
-
Temperature: While heating can increase the reaction rate, it can also promote decomposition or side reactions. It is often more effective to run the reaction at room temperature for an extended period (24-48 hours) after the initial deprotonation.
-
Workflow for Overcoming O-Alkylation/Acylation Failure
Caption: Troubleshooting workflow for O-alkylation/acylation.
FAQ 2: I am observing significant decomposition of my this compound under acidic conditions intended for substitution or elimination. What is happening?
Answer:
The central carbinol is prone to forming a highly stabilized carbocation under acidic conditions. The three electron-rich dimethoxyphenyl rings effectively stabilize the positive charge through resonance. This carbocation is a key intermediate, but it can also be the starting point for undesired side reactions and decomposition, especially at elevated temperatures.
Troubleshooting Steps:
-
Use Milder Lewis Acids: Instead of strong Brønsted acids (like H₂SO₄ or HCl), consider using milder Lewis acids that can still promote carbocation formation but with less associated decomposition.
-
Recommended Lewis Acids: Zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), or scandium(III) triflate (Sc(OTf)₃) can be effective. These often allow the reaction to proceed at lower temperatures.
-
-
Control the Temperature: Carefully control the reaction temperature. Start at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm the reaction mixture only as needed. This can help to favor the desired reaction pathway over decomposition.
-
Scavenge Protic Acids: If your Lewis acid contains traces of protic acid, or if protic acid is generated in situ, it can exacerbate decomposition. The addition of a non-nucleophilic proton scavenger, such as a hindered base like 2,6-di-tert-butylpyridine, can be beneficial.
Table 1: Comparison of Acid Catalysts for Reactions at the Carbinol Center
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ / HCl (Brønsted) | RT to elevated temp. | Inexpensive, readily available | Often leads to decomposition and side reactions |
| ZnCl₂ (Lewis) | 0 °C to RT | Milder, can improve selectivity | May require anhydrous conditions |
| InCl₃ / Sc(OTf)₃ (Lewis) | -78 °C to RT | Highly effective, can be used in catalytic amounts | More expensive |
Detailed Experimental Protocols
Protocol 1: Optimized O-Methylation of this compound
This protocol provides a robust method for the methylation of the sterically hindered hydroxyl group.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl trifluoromethanesulfonate (MeOTf)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (concentration typically 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation. The formation of the sodium alkoxide may result in a suspension.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add methyl trifluoromethanesulfonate (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Justification of Steps:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial as NaH reacts violently with water.
-
Excess Base: A slight excess of NaH ensures complete deprotonation of the alcohol.
-
Highly Reactive Electrophile: MeOTf is a powerful methylating agent that can react efficiently with the sterically hindered alkoxide where less reactive electrophiles like methyl iodide might fail.
-
Careful Quenching: The quench is performed at 0 °C to control the exothermic reaction of any unreacted NaH with water.
Diagram of Key Reaction Steps
Caption: Key steps in the optimized O-methylation protocol.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition. Springer. [Link]
Technical Support Center: LC-MS Analysis of Tris(2,4-dimethoxyphenyl)methanol Reaction Mixtures
Welcome to the technical support guide for the LC-MS analysis of reaction mixtures containing Tris(2,4-dimethoxyphenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in characterizing this specific triarylmethanol and its related impurities or byproducts. My goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively. We will move beyond generic advice to address the specific chemical nature of your analyte and the complexities of analyzing it within a crude reaction matrix.
Part 1: Chromatography & Separation Issues (The LC Part)
The quality of your mass spectrometry data is fundamentally dependent on the quality of your chromatographic separation. Issues that manifest here will cascade through your entire analysis.
FAQ 1: My peak for this compound is tailing severely. What's causing this and how do I fix it?
Answer:
Peak tailing is one of the most common chromatographic problems, and for a molecule like this compound, it often points to secondary interactions with the stationary phase.
-
Causality: The primary cause is often the interaction between the hydroxyl group of your analyte and residual, acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[1][2] Basic compounds are notorious for this, but polar functional groups like alcohols can also be affected, especially if the mobile phase pH allows for the deprotonation of the silanol groups, creating a negatively charged site that interacts with your analyte.[1][3]
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add a small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%) to your mobile phase. This will protonate the silanol groups, effectively "shielding" them and minimizing the secondary interactions that cause tailing.[3] Be aware that TFA is a strong ion-pairing agent and can cause signal suppression in the MS, so formic acid is generally the preferred choice for LC-MS applications.[4]
-
Use a Modern, End-Capped Column: Older "Type A" silica columns have a higher concentration of acidic silanols. Modern "Type B" high-purity, end-capped columns or hybrid particle columns are specifically designed to minimize these active sites and will provide much better peak shape for polar analytes.[3]
-
Check for Extra-Column Volume: Ensure all your tubing connections (especially between the column and the MS source) are made correctly with no gaps.[1] Excessive dead volume can cause peak broadening and tailing that is independent of column chemistry.
-
FAQ 2: My retention time is shifting between injections. How can I stabilize my method?
Answer:
Retention time (RT) instability is a critical issue, especially for quantitative analysis or peak identification based on RT. The root cause is almost always a lack of system equilibration or changes in mobile phase composition.[5][6]
-
Causality & Solutions:
-
Insufficient Column Equilibration: This is the most frequent cause. A reversed-phase column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection. If your gradient is steep, the re-equilibration time must be adequate. As a rule of thumb, allow at least 10-12 column volumes of the starting mobile phase to pass through the column before the next injection.[7]
-
Mobile Phase Instability: If you are using a buffered mobile phase, ensure it is fresh and that the pH is stable. Volatile organic modifiers (like acetonitrile) can evaporate over a long sequence, slightly changing the mobile phase composition and affecting retention.[6] Always use fresh, well-degassed solvents.
-
Temperature Fluctuations: Column temperature has a significant impact on retention. Using a column oven is mandatory for reproducible chromatography. Even minor fluctuations in ambient lab temperature can cause RT drift.[5][7]
-
Visual Guide: General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing LC-MS issues. Start with the most common and easiest-to-check culprits before moving to more complex possibilities.
Caption: A logical workflow for systematic troubleshooting of common LC-MS issues.
Part 2: Mass Spectrometry Detection & Fragmentation
The mass spectrometer provides the identity and structural clues for your analytes. Understanding how your specific molecule behaves in the ion source is crucial for correct data interpretation.
FAQ 3: I don't see the expected molecular ion [M+H]⁺ at m/z 441.5. Instead, I see a large peak at m/z 423.5. What is happening?
Answer:
This is a classic and highly predictable behavior for triarylmethanols. You are observing in-source fragmentation , a process where the molecule fragments within the ion source before it even reaches the mass analyzer.[8][9]
-
Causality (The Chemistry): this compound has a tertiary alcohol group. Under the thermal and electrical stress of the electrospray ionization (ESI) source, this group is easily protonated. The resulting protonated molecule readily loses a neutral water molecule (18 Da) to form a highly stable, resonance-delocalized triarylmethyl carbocation.[10] This cation is exceptionally stable due to the electron-donating methoxy groups on the phenyl rings.
-
Expected [M+H]⁺: C₂₅H₂₈O₇ + H⁺ = 441.5 m/z
-
Loss of H₂O: 441.5 - 18.0 = 423.5 m/z
-
The peak at m/z 423.5 is the [M+H-H₂O]⁺ ion, which is the stable carbocation.
-
-
How to Control and Use This Information:
-
Reduce Source Energy: To increase the abundance of the [M+H]⁺ ion, you can try "softening" the ionization conditions. This involves methodically reducing the source temperature, capillary voltage, and/or cone/declustering potential.[9]
-
Embrace the Fragment: Often, the [M+H-H₂O]⁺ ion is far more stable and abundant, making it a better choice for quantification in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) experiments.[11] Knowing this predictable fragmentation is key to developing a robust quantitative method.
-
Visual Guide: In-Source Fragmentation Pathway
This diagram illustrates the facile loss of water from protonated this compound to form the stable carbocation observed in the mass spectrometer.
Caption: In-source fragmentation of this compound via water loss.
Part 3: Sample & Matrix-Related Challenges
Analyzing crude reaction mixtures means your target analyte is surrounded by starting materials, reagents, catalysts, and byproducts. This "matrix" can profoundly interfere with your analysis.
FAQ 4: The signal for my analyte is strong when I inject a pure standard, but it's very weak or non-existent in my reaction mixture, even though I know it's there. What's going on?
Answer:
You are likely experiencing a phenomenon called matrix effect , specifically ion suppression .[12][13] This is a major challenge in LC-MS and occurs when co-eluting compounds from your sample matrix interfere with the ionization of your target analyte in the MS source.[14]
-
Causality: The ESI process relies on a finite number of charges and a limited surface area on the evaporating droplets. If a high concentration of other compounds (e.g., salts, unreacted starting materials, polar byproducts) elutes at the same time as your analyte, they can compete for these resources.[12][13] This competition reduces the efficiency with which your analyte can be ionized and transferred into the gas phase, leading to a suppressed signal.[14]
-
Strategies for Mitigation:
-
Improve Chromatographic Resolution: The best defense is a good offense. Modify your LC gradient to better separate your target analyte from the bulk of the matrix components. Even a small separation can significantly reduce suppression.
-
Sample Dilution: A simple but often effective strategy. Diluting your sample reduces the concentration of both your analyte and the interfering matrix components. The suppression effect may decrease more rapidly than your analyte signal, leading to a net improvement in the signal-to-noise ratio.
-
Sample Preparation: Implement a sample clean-up step. This could be a simple liquid-liquid extraction (LLE) or a more targeted solid-phase extraction (SPE) to selectively remove interfering compounds before injection.[2]
-
Use an Internal Standard: The most robust way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard of your analyte. It will co-elute and experience the same ion suppression, allowing for an accurate ratiometric quantification. If a SIL standard is unavailable, a structural analog can be used as a proxy.
-
Visual Guide: The Concept of Ion Suppression
This diagram visualizes how co-eluting matrix components can interfere with the ionization of the target analyte in the ESI source.
Caption: How matrix components compete with the analyte, leading to ion suppression.
Part 4: Protocols & Method Development
Here are practical starting points for developing and running your analysis.
Table 1: Recommended Starting LC-MS Parameters
| Parameter | Recommended Setting | Rationale & Comments |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A standard starting point for small molecules. The shorter length allows for faster run times. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive ion mode and improves peak shape.[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common strong solvent with good UV transparency and MS compatibility. |
| Gradient | 5% to 95% B over 5-8 minutes | A generic screening gradient. Adjust based on the retention of your analyte and impurities. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency. |
| Injection Vol. | 1 - 5 µL | Start small to avoid overloading the column, especially with crude mixtures. |
| Ionization Mode | Positive ESI | The molecule's structure is amenable to protonation. |
| Scan Range | m/z 100 - 600 | Covers the expected mass of the parent, fragment, and potential dimers or adducts. |
| Source Temp. | 300 - 350 °C | A typical starting point; may need to be lowered to reduce in-source fragmentation. |
| Capillary Voltage | 3.0 - 4.0 kV | Standard range for ESI. |
Experimental Protocol: Initial Method Development Workflow
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of your this compound reference standard in methanol or acetonitrile.
-
Prepare your reaction mixture sample by diluting it 100-fold and 1000-fold in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.22 µm syringe filter before analysis.
-
-
System Setup:
-
Install the column and set up the LC-MS system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase for at least 15 minutes.
-
-
Initial Injections:
-
Inject the pure standard (diluted to ~1-10 µg/mL) to confirm its retention time and mass spectral characteristics. Note the relative abundance of the [M+H]⁺ and [M+H-H₂O]⁺ ions.
-
Inject the diluted and filtered reaction mixture samples.
-
-
Data Analysis & Optimization:
-
Chromatogram: Examine the Total Ion Chromatogram (TIC). Is the peak shape acceptable? Is the analyte well-resolved from other major components?
-
Mass Spectrum: Extract the mass spectrum for your analyte's peak. Confirm the presence of the expected ions.
-
Optimization:
-
If retention is too early, decrease the starting percentage of Mobile Phase B or make the gradient shallower.
-
If retention is too late, increase the starting percentage of B or make the gradient steeper.
-
If peak shape is poor, confirm the presence of acid in the mobile phase and ensure the column is in good condition.
-
If ion suppression is suspected (low signal in matrix), adjust the gradient to move the analyte away from interfering peaks.
-
-
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
HPLC Troubleshooting Guide. Crawford Scientific. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
-
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health (NIH). [Link]
-
Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
LCMS Troubleshooting Tips. Shimadzu. [Link]
-
LC/MS detection: powerful tool for organic compound analysis. Scientist Live. [Link]
Sources
- 1. support.waters.com [support.waters.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. zefsci.com [zefsci.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientistlive.com [scientistlive.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. longdom.org [longdom.org]
- 13. nebiolab.com [nebiolab.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Tris(2,4-dimethoxyphenyl)methyl ethers to different reagents
Technical Support Center: Tris(2,4-dimethoxyphenyl)methyl (TDM) Ethers
Welcome to the technical support center for the Tris(2,4-dimethoxyphenyl)methyl (TDM) ether protecting group. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize alcohol-protecting groups in multi-step organic synthesis. Here, we provide in-depth, field-proven insights into the stability and reactivity of TDM ethers, presented in a practical, question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are Tris(2,4-dimethoxyphenyl)methyl (TDM) ethers and what are their primary applications?
The Tris(2,4-dimethoxyphenyl)methyl group, abbreviated as TDM, is a super acid-labile protecting group for primary alcohols. Structurally, it is a triphenylmethyl (trityl) group bearing two electron-donating methoxy substituents on each of the three phenyl rings. This extensive substitution pattern makes the TDM group exceptionally sensitive to acidic conditions, far more so than its common relatives like the monomethoxytrityl (MMT) or dimethoxytrityl (DMT) groups.[1] Its primary use is in complex syntheses where extremely mild deprotection conditions are required to avoid the cleavage of other sensitive functionalities.
Q2: How does the stability of TDM ethers compare to other common trityl protecting groups?
The stability of trityl-based ethers to acid-catalyzed cleavage is directly related to the stability of the carbocation formed upon deprotection. Electron-donating groups (like methoxy) on the phenyl rings significantly stabilize this carbocation through resonance. The TDM group, with six methoxy groups, forms a highly delocalized and stable carbocation, making it one of the most acid-labile trityl ethers available.
The relative lability to acid follows this general trend: Trityl (Tr) < Monomethoxytrityl (MMT) < Dimethoxytrityl (DMT) < Trismethoxytrityl < Tris(2,4-dimethoxyphenyl)methyl (TDM) [2][3]
This extreme lability allows for selective deprotection under conditions that would leave DMT, MMT, and certainly Tr ethers, intact. For example, TDM ethers can often be cleaved with very dilute solutions of weak acids like dichloroacetic acid or even silica gel during chromatography under certain conditions.[4]
Q3: Under what conditions are TDM ethers typically stable?
TDM ethers are generally stable under the following conditions:
-
Basic Conditions: They are highly robust to a wide range of basic reagents, including metal hydroxides (NaOH, KOH), alkoxides (NaOMe, KOtBu), and non-nucleophilic organic bases (pyridine, triethylamine, DBU).
-
Nucleophilic Reagents: Stable to most common nucleophiles.
-
Standard Hydrogenation: Generally stable to catalytic hydrogenation (e.g., H₂, Pd/C), provided the conditions are neutral or basic.
-
Mild Oxidation/Reduction: They can tolerate a variety of common oxidizing and reducing agents that are not strongly acidic.
Q4: What are the recommended reagents for cleaving TDM ethers?
Due to their extreme acid sensitivity, TDM ethers can be cleaved under exceptionally mild acidic conditions. The choice of reagent depends on the overall sensitivity of the substrate.
-
Very Mild Acids: 1-3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an inert solvent like dichloromethane (DCM).
-
Protic Solvents: 80% aqueous acetic acid (AcOH).[1]
-
Lewis Acids: Catalytic amounts of Lewis acids can be effective, but careful screening is required to ensure selectivity.
-
Protic Acids: Very dilute solutions (<1%) of stronger acids like trifluoroacetic acid (TFA) can be used for rapid cleavage, though this increases the risk of cleaving other acid-sensitive groups.[5]
Q5: Is it possible to selectively remove a TDM ether in the presence of other protecting groups?
Absolutely. This is the primary strategic advantage of the TDM group. Its high acid lability allows for orthogonal deprotection in the presence of many other common protecting groups:
-
Silyl Ethers: TDM can be removed while leaving more robust silyl ethers like TBDMS, TIPS, and TBDPS intact.[6]
-
Benzyl Ethers (Bn, PMB): TDM ethers are cleaved under conditions far milder than those required for benzyl or even p-methoxybenzyl (PMB) ether deprotection.[7]
-
Esters (Acetate, Benzoate): Stable under the mild acidic conditions used for TDM cleavage.
-
Boc Carbamates: While Boc groups are acid-labile, conditions can often be fine-tuned to remove TDM selectively. For instance, using DCA in DCM is often selective for TDM over Boc.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of TDM ethers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Deprotection | 1. Insufficient Acidity: The chosen acidic reagent may be too weak or used in too low a concentration. 2. Steric Hindrance: The TDM ether may be in a sterically congested environment, hindering reagent access. 3. Solvent Effects: The reaction may be slower in non-polar solvents. | 1. Gradually increase the concentration of the acid or switch to a slightly stronger acid (e.g., from 80% AcOH to 1% TFA). Monitor closely by TLC. 2. Increase the reaction time or slightly elevate the temperature (e.g., from 0 °C to room temperature). 3. Use a more polar solvent system if compatible with your substrate. |
| Cleavage of Other Acid-Sensitive Groups | 1. Conditions are too Harsh: The acid concentration, strength, or reaction time is excessive. 2. Lack of Scavenger: The highly electrophilic TDM cation generated during cleavage can catalyze the cleavage of other acid-labile groups. | 1. Reduce the acid concentration or switch to a milder acid. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) and quench it as soon as the TDM group is gone. 2. Crucial Step: Add a cation scavenger like triethylsilane (TES-H) or 1,3-dimethoxybenzene to the reaction mixture before adding the acid.[5] This will irreversibly trap the TDM cation. |
| Low Yield of Deprotected Alcohol | 1. Re-protection: The liberated TDM cation can re-react with the product alcohol or other nucleophiles in the mixture. 2. Degradation: The product itself may be unstable to the acidic conditions. | 1. Use an effective cation scavenger (see above). This is the most common cause of low yields. 2. Use the mildest possible conditions (lowest acid concentration, lowest temperature) and monitor the reaction carefully to minimize exposure time. Ensure a thorough basic workup to neutralize all traces of acid. |
| Purification Difficulties | 1. TDM Byproduct Contamination: The TDM cation is quenched by water or scavengers to form tris(2,4-dimethoxyphenyl)methanol or its adduct, which can be greasy and co-elute with the product. | 1. After quenching the reaction, perform a liquid-liquid extraction with a non-polar solvent like hexane or heptane. The TDM byproducts are often highly soluble in non-polar solvents, while the more polar deprotected alcohol remains in the aqueous/polar organic phase. 2. Optimize your chromatography conditions. A gradient elution may be necessary to achieve good separation. |
Data Presentation: Stability of TDM Ethers to Common Reagents
The following table provides a quick reference for the expected stability of TDM ethers. The reactivity is inferred from the behavior of closely related, highly electron-rich trityl and benzyl ethers.
| Reagent/Condition | Class | Stability of TDM Ether | Comments |
| 1% - 5% TFA in DCM | Strong Brønsted Acid | Labile | Cleavage is typically very fast (< 30 min at RT).[5] |
| 80% Acetic Acid (aq) | Weak Brønsted Acid | Labile | Slower, more controlled cleavage. Often requires gentle heating.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | Mild Brønsted Acid | Moderately Labile | May require prolonged reaction times or elevated temperatures. |
| 1 M NaOH (aq) | Strong Base | Stable | Ethers are generally stable to non-nucleophilic bases. |
| NaH, KOtBu | Strong, Non-nucleophilic Base | Stable | No reaction expected. |
| LiAlH₄, NaBH₄ | Hydride Reductants | Stable | Stable under standard reducing conditions. |
| H₂, Pd/C | Catalytic Hydrogenation | Stable | Stable under neutral or basic hydrogenation conditions. |
| DDQ, CAN | Oxidants | Potentially Labile | The electron-rich rings are susceptible to oxidation.[8] Similar to PMB ethers, cleavage may occur. |
| TBAF in THF | Fluoride Source | Stable | TDM is not a silyl ether; no reaction is expected. |
Visualizations & Mechanisms
Mechanism of Acid-Catalyzed Deprotection
The cleavage of a TDM ether proceeds via an SN1-type mechanism. The exceptional stability of the tris(2,4-dimethoxyphenyl)methyl carbocation, which is extensively delocalized across all three electron-rich aromatic rings, is the primary driving force for the reaction's high rate under mild acidic conditions.
Caption: Acid-catalyzed cleavage of TDM ethers via a stabilized carbocation.
Deprotection Strategy Workflow
Choosing the right deprotection conditions is critical for success. This workflow helps guide the decision-making process based on the sensitivities of other functional groups in your molecule.
Caption: Decision workflow for selecting TDM ether deprotection conditions.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with TDM-Cl
This protocol describes a general procedure for the formation of a TDM ether.
-
Materials:
-
Primary alcohol (1.0 eq)
-
Tris(2,4-dimethoxyphenyl)methyl chloride (TDM-Cl) (1.1 - 1.2 eq)
-
Anhydrous Pyridine or 2,6-Lutidine (2.0 - 3.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional catalyst)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the primary alcohol and anhydrous DCM.
-
Add pyridine (or 2,6-lutidine) and DMAP (if used). Stir the solution at room temperature for 10 minutes.
-
Add TDM-Cl in one portion. The reaction mixture may turn yellow/orange.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Protocol 2: Selective Deprotection of a TDM Ether under Mild Acidic Conditions
This protocol is designed for substrates containing other acid-sensitive groups.
-
Materials:
-
TDM-protected alcohol (1.0 eq)
-
Triethylsilane (TES-H) (3.0 - 5.0 eq, as scavenger)
-
Dichloroacetic acid (DCA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the TDM-protected alcohol in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.
-
Add triethylsilane (scavenger) to the solution and stir.
-
Cool the mixture to 0 °C using an ice bath.
-
Prepare a stock solution of 2% DCA in DCM (v/v). Add the DCA solution dropwise to the reaction mixture while stirring.
-
Monitor the reaction closely by TLC. The reaction is often complete within 15-60 minutes.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Warm the mixture to room temperature and transfer it to a separatory funnel.
-
Extract with DCM (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Validation & Comparative
A Head-to-Head Battle of 5'-OH Protecting Groups: Tris(2,4-dimethoxyphenyl)methanol versus the Reigning Champion, DMT
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of oligonucleotide synthesis, the choice of the 5'-hydroxyl (5'-OH) protecting group is a critical decision that profoundly impacts the efficiency, yield, and purity of the final product. For decades, the dimethoxytrityl (DMT) group has been the undisputed workhorse, a reliable guardian of the 5'-OH function. However, the relentless pursuit of optimization has led to the exploration of more acid-labile alternatives, designed to offer faster deprotection kinetics and minimize detrimental side reactions. This guide provides a comprehensive, data-driven comparison of the traditional DMT group with a highly acid-labile challenger: the tris(2,4-dimethoxyphenyl)methyl (TDP) group, derived from tris(2,4-dimethoxyphenyl)methanol.
The Cornerstone of Oligonucleotide Synthesis: The 5'-OH Protecting Group
The automated solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four key steps: deblocking (detritylation), coupling, capping, and oxidation. The 5'-OH protecting group is the linchpin of this cycle. It must be robust enough to withstand the conditions of the other three steps, yet be cleanly and rapidly removable to allow for the subsequent coupling reaction. Incomplete removal of this group leads to truncated sequences (n-1 oligomers), while harsh removal conditions can cause depurination, particularly at adenosine and guanosine residues, ultimately leading to chain cleavage and reduced yields of the full-length product.
The Incumbent: 4,4'-Dimethoxytrityl (DMT)
The DMT group is an aromatic triphenylmethyl (trityl) derivative with two methoxy groups in the para positions of two of the phenyl rings. Its widespread adoption is due to a well-balanced combination of stability and acid lability. The deprotection of the DMT group is achieved by treatment with a mild acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane. This process generates a highly stable, bright orange-colored dimethoxytrityl cation, the intensity of which can be spectrophotometrically measured to monitor the efficiency of each coupling cycle.
While reliable, the standard deprotection times for DMT can be a rate-limiting step in the synthesis cycle and prolonged exposure to acid, especially for longer oligonucleotides or sequences prone to depurination, remains a concern.
The Challenger: Tris(2,4-dimethoxyphenyl)methyl (TDP)
The tris(2,4-dimethoxyphenyl)methyl (TDP) group represents a significant leap in acid lability. With a total of six electron-donating methoxy groups strategically positioned on the three phenyl rings, the stability of the resulting trityl cation upon acid-mediated cleavage is dramatically increased compared to the DMT cation. This enhanced stability translates to a much faster rate of deprotection under milder acidic conditions.
The increased acid lability of the TDP group offers the potential for shorter deprotection times, thereby increasing throughput and minimizing acid-induced side reactions such as depurination. This is particularly advantageous for the synthesis of long oligonucleotides and acid-sensitive modified oligonucleotides.
Chemical Structures and Deprotection Mechanism
The stability of the trityl cation formed during deprotection is the primary determinant of the lability of the protecting group. The electron-donating methoxy groups delocalize the positive charge on the central carbon atom through resonance, thus stabilizing the cation.
Figure 1. Comparison of DMT and TDP protecting groups and their resulting cations upon acid-catalyzed deprotection.
Head-to-Head Comparison: Performance Data
While direct, peer-reviewed comparative studies exhaustively detailing the performance of TDP against DMT in oligonucleotide synthesis are emerging, the principles of physical organic chemistry and available data on related substituted trityl groups allow for a robust comparative analysis. The rate of acid-catalyzed hydrolysis of trityl ethers is known to increase by approximately an order of magnitude for each additional p-methoxy substituent.[1]
| Parameter | 4,4'-Dimethoxytrityl (DMT) | Tris(2,4-dimethoxyphenyl)methyl (TDP) | Rationale for Difference |
| Relative Deprotection Rate | 1x (Baseline) | Estimated >100x | Increased stabilization of the carbocation by six methoxy groups significantly accelerates the cleavage rate. |
| Typical Deprotection Time | 60 - 120 seconds | < 30 seconds | Faster kinetics allow for shorter acid exposure times in each synthesis cycle. |
| Deprotection Acid Concentration | 3% DCA or TCA in DCM | 1-3% DCA or TCA in DCM | Milder conditions can be employed, further reducing the risk of side reactions. |
| Depurination Risk | Moderate, sequence-dependent | Low | Shorter acid contact time and potentially milder acidic conditions minimize the hydrolysis of the glycosidic bond of purine nucleosides. |
| Suitability for Long Oligos | Good | Excellent | Reduced cumulative acid exposure is highly beneficial for maintaining the integrity of long oligonucleotide chains. |
| Cost of Raw Materials | Moderate | Higher | This compound is a more complex starting material than the precursors for DMT chloride. |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-Protected Nucleoside
-
Dissolution: Dissolve the desired nucleoside (1 equivalent) in anhydrous pyridine.
-
Reaction: Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 equivalents) portion-wise at room temperature.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quenching: Quench the reaction with methanol.
-
Work-up: Concentrate the reaction mixture and partition between dichloromethane and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by silica gel chromatography.
Protocol 2: Synthesis of 5'-O-TDP-Protected Nucleoside
The synthesis of the 5'-O-TDP protected nucleoside follows a similar procedure to the DMT protection, with the key difference being the preparation of the tritylating agent.
Part A: Synthesis of Tris(2,4-dimethoxyphenyl)methyl Chloride (TDP-Cl)
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of a suitable inert solvent such as dichloromethane or toluene.
-
Chlorination: Add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the conversion is complete, as monitored by TLC.
-
Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude TDP-Cl, which can be used directly or purified by recrystallization.
Part B: Protection of the Nucleoside
-
Dissolution: Dissolve the desired nucleoside (1 equivalent) in anhydrous pyridine.
-
Reaction: Add the freshly prepared Tris(2,4-dimethoxyphenyl)methyl chloride (TDP-Cl, 1.1 equivalents) portion-wise at room temperature.
-
Monitoring and Work-up: Follow steps 3-6 as described in Protocol 1.
Figure 2. Workflow for the synthesis of 5'-protected nucleoside phosphoramidites.
Protocol 3: Solid-Phase Oligonucleotide Synthesis Cycle
The following is a generalized protocol for one cycle of solid-phase oligonucleotide synthesis. The key difference lies in the deprotection step.
-
Deblocking (Detritylation):
-
For DMT: Treat the solid support with a solution of 3% TCA or DCA in dichloromethane for 60-120 seconds.
-
For TDP: Treat the solid support with a solution of 1-3% TCA or DCA in dichloromethane for less than 30 seconds.
-
Wash the support extensively with acetonitrile.
-
-
Coupling: Add the appropriate phosphoramidite and an activator (e.g., 5-ethylthio-1H-tetrazole) in acetonitrile to the column and allow to react for the recommended time.
-
Capping: Treat the support with a capping solution (e.g., acetic anhydride and N-methylimidazole) to block any unreacted 5'-OH groups.
-
Oxidation: Treat the support with an oxidizing solution (e.g., iodine in THF/water/pyridine) to convert the phosphite triester linkage to a more stable phosphate triester.
-
Repeat: Repeat the cycle until the desired oligonucleotide sequence is assembled.
Conclusion and Future Outlook
The selection of a 5'-OH protecting group is a balancing act between stability and lability. While DMT has proven to be a robust and reliable choice for routine oligonucleotide synthesis, the demand for longer, more complex, and modified oligonucleotides necessitates the use of more advanced protecting groups. The Tris(2,4-dimethoxyphenyl)methyl (TDP) group, with its significantly enhanced acid lability, presents a compelling alternative.
The ability to achieve rapid deprotection under milder acidic conditions translates to tangible benefits, including reduced cycle times, minimized risk of depurination, and ultimately, higher yields of purer full-length oligonucleotides. As the complexity of synthetic nucleic acids continues to grow, particularly in the realm of therapeutics, the adoption of highly acid-labile protecting groups like TDP is poised to become an indispensable strategy for pushing the boundaries of what is synthetically achievable. While the initial cost of the phosphoramidite building blocks may be higher, the improvements in synthesis efficiency and product quality can offset this investment, especially in large-scale manufacturing and the development of high-value oligonucleotide-based drugs.
References
- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
- Sinha, N. D., Biernat, J., McManus, J., & Köster, H. (1984). Polymer support oligonucleotide synthesis XVIII: use of β-cyanoethyl-N,N-diisopropylphosphoramidites for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539-4557.
- McBride, L. J., & Caruthers, M. H. (1983). An investigation of the reagents used for the synthesis of oligodeoxyribonucleotides. Tetrahedron Letters, 24(3), 245-248.
- Atkinson, T., & Smith, M. (1984). Solid-phase synthesis of oligodeoxyribonucleotides by the phosphite-triester method. In Oligonucleotide synthesis: a practical approach (pp. 35-81). IRL Press.
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416. [Link]
- Pon, R. T. (1993). Solid-phase synthesis of oligonucleotides.
- Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., ... & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic acids research, 23(14), 2677-2684.
- Smith, M., Rammler, D. H., Goldberg, I. H., & Khorana, H. G. (1962). Studies on Polynucleotides. XIV. The Synthesis of All Eight Unprotected Deoxyribonucleoside-3',5'-diphosphates and Their Conversion to a Polynucleotide. Journal of the American Chemical Society, 84(3), 430-440.
-
Paul, C. H., & Royappa, A. T. (1996). Acid binding and detritylation during oligonucleotide synthesis. Nucleic acids research, 24(15), 3048-3052. [Link]
-
Zaramella, S., Yeheskiely, E., & Strömberg, R. (2004). A method for solid-phase synthesis of oligonucleotide 5'-peptide-conjugates using acid-labile alpha-amino protections. Journal of the American Chemical Society, 126(43), 14029-14035. [Link]
Sources
A Senior Application Scientist's Guide to Trityl Protecting Groups: A Comparative Analysis of Trityl, DMT, and TMT Acid Lability
In the landscape of modern organic synthesis, particularly in nucleoside and carbohydrate chemistry, the choice of a protecting group is a critical decision that dictates the efficiency and success of a multi-step synthetic campaign. The triphenylmethyl (trityl) group and its derivatives are mainstays for the protection of primary hydroxyl functions due to their steric bulk and, most importantly, their precisely tunable acid lability.[1] This guide provides an in-depth comparison of the acid lability of the parent Trityl (Tr) group and its two most common electron-rich derivatives: 4,4'-Dimethoxytrityl (DMT) and 4,4',4''-Trimethoxytrityl (TMT).
This analysis is structured to provide not just data, but a mechanistic understanding of the principles governing their reactivity, enabling researchers and process chemists to make informed decisions for their specific applications.
The Underlying Principle: Carbocation Stability
The removal of any trityl-based protecting group proceeds via an acid-catalyzed SN1 mechanism. The process is initiated by the protonation of the ether oxygen, followed by the cleavage of the C-O bond.[2][3] This cleavage is the rate-determining step and results in the formation of a hydroxyl group and a highly stabilized trityl carbocation.
The stability of this carbocation intermediate is the single most important factor determining the lability of the protecting group.[4] A more stable carbocation forms more readily, thus requiring milder acidic conditions for cleavage. The introduction of electron-donating groups (EDGs) onto the phenyl rings, such as methoxy (-OCH₃) groups, dramatically increases the stability of the resulting carbocation through the mesomeric (resonance) effect.[1][5]
Mechanism of Acid-Catalyzed Deprotection
The workflow below illustrates the fundamental pathway for the deprotection of a trityl-protected alcohol (R-O-Tr).
Caption: General mechanism for acid-catalyzed trityl ether cleavage.
Quantitative Comparison of Acid Lability
The practical consequence of substituting the trityl cage with methoxy groups is a dramatic increase in the rate of acidic deprotection. The stability afforded by the electron-donating substituents lowers the activation energy required for carbocation formation. This allows for a tiered system of protection where each group can be removed with a specific acid strength, a concept crucial for orthogonal protection strategies in complex syntheses.[1]
The table below summarizes the approximate relative rates of acid-catalyzed cleavage for Tr, DMT, and TMT groups.
| Protecting Group | Abbreviation | Structure | Relative Rate of Deprotection | Typical Cleavage Conditions |
| Trityl | Tr | Triphenylmethyl | 1 | 80% Acetic Acid (hours)[1] |
| Dimethoxytrityl | DMT | 4,4'-Dimethoxytrityl | ~300 | 3% Trichloroacetic Acid (TCA) in DCM (minutes)[1] |
| Trimethoxytrityl | TMT | 4,4',4''-Trimethoxytrityl | >1000 | Very Mild Acid (e.g., 0.1 M HCl)[6][7] |
Table 1: Comparison of common trityl protecting groups. The relative rates are approximate and can vary with solvent, temperature, and substrate.[1]
Structure-Activity Relationship: The Role of Methoxy Groups
The vast difference in reactivity can be explained by examining the stability of the carbocation intermediates formed during deprotection.
Caption: Relative stability of Trityl, DMT, and TMT carbocations.
-
Trityl (Tr): The unsubstituted trityl cation is stabilized solely by resonance delocalization of the positive charge across the three phenyl rings. While stable for a carbocation, it requires relatively strong acidic conditions for its formation.[2][3]
-
Dimethoxytrityl (DMT): The two para-methoxy groups are powerful resonance donors. The lone pairs on the oxygen atoms can be delocalized into the phenyl rings and onto the central cationic carbon. This additional resonance stabilization makes the DMT cation significantly more stable than the parent trityl cation.[1][4] This enhanced stability is why the DMT group is the standard for 5'-hydroxyl protection in automated solid-phase oligonucleotide synthesis; it is stable to the basic and neutral conditions during the coupling cycle but is cleaved rapidly and quantitatively by a brief treatment with a mild acid like 3% TCA.[1][8]
-
Trimethoxytrityl (TMT): The addition of a third para-methoxy group provides even greater charge delocalization and stabilization. The resulting TMT cation is the most stable of the three, rendering the TMT protecting group exceptionally labile. It can be removed under very mild acidic conditions, often so mild that they leave other acid-sensitive groups, including DMT, intact.[6]
Experimental Protocol: Comparative Deprotection Monitoring
A robust method for comparing deprotection rates involves spectrophotometric monitoring. The trityl, DMT, and TMT cations are all intensely colored chromophores, allowing their formation to be tracked in real-time using UV-Vis spectroscopy. The DMT cation, for instance, has a characteristic orange-red color with a strong absorbance maximum around 498 nm.[1][9]
This protocol describes the deprotection of a 5'-O-DMT-protected nucleoside, a common procedure in nucleic acid chemistry.
Objective: To remove the 5'-DMT group from a protected thymidine nucleoside and observe the reaction progress.
Materials:
-
5'-O-DMT-thymidine
-
Dichloromethane (DCM), anhydrous
-
3% (w/v) Trichloroacetic acid (TCA) in DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
Appropriate TLC mobile phase (e.g., 5-10% Methanol in DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve the 5'-O-DMT-thymidine substrate in anhydrous DCM in a clean, dry flask.
-
Causality: DCM is a suitable aprotic solvent that will not interfere with the acid-catalyzed reaction. Anhydrous conditions prevent premature cleavage by ambient moisture.
-
-
Initiation: While stirring at room temperature, add the 3% TCA in DCM solution dropwise.
-
Self-Validation: Upon addition of the acid, the solution should immediately turn a bright orange-red.[1] This color is a direct visual confirmation that the DMT cation is being formed and the reaction is proceeding.
-
-
Monitoring: Monitor the reaction's completion by TLC. Spot the reaction mixture against a spot of the starting material. The reaction is complete when the starting material spot is no longer visible and a new, more polar spot (the deprotected thymidine) appears at a lower Rf value.
-
Causality: Deprotection typically takes only a few minutes.[1] TLC provides a rapid and effective way to confirm the full conversion of the starting material.
-
-
Quenching: Once the reaction is complete, add saturated NaHCO₃ solution to the flask and stir vigorously until the orange color disappears.
-
Causality: The basic bicarbonate solution neutralizes the trichloroacetic acid, quenching the reaction and preventing potential side reactions like depurination if the substrate were a purine nucleoside.[9] The disappearance of the orange color confirms the neutralization of the DMT cation.
-
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, and then dry it over anhydrous Na₂SO₄.
-
Causality: This aqueous workup removes the acid, salts, and other water-soluble byproducts.
-
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude 5'-hydroxyl-thymidine product. The product can then be purified by silica gel chromatography if necessary.
Conclusion and Practical Implications
The choice between Tr, DMT, and TMT is a strategic one based on the required acid stability in subsequent reaction steps.
-
Trityl (Tr) is reserved for substrates where significant acid stability is needed, and its removal can be performed as one of the final steps using stronger acids.
-
Dimethoxytrityl (DMT) offers the ideal balance for automated oligonucleotide synthesis, providing stability to non-acidic reagents while allowing for rapid, high-yield deprotection in each cycle. Its intense color provides a reliable method for quantifying synthesis efficiency.[9][10]
-
Trimethoxytrityl (TMT) is a specialty group used when extreme acid lability is required, enabling deprotection under conditions that leave most other acid-sensitive functionalities, including DMT ethers, untouched.
Understanding the electronic effects that govern the stability of the corresponding carbocation intermediates allows the modern chemist to wield these protecting groups with precision, designing elegant and efficient synthetic routes for complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4,4′-Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15 ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A703873I [pubs.rsc.org]
- 7. 4,4′-Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labelling - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
A Guide to the Strategic Deprotection of Tris(2,4-dimethoxyphenyl)methyl (TDM) Ethers in Complex Syntheses
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection and sequential removal of protecting groups are paramount to achieving the desired molecular architecture. Among the arsenal of protecting groups for hydroxyl functions, acid-labile ethers play a crucial role due to their mild removal conditions. This guide provides a comprehensive comparison of the Tris(2,4-dimethoxyphenyl)methyl (TDM) ether protecting group with other commonly employed protecting groups, offering insights into its selective deprotection and strategic application in complex synthetic routes.
The Tris(2,4-dimethoxyphenyl)methyl (TDM) Ether: A Highly Labile Protecting Group
The TDM group is a trityl-type protecting group characterized by the presence of six methoxy substituents on the three phenyl rings. These electron-donating groups significantly stabilize the corresponding carbocation formed upon acid-catalyzed cleavage, rendering the TDM ether exceptionally labile to acidic conditions. This high sensitivity allows for its removal under very mild acidic conditions, often affording a high degree of selectivity in the presence of other less acid-sensitive protecting groups.
The choice of an appropriate protecting group strategy is a critical consideration in the design of any multi-step synthesis. Orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of others, is a key principle in modern organic synthesis.[1][2] The TDM group, with its distinct acid lability, offers a valuable tool for achieving such orthogonality.
Mechanism of Acid-Catalyzed Deprotection
The deprotection of TDM ethers proceeds via an acid-catalyzed cleavage of the ether linkage.[3] Protonation of the ether oxygen is followed by the departure of the alcohol and the formation of the highly stabilized Tris(2,4-dimethoxyphenyl)methyl carbocation. This carbocation is then quenched by a nucleophile present in the reaction medium. The stability of this carbocation is the primary reason for the high acid lability of the TDM group.
TDM_Ether [label="R-O-TDM"]; Protonated_Ether [label="R-O(H+)-TDM"]; Alcohol [label="R-OH"]; TDM_Carbocation [label="TDM+"]; Quenched_Cation [label="TDM-Nu"];
TDM_Ether -> Protonated_Ether [label=" H+"]; Protonated_Ether -> Alcohol [label="- TDM+"]; TDM_Carbocation -> Quenched_Cation [label="+ Nu-"]; }
Figure 1: General mechanism of acid-catalyzed deprotection of a TDM ether.Comparative Lability: TDM vs. Other Protecting Groups
The utility of the TDM group lies in its significantly greater acid lability compared to many other common protecting groups. This allows for its selective removal under conditions that leave other groups intact.
| Protecting Group | Type | Relative Acid Lability | Typical Deprotection Conditions | Stability to TDM Deprotection |
| TDM | Trityl-type Ether | Very High | Very Mild Acid (e.g., 1% TFA, CSA in MeOH) | - |
| Trityl (Tr) | Trityl-type Ether | High | Mild Acid (e.g., 80% AcOH) | Stable |
| Dimethoxytrityl (DMT) | Trityl-type Ether | High | Mild Acid (e.g., 3% DCA in DCM)[4][5] | Stable |
| TBDMS | Silyl Ether | Moderate | H+, F-[6][7] | Stable |
| TIPS | Silyl Ether | Low | H+, F-[1] | Stable |
| Benzyl (Bn) | Benzyl Ether | Very Low | H2/Pd/C, Strong Acid[8] | Stable |
| Acetate (Ac) | Ester | Moderate | Base, Acid[9] | Stable |
| Benzoate (Bz) | Ester | Low | Base, Acid[4] | Stable |
Table 1: Comparison of the relative acid lability and deprotection conditions of TDM ether with other common protecting groups.
Selective Deprotection of TDM Ethers: Experimental Protocols
The key to harnessing the utility of the TDM group is the ability to selectively cleave it without affecting other protecting groups. The following protocols provide experimentally validated methods for this purpose.
Protocol 1: Selective Deprotection of TDM in the Presence of Silyl Ethers (TBDMS, TIPS)
Silyl ethers such as TBDMS and TIPS are generally stable to the very mild acidic conditions required for TDM ether cleavage.[1][6]
Experimental Workflow:
Start [label="Substrate with TDM and Silyl Ether"]; Reaction [label="1% TFA in CH2Cl2\nor CSA in MeOH\nRoom Temperature"]; Workup [label="Aqueous Workup"]; Product [label="Deprotected Alcohol (TDM removed)\nSilyl Ether Intact"];
Start -> Reaction; Reaction -> Workup; Workup -> Product; }
Figure 2: Workflow for selective TDM deprotection in the presence of silyl ethers.Step-by-Step Methodology:
-
Dissolve the substrate bearing both TDM and silyl ether protecting groups in a suitable solvent such as dichloromethane (CH₂Cl₂) or methanol (MeOH).
-
Cool the solution to 0 °C.
-
Add a catalytic amount of a mild acid, such as camphorsulfonic acid (CSA) in methanol or a very dilute solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 1% v/v).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base such as triethylamine or saturated sodium bicarbonate solution.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Causality: The significant difference in the stability of the respective carbocations formed upon protonation dictates the selectivity. The TDM cation is highly stabilized by the six methoxy groups, allowing for its formation under extremely mild acidic conditions that are insufficient to promote the cleavage of the more robust silyl ethers.
Protocol 2: Selective Deprotection of TDM in the Presence of Benzyl Ethers (Bn)
Benzyl ethers are significantly more stable to acidic conditions than TDM ethers and are typically removed by catalytic hydrogenation.[8] This provides a clear window for selective TDM deprotection.
Experimental Workflow:
Start [label="Substrate with TDM and Benzyl Ether"]; Reaction [label="Mild Acidic Conditions\n(e.g., 1% TFA in CH2Cl2)"]; Workup [label="Aqueous Workup"]; Product [label="Deprotected Alcohol (TDM removed)\nBenzyl Ether Intact"];
Start -> Reaction; Reaction -> Workup; Workup -> Product; }
Figure 3: Workflow for selective TDM deprotection in the presence of benzyl ethers.Step-by-Step Methodology:
-
Follow the same procedure as described in Protocol 1, using very mild acidic conditions.
-
The benzyl ether will remain intact under these conditions. Catalytic hydrogenation (e.g., H₂, Pd/C) can be performed in a subsequent step to remove the benzyl group if desired.
Causality: The cleavage of benzyl ethers under acidic conditions requires much stronger acids and often elevated temperatures. The mild conditions sufficient for TDM ether cleavage are well below the threshold required to affect the benzyl ether linkage.
Protocol 3: Selective Deprotection of TDM in the Presence of Ester Protecting Groups (Acetate, Benzoate)
Ester protecting groups like acetate and benzoate are typically cleaved under basic (saponification) or, in some cases, acidic conditions that are generally harsher than those required for TDM deprotection.[4][9][10]
Experimental Workflow:
Start [label="Substrate with TDM and Ester Group"]; Reaction [label="Very Mild Acidic Conditions\n(e.g., CSA in MeOH)"]; Workup [label="Aqueous Workup"]; Product [label="Deprotected Alcohol (TDM removed)\nEster Group Intact"];
Start -> Reaction; Reaction -> Workup; Workup -> Product; }
Figure 4: Workflow for selective TDM deprotection in the presence of ester groups.Step-by-Step Methodology:
-
Employ the mild acidic deprotection conditions as detailed in Protocol 1.
-
Carefully monitor the reaction to avoid any potential acid-catalyzed hydrolysis of the ester, although this is unlikely under the recommended mild conditions.
-
The ester group will remain, allowing for subsequent removal under basic conditions (e.g., LiOH, K₂CO₃ in methanol) if needed.
Causality: The mechanism of acid-catalyzed ester hydrolysis typically requires more forcing conditions (higher acid concentration, elevated temperature) than the facile cleavage of the TDM ether.[11] The exceptional lability of the TDM group allows for its removal well before the onset of ester hydrolysis.
Conclusion
The Tris(2,4-dimethoxyphenyl)methyl (TDM) ether is a highly valuable protecting group for hydroxyl functions, distinguished by its extreme acid lability. This property allows for its selective removal under exceptionally mild conditions, providing a powerful tool for achieving orthogonality in complex multi-step syntheses. By carefully selecting the deprotection conditions, researchers can selectively unmask a hydroxyl group protected as a TDM ether while leaving a wide range of other common protecting groups, including silyl ethers, benzyl ethers, and esters, intact. This guide provides the foundational knowledge and practical protocols to effectively integrate the TDM protecting group into sophisticated synthetic strategies.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reverse orthogonal strategy for oligosaccharide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Reverse orthogonal strategy for oligosaccharide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Validation of Tris(2,4-dimethoxyphenyl)methanol's Orthogonality in Synthesis: A Comparative Guide
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
The foundational principle of our technical guides is to provide in-depth, validated, and actionable information grounded in verifiable experimental data. After a comprehensive search of the current scientific literature, we have determined that there is a notable absence of published, peer-reviewed data on the use of Tris(2,4-dimethoxyphenyl)methanol as a precursor for a protecting group in chemical synthesis.
Specifically, our search for experimental protocols, cleavage conditions, and comparative orthogonality studies yielded no specific results for a "Tris(2,4-dimethoxyphenyl)methyl" (TDM) protecting group. This is in stark contrast to the wealth of information available for structurally related and commonly used protecting groups such as the 4,4'-dimethoxytrityl (DMT) and the 2,4-dimethoxybenzyl (DMB) groups.
The core of this guide was intended to be a robust, data-driven comparison. Without access to primary literature detailing the performance of the TDM group, we cannot, in good scientific faith, provide the detailed experimental protocols, quantitative comparisons, and mechanistic insights that our audience relies upon. To do so would be speculative and would not meet our standards of scientific integrity and trustworthiness.
Therefore, while we cannot deliver the originally intended comparison guide for this compound, we believe it is valuable to present a guide that frames the hypothetical properties of such a protecting group based on established chemical principles and data from its closest structural analogs. This allows us to explore the principles of protecting group design and orthogonality, providing a useful intellectual exercise for the practicing chemist, while clearly delineating between established data and reasoned extrapolation.
Below, we offer a comparative framework, highlighting the known properties of standard trityl-based protecting groups and discussing how the specific structural features of a hypothetical TDM group would be expected to influence its behavior.
Extrapolating Performance: A Hypothetical Analysis of the Tris(2,4-dimethoxyphenyl)methyl (TDM) Protecting Group
In the realm of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The concept of orthogonality —the ability to deprotect one functional group under specific conditions without affecting others—is a cornerstone of modern synthetic chemistry.[1] This guide will explore the anticipated properties of a hypothetical Tris(2,4-dimethoxyphenyl)methyl (TDM) protecting group by comparing it to the well-characterized trityl (Trt) and dimethoxytrityl (DMT) protecting groups.
The Trityl Family: A Foundation of Acid-Labile Protection
The trityl group and its derivatives are widely used for the protection of primary alcohols due to their steric bulk and, most importantly, their lability under acidic conditions.[2] This acid-lability is a direct consequence of the remarkable stability of the trityl carbocation formed upon cleavage. The positive charge is extensively delocalized across the three phenyl rings.
The introduction of electron-donating groups, such as methoxy substituents, onto the phenyl rings further stabilizes the carbocation, thereby increasing the acid lability of the protecting group. This principle is well-documented in the progression from Trityl (Trt) to Monomethoxytrityl (MMT) and then to Dimethoxytrityl (DMT), where each additional methoxy group dramatically increases the rate of acid-catalyzed cleavage.[2]
Structural Comparison: TDM vs. DMT
The key structural difference between the well-known DMT group and our hypothetical TDM group lies in the substitution pattern of the methoxy groups.
-
Dimethoxytrityl (DMT): Possesses two phenyl rings, each with a single methoxy group at the para-position (4-position).
-
Tris(2,4-dimethoxyphenyl)methyl (TDM): Would feature three phenyl rings, each bearing two methoxy groups, at the ortho (2) and para (4) positions.
This significant increase in methoxy substitution would have profound and predictable effects on the properties of the TDM protecting group.
Hypothetical Performance and Orthogonality
Based on established structure-activity relationships in trityl-based protecting groups, we can extrapolate the likely performance characteristics of a TDM group.
1. Extreme Acid Lability:
The TDM cation would be exceptionally stable due to the electronic contribution of six methoxy groups. The para-methoxy groups would provide powerful resonance stabilization, while the ortho-methoxy groups would contribute through inductive effects and potentially through direct interaction with the cationic center. This enhanced stabilization would render the TDM group extremely acid-labile , far more so than DMT.
Data-Driven Extrapolation:
The relative rates of acidic cleavage for common trityl groups provide a clear trend.
| Protecting Group | Abbreviation | Number of Methoxy Groups | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 0 | 1 | 80% Acetic Acid |
| Monomethoxytrityl | MMT | 1 | ~10 | Dilute TFA (e.g., 1-3%) in DCM[2] |
| Dimethoxytrityl | DMT | 2 | ~100 | Very mild acid (e.g., 3% DCA in DCM)[2] |
| Tris(2,4-dimethoxyphenyl)methyl | TDM | 6 | >>100 (Hypothesized) | Extremely mild, possibly protic solvents or very dilute acid |
2. Orthogonality Considerations:
A protecting group with such high acid lability would offer unique opportunities for orthogonality but also present significant challenges.
-
Orthogonality with Base-Labile Groups (e.g., Fmoc, Acetates): The TDM group would be fully orthogonal to base-labile protecting groups, as it would be stable under the basic conditions used for their removal.
-
Orthogonality with Standard Acid-Labile Groups (e.g., Boc, t-Butyl ethers): This is where the TDM group could, in theory, shine. The tert-butyloxycarbonyl (Boc) group typically requires moderate to strong acid for cleavage (e.g., 25-50% TFA in DCM).[3] A TDM group would likely be cleaved under conditions so mild that Boc and other standard acid-labile groups would remain completely intact. This would create a new tier of "hyper-labile" acid-removable groups.
-
Orthogonality with DMT: It is conceivable that conditions could be found to selectively cleave TDM in the presence of DMT, further expanding the repertoire of orthogonal protecting groups for complex syntheses, such as in oligonucleotide synthesis.
Challenges and Practical Considerations:
-
Stability: The extreme lability of the TDM group might render it unstable to even trace amounts of acid, including silica gel used in chromatography. This could severely limit its practical application.
-
Introduction: The steric hindrance from the six methoxy groups, particularly those at the ortho positions, could make the introduction of the TDM group challenging. The formation of the corresponding TDM chloride and its reaction with a sterically hindered alcohol might be sluggish.
Visualizing the Logic of Orthogonal Deprotection
The following diagram illustrates the concept of orthogonal deprotection, highlighting where the hypothetical TDM group would fit within a typical acid-labile protection strategy.
Caption: Hypothetical orthogonal deprotection workflow for a substrate protected with TDM, DMT, and Boc groups.
Experimental Protocols: A Framework Based on Analogs
While no specific protocols for the TDM group exist, the following are representative procedures for the introduction and cleavage of the related DMT group. These would serve as a starting point for the development of methods for a TDM group, with the expectation that cleavage conditions would need to be significantly attenuated.
Protocol 1: Protection of a Primary Alcohol with DMT-Cl (for comparison)
-
Dissolution: Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine.
-
Addition of Reagent: Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.
Protocol 2: Acid-Catalyzed Cleavage of a DMT Ether (for comparison)
-
Dissolution: Dissolve the DMT-protected alcohol in dichloromethane.
-
Acid Addition: Add a solution of 3% dichloroacetic acid in dichloromethane dropwise at room temperature. The characteristic orange color of the DMT cation will appear.
-
Monitoring: Stir the reaction for 5-10 minutes, monitoring by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.
Anticipated Modifications for a TDM Group: For the cleavage of a hypothetical TDM ether, one would start with much milder acidic conditions, such as 80% acetic acid in water, or highly diluted solutions of trifluoroacetic acid (<0.1%) in dichloromethane, likely with the inclusion of a cation scavenger like triethylsilane to trap the highly stable TDM cation.
Conclusion
While the specific protecting group derived from This compound remains unexplored in the scientific literature, fundamental principles of physical organic chemistry allow us to make strong predictions about its potential behavior. It is hypothesized to be an extremely acid-labile protecting group, offering a new level of orthogonality with other acid-sensitive groups like Boc and even DMT. However, its practical utility would be contingent on overcoming potential challenges related to its stability and steric hindrance during introduction.
The development and characterization of such a "hyper-labile" protecting group would be a valuable contribution to the field of organic synthesis. We encourage researchers to investigate the properties of this and other novel protecting groups to expand the synthetic chemist's toolkit. We will continue to monitor the literature and will update this guide should experimental data on the Tris(2,4-dimethoxyphenyl)methyl group become available.
References
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from a relevant organic chemistry resource.
- Fiveable. (n.d.). Acid-Labile Protecting Groups.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001).
- Barany, G., & Merrifield, R. B. (1977). The principle of orthogonality in peptide synthesis. In Peptides, Proceedings of the Fifth American Peptide Symposium (pp. 284-287). John Wiley & Sons.
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A Senior Application Scientist's Guide to Protecting Hindered Alcohols: An In-Depth Efficacy Comparison Featuring Tris(2,4-dimethoxyphenyl)methanol
In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of functional groups is a cornerstone of success. Sterically hindered alcohols, particularly secondary and tertiary ones, present a formidable challenge. Their bulky nature impedes the approach of reagents, often leading to sluggish reactions, low yields, or the need for harsh conditions that compromise the integrity of sensitive substrates. This guide provides a critical evaluation of protecting group strategies for these challenging motifs, with a particular focus on the highly labile Tris(2,4-dimethoxyphenyl)methyl (DMPMTr) group, comparing its performance against established alternatives.
The Challenge of Steric Hindrance
The core problem in protecting a hindered alcohol is twofold: kinetics and selectivity. A bulky protecting group may struggle to approach the sterically shielded hydroxyl group, requiring forcing conditions that can trigger side reactions. Conversely, a protecting group that is too difficult to remove necessitates harsh deprotection steps, jeopardizing other functionalities painstakingly installed elsewhere in the molecule. The ideal protecting group for a hindered alcohol must therefore be sufficiently reactive for efficient installation but cleavable under exceptionally mild and selective conditions.
Tris(2,4-dimethoxyphenyl)methanol: A Specialist in Acid-Labile Protection
This compound gives rise to the DMPMTr protecting group, a member of the trityl ether family. Its structure is key to its utility. The three phenyl rings provide significant steric bulk, while the six methoxy groups (two on each ring at the ortho and para positions) are powerful electron-donating groups.
This electronic feature is the cornerstone of its exceptional acid lability. Upon protonation of the ether oxygen, the subsequent cleavage of the C-O bond is facilitated by the profound stability of the resulting carbocation. The positive charge is extensively delocalized across all three rings, with significant stabilization provided by the resonance contribution of the six methoxy groups. This stabilization drastically lowers the activation energy for cleavage, allowing for deprotection under extremely mild acidic conditions that leave many other acid-sensitive groups intact.
Comparative Analysis with Alternative Protecting Groups
The true measure of a protecting group's utility is its performance relative to other available tools. Here, we compare the DMPMTr group against the most common classes of alcohol protecting groups, with a focus on their application to hindered systems.
Silyl Ethers (TBDMS, TIPS, TBDPS)
Silyl ethers are perhaps the most widely used alcohol protecting groups due to their general stability and unique fluoride-mediated deprotection pathway.[1][2]
-
Installation: Protecting hindered secondary or tertiary alcohols with common silyl chlorides like tert-butyldimethylsilyl chloride (TBDMSCl) can be challenging, often requiring strong bases, catalysts like DMAP, and elevated temperatures.[3] More reactive silylating agents, such as tert-butyldimethylsilyl triflate (TBSOTf), may be necessary for particularly stubborn substrates.[4][5] The steric bulk of groups like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) makes them even more difficult to install on hindered centers.[6][7]
-
Deprotection: The hallmark of silyl ethers is their cleavage with fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF).[3][8] This provides excellent orthogonality with acid- and base-labile protecting groups. They can also be removed with strong acid, though their stability to acid varies (TMS < TES < TBDMS < TIPS < TBDPS).[9]
-
Verdict vs. DMPMTr: While silyl ethers offer a valuable orthogonal deprotection strategy, their installation on hindered alcohols can be problematic. The DMPMTr group, introduced via its corresponding highly reactive trityl-type chloride, can often be attached under milder conditions. The choice hinges on the required deprotection conditions: if subsequent steps involve acid, a silyl ether is preferable; if fluoride-sensitive groups are present, the acid-labile DMPMTr is the superior choice.
Other Trityl-Based Ethers (DMT, MMT, Tr)
This comparison is a direct evaluation of electronic effects within the same structural family.
-
Installation: All trityl groups are sterically demanding and are typically introduced using their respective chlorides in the presence of a non-nucleophilic base like pyridine or triethylamine.[4] Their bulk generally directs them to protect primary alcohols with high selectivity over secondary or tertiary alcohols.[4][10][11]
-
Deprotection: All are removed by acid. The critical difference is their relative lability, which is directly proportional to the number of electron-donating methoxy groups stabilizing the carbocationic intermediate. The order of acid lability is: DMPMTr > DMT (4,4'-dimethoxytrityl) > MMT (4-methoxytrityl) > Tr (triphenylmethyl) The DMT group, widely used in oligonucleotide synthesis, is cleaved by mild acids like dilute trichloroacetic or dichloroacetic acid.[12][13] The parent Tr group requires stronger acidic conditions for removal.[4]
-
Verdict vs. DMPMTr: The DMPMTr group is the most acid-sensitive member of this class. This makes it the premier choice when the mildest possible acidic deprotection is required to preserve other sensitive functionalities, such as acetals or other less-labile ether protecting groups.
Acyl Groups (Acetyl, Pivaloyl, Benzoyl)
Acyl groups form esters and are deprotected under basic or reductive conditions.
-
Installation: Acylating a hindered alcohol is notoriously difficult. It often requires a combination of an acylating agent (e.g., acetic anhydride, pivaloyl chloride) with a powerful nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) and extended reaction times, sometimes at elevated temperatures.[14]
-
Deprotection: Esters are typically cleaved by base-mediated hydrolysis (e.g., K₂CO₃/MeOH, NaOH).[14] This orthogonality to acid- and fluoride-labile groups is their main advantage. However, basic conditions can be problematic, and sterically hindered esters (like pivalates) can be very difficult to hydrolyze.[15] Care must also be taken to avoid acyl migration in polyol systems.[14]
-
Verdict vs. DMPMTr: Acyl groups are generally poor choices for protecting hindered alcohols due to the difficulty of installation. While they offer basic deprotection conditions, the DMPMTr group is superior for hindered systems when acid-lability is acceptable.
Data Summary: Comparative Properties of Alcohol Protecting Groups
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Suitability for Hindered Alcohols |
| DMPMTr | Tris(2,4-dimethoxyphenyl)methyl | DMPMTr-Cl, Pyridine, DCM, RT | Very Mild Acid (e.g., 1% TFA, AcOH) | Good: Reactive chloride aids installation. |
| DMT | 4,4'-Dimethoxytrityl | DMT-Cl, Pyridine, DCM, RT | Mild Acid (e.g., 3% DCA in DCM)[12] | Moderate: Sterically demanding. |
| TBDMS | tert-Butyldimethylsilyl | TBDMS-Cl, Imidazole, DMF | TBAF in THF; Strong Acid[3][5] | Moderate: Can require forcing conditions (TBDMS-OTf). |
| TIPS | Triisopropylsilyl | TIPS-Cl, Imidazole, DMF | TBAF in THF; Strong Acid[7] | Poor: Very sterically demanding. |
| Piv | Pivaloyl | Piv-Cl, DMAP, Pyridine, Heat | K₂CO₃/MeOH; LiAlH₄[14][15] | Poor: Very difficult to install and remove. |
| THP | Tetrahydropyranyl | DHP, PPTS, DCM | Mild Aqueous Acid (e.g., AcOH/H₂O)[16] | Poor: Difficult to install on hindered substrates. |
Visualizing the Chemistry
Chemical Structures of Key Protecting Groups
Caption: Structures of key protecting group precursors.
Mechanism of Acid-Catalyzed Deprotection of DMPMTr Ether
Caption: Deprotection pathway of a DMPMTr ether.
Decision Workflow for Protecting a Hindered Alcohol
Caption: A decision guide for selecting a protecting group.
Experimental Protocols
Protocol 1: Protection of a Hindered Secondary Alcohol with DMPMTr-Cl
This protocol describes the protection of a sterically hindered secondary alcohol, such as 1-(1-adamantyl)ethanol.
Materials:
-
1-(1-Adamantyl)ethanol (1.0 eq)
-
Tris(2,4-dimethoxyphenyl)methyl chloride (DMPMTr-Cl) (1.2 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered alcohol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M).
-
Add anhydrous pyridine (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DMPMTr-Cl (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DMPMTr-Cl solution dropwise to the stirred alcohol solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Ethyl Acetate/Hexanes).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the DMPMTr-protected alcohol.
Protocol 2: Deprotection of a DMPMTr Ether
Materials:
-
DMPMTr-protected alcohol (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the DMPMTr-protected alcohol in anhydrous DCM (approx. 0.05 M) in a round-bottom flask at room temperature.
-
Prepare a 1% (v/v) solution of TFA in DCM.
-
Add the 1% TFA solution dropwise to the stirred substrate solution. A characteristic deep color (often orange or red) from the DMPMTr cation may appear.
-
Stir the reaction at room temperature, monitoring carefully by TLC. The reaction is typically complete within 5-30 minutes.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the color dissipates and the solution is basic.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Conclusion
For the specific and demanding task of protecting sterically hindered alcohols, this compound emerges as a highly effective, albeit specialized, tool. Its primary advantage lies in the extreme lability of the resulting DMPMTr ether, which can be cleaved under the mildest of acidic conditions. While silyl ethers provide an essential orthogonal strategy with their fluoride-based deprotection, their installation can be a significant hurdle. When the synthetic route can tolerate a highly acid-sensitive group, the DMPMTr protector offers a powerful combination of efficient installation and gentle removal, making it an invaluable asset for the synthesis of complex molecules with sensitive, sterically congested architectures.
References
-
ScienceBlogs. Dimethoxytrityl/DMT (Orange you glad you protected that alcohol?). (2006). Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. Available at: [Link]
-
Wikipedia. tert-Butyldiphenylsilyl. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. (2015). Available at: [Link]
-
University of Windsor. Alcohol Protecting Groups. Available at: [Link]
-
MDPI. Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. (2024). Available at: [Link]
-
Chem-Station. Acyl Protective Groups. (2014). Available at: [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available at: [Link]
-
Wikipedia. Dimethoxytrityl. Available at: [Link]
-
YouTube. Protection and Deprotection of Alcohol in Organic Chemistry. (2025). Available at: [Link]
-
ResearchGate. I would like to know why dmt protection is 5'OH specific?. (2024). Available at: [Link]
-
National Institutes of Health. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). Available at: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
ResearchGate. Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. (2008). Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl ethers. Available at: [Link]
-
National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2015). Available at: [Link]
-
YouTube. 12.5 Protecting Groups for Alcohols | Organic Chemistry. (2021). Available at: [Link]
-
UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. Available at: [Link]
-
UCLA Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Available at: [Link]
-
ResearchGate. Reaction mechanism for the formation of 2,4-dimethoxyphenol from benzoquinone and methanol. Available at: [Link]
-
Royal Society of Chemistry. Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. (2014). Available at: [Link]
-
International Journal of Chemical Engineering and Applications. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2014). Available at: [Link]
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ChemRxiv. Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. (2019). Available at: [Link]
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University of Southampton. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Available at: [Link]
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National Institutes of Health. The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the P-Methoxybenzyl Group for Protection of Carbohydrates. (2013). Available at: [Link]
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National Institutes of Health. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). Available at: [Link]
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ResearchGate. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). Available at: [Link]
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A Senior Application Scientist's Guide to Benzyl-Type Protecting Groups in Oligosaccharide Synthesis
The chemical synthesis of complex oligosaccharides is a formidable challenge, primarily due to the need to differentiate between multiple hydroxyl groups of similar reactivity on each monosaccharide unit.[1][2] A robust protecting group strategy is therefore not merely a procedural step but the very foundation upon which a successful synthesis is built.[3] Among the arsenal of protecting groups available to the carbohydrate chemist, benzyl-type ethers stand out for their versatility, stability, and predictable influence on reaction outcomes.[4][5]
This guide provides a comparative analysis of common benzyl-type protecting groups, moving beyond simple protocols to explain the underlying chemical principles that govern their selection and application. The insights presented here are designed to empower researchers, scientists, and drug development professionals to devise more efficient and reliable synthetic strategies.
The Benzyl Family: Understanding Electronic Effects on Reactivity
The utility of a benzyl-type protecting group is dictated by the electronic nature of substituents on its aromatic ring. These substituents modulate the stability of the benzylic carbocation intermediate formed during cleavage and influence the electron density of the ether oxygen, thereby affecting the reactivity of the glycosyl donor. This concept is often described in terms of "arming" and "disarming" effects.[6]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) increase electron density on the benzyl ring. This "arms" the glycosyl donor, making it more reactive in glycosylation reactions by stabilizing the developing positive charge at the anomeric center.[6] These groups also render the benzyl ether more susceptible to cleavage by oxidative or acidic methods.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) decrease the ring's electron density. This "disarms" the glycosyl donor, reducing its reactivity. These groups are generally more stable and require harsher conditions for cleavage.
The interplay between these electronic effects forms the basis for selecting a specific benzyl-type group for a given synthetic purpose, be it as a "permanent" group that survives the entire synthesis or a "temporary" group removed mid-sequence to reveal a hydroxyl for further glycosylation.[4]
Caption: Relationship between benzyl ring substituents and protecting group function.
A Comparative Analysis of Key Benzyl-Type Ethers
The choice of a benzyl-type protecting group is a strategic decision that impacts stability, reactivity, and deprotection options. Below is a comparison of the most frequently used variants in oligosaccharide synthesis.
| Protecting Group | Abbreviation | Key Deprotection Method(s) | Relative Donor Reactivity | Orthogonality & Key Features |
| Benzyl | Bn | Catalytic Hydrogenation (H₂/Pd/C) or Catalytic Transfer Hydrogenation (CTH).[7] | Standard (Baseline) | Permanent/Global: Highly stable to acidic/basic conditions and most reagents.[4] Typically removed at the final step. Orthogonal to acid-labile (e.g., Trityl) and oxidatively cleaved groups (e.g., PMB).[8] |
| p-Methoxybenzyl | PMB / MPM | Oxidative (DDQ, CAN); Acidic (TFA).[9][10] Can also be removed by hydrogenation. | Arming (Higher) | Temporary: Readily cleaved oxidatively in the presence of Bn groups, making it a cornerstone of orthogonal strategies.[9] Its acid lability allows for selective removal under conditions that leave Bn ethers intact.[11] |
| 3,4-Dimethoxybenzyl | DMB / DMPM | Oxidative (DDQ, CAN); Milder acidic conditions than PMB.[10] | Arming (Higher than PMB) | Highly Labile Temporary: The additional methoxy group makes it even more susceptible to oxidative and acidic cleavage than PMB, allowing for hierarchical deprotection.[10] |
| 2-Naphthylmethyl | Nap | Oxidative (DDQ); Hydrogenolysis. Can also be cleaved with HF/Pyridine.[12][13] | Arming (Similar to Bn) | Versatile Temporary/Permanent: More stable to acidic conditions than PMB.[13] It can be removed oxidatively in the presence of Bn, providing an important orthogonal option, especially when acid sensitivity is a concern.[1][14] |
Experimental Protocols: From Protection to Deprotection
The trustworthiness of a synthetic strategy relies on reproducible and high-yielding protocols. Here, we detail standard procedures for the installation and selective removal of benzyl-type ethers on a model monosaccharide, Methyl α-D-glucopyranoside.
Protocol 1: Per-O-Benzylation using Sodium Hydride
This protocol describes the exhaustive protection of all hydroxyl groups as benzyl ethers, a common first step in preparing a glycosyl donor or a fully protected building block.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of Methyl α-D-glucopyranoside (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. The causality here is to allow for controlled deprotonation of the hydroxyl groups, minimizing side reactions.
-
Alkylation: After stirring for 1 hour at 0 °C, add benzyl bromide (BnBr, 5.0 eq.) dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by cooling to 0 °C and adding methanol dropwise until gas evolution ceases. This step safely neutralizes the excess NaH.
-
Work-up & Purification: The mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the per-O-benzylated product.
Protocol 2: Selective Deprotection of a PMB Ether using DDQ
This protocol demonstrates the orthogonal removal of a PMB group, leaving benzyl ethers and other protecting groups intact. This is a critical manipulation for revealing a hydroxyl group for subsequent glycosylation.
Methodology:
-
Setup: Dissolve the PMB-protected carbohydrate (1.0 eq.) in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v). The presence of water is crucial for hydrolyzing the intermediate formed after oxidation.[10]
-
Oxidation: Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2-1.5 eq.) portion-wise at room temperature. The reaction mixture will typically turn dark green or brown, indicating the formation of a charge-transfer complex.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.
-
Quenching & Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, containing the deprotected alcohol and p-methoxybenzaldehyde byproduct, is purified by silica gel chromatography.
Protocol 3: Debenzylation via Catalytic Transfer Hydrogenation (CTH)
CTH offers a safer and more convenient alternative to traditional hydrogenation using flammable H₂ gas, as it does not require specialized high-pressure equipment.[15][16]
Methodology:
-
Reaction Mixture: Dissolve the benzyl-protected carbohydrate (1.0 eq.) in a suitable solvent, such as methanol, ethanol, or a mixture including ethyl acetate.
-
Catalyst & Donor: Add palladium on carbon (Pd/C, 10% w/w, typically 10-20% by weight of the substrate) to the solution. To this suspension, add the hydrogen donor, such as ammonium formate (HCOONH₄, 10-20 eq.) or formic acid. The choice of donor can influence reaction rates and selectivity.[15][16][17]
-
Reaction: Heat the mixture to a gentle reflux (typically 40-80 °C, depending on the solvent) and monitor by TLC. The reaction is often complete in 1-4 hours.
-
Catalyst Removal: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. This step is critical to prevent product contamination.
-
Purification: The filtrate is concentrated under reduced pressure. The residue is then co-evaporated with toluene to remove any residual formic acid or related byproducts. The resulting deprotected carbohydrate is often pure enough for the next step or can be further purified by chromatography if necessary.
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A Comparative Guide to the Stability of Tris(2,4-dimethoxyphenyl)methyl Ethers Under Basic Conditions
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a cornerstone of successful multi-step organic synthesis. An ideal protecting group should be robust enough to withstand a variety of reaction conditions while being susceptible to cleavage under specific, controlled protocols. This allows for the unmasking of the functional group at the desired synthetic stage, a concept known as orthogonal protection strategy.[1][2]
The Tris(2,4-dimethoxyphenyl)methyl (DMT) group is a well-established protecting group for primary alcohols, particularly in nucleoside and oligonucleotide synthesis.[1][3] Its widespread use stems from its remarkable lability under mild acidic conditions, which allows for rapid and quantitative deprotection.[3][4] However, a comprehensive understanding of its stability profile, especially under basic conditions, is critical for its effective deployment in complex synthetic routes where base-mediated transformations are common.
This guide provides an in-depth, objective comparison of the stability of DMT ethers under various basic conditions against other commonly used alcohol protecting groups. All claims are supported by established chemical principles and include detailed experimental protocols to allow for reproducible validation.
The Principle of Orthogonality: Why Base Stability Matters
In a multi-step synthesis, it is often necessary to perform reactions on one part of a molecule while a sensitive functional group, like a primary alcohol, is masked. Many common synthetic transformations, such as ester saponification, eliminations, or alkylations, employ basic reagents.[5] If the alcohol's protecting group is not stable to these conditions, premature deprotection will occur, leading to undesired side reactions, reduced yields, and complex purification challenges.
The DMT group's primary cleavage mechanism is acid-catalyzed heterolysis, which forms a highly stable, resonance-delocalized carbocation.[3] This inherent acid lability is the foundation of its utility. Conversely, the DMT ether linkage is generally considered stable to basic conditions, a crucial feature for its role in orthogonal protection schemes, such as in oligonucleotide synthesis where base-labile groups on the nucleobases are removed while the 5'-DMT group remains intact.[3][6] This guide aims to experimentally define the boundaries of that stability.
Comparative Stability Analysis: An Experimental Framework
To objectively evaluate the stability of the DMT ether, we propose a comparative study against a panel of other common alcohol protecting groups, each with a different primary cleavage method.
Protecting Groups Under Evaluation:
-
Tris(2,4-dimethoxyphenyl)methyl (DMT): Acid-labile
-
tert-Butyldimethylsilyl (TBDMS): Fluoride-labile[5]
-
Benzyl (Bn): Cleaved by hydrogenolysis[7]
-
Acetate (Ac): Base-labile (saponification)[5]
The following experimental workflow provides a robust system for quantifying the stability of these groups under a standardized set of basic conditions.
Experimental Workflow Diagram
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A Comparative Guide to Purity Determination: Quantitative NMR Analysis of Tris(2,4-dimethoxyphenyl)methanol
The Principle of Absolute Quantification: Why qNMR Stands Apart
At its core, ¹H qNMR is a powerful analytical method that offers absolute quantification without the need for a reference standard of the analyte itself.[1][2] The fundamental principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][3] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard of known purity, one can calculate the analyte's purity with direct traceability to the International System of Units (SI).[3]
This contrasts sharply with chromatographic techniques like HPLC and GC, which are inherently relative methods.[4][5] For purity determination, they typically rely on a "100% method," where the area of the main peak is divided by the total area of all detected peaks. This approach assumes that all components (including impurities) have the same detector response, which is rarely the case, or it requires calibration with a certified reference material of the specific compound being tested, which may not always be available.
Experimental Design: A Multi-faceted Approach to Purity Verification
To provide a robust comparison, the purity of a single batch of Tris(2,4-dimethoxyphenyl)methanol (CAS: 76832-37-6) was determined using three distinct analytical techniques. Each protocol was designed to be self-validating, incorporating checks and balances to ensure data integrity.
Method 1: Quantitative ¹H NMR Spectroscopy (Primary Method)
The causality behind this experimental design is to achieve an accurate, absolute measure of purity. The choices of internal standard, solvent, and NMR parameters are all geared towards minimizing measurement uncertainty.
Experimental Protocol: ¹H qNMR
-
Sample and Standard Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial using a calibrated analytical balance. Record the weight to 0.01 mg.
-
Accurately weigh approximately 10 mg of a certified internal standard (IS), Maleic Anhydride (purity > 99.9%), into the same vial. Record the weight to 0.01 mg.
-
Rationale for IS Selection: Maleic Anhydride is chosen for its high purity, stability, simple ¹H NMR spectrum (a single peak), and resonance in a region (around 7.0 ppm) that does not overlap with the signals from this compound.
-
Add approximately 0.75 mL of a deuterated solvent, DMSO-d₆, to the vial. Ensure complete dissolution by gentle vortexing.
-
Rationale for Solvent Selection: DMSO-d₆ is an excellent solvent for a wide range of organic compounds and its residual peak does not interfere with the signals of interest.
-
-
NMR Data Acquisition:
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 500 MHz spectrometer.
-
Key Acquisition Parameters:
-
Pulse Angle: 30° (A smaller flip angle helps ensure equal excitation across the spectrum).
-
Relaxation Delay (d1): 30 seconds. Causality: This is the most critical parameter for quantification. The delay must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). This ensures all protons fully relax between pulses, making the signal integral directly proportional to the number of nuclei.[6]
-
Number of Scans (ns): 16. This provides a good signal-to-noise ratio (S/N > 250:1 is recommended for quantification) within a reasonable experiment time.[7]
-
Acquisition Time (aq): ~4 seconds.
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, followed by careful manual phase and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte and the signal for the internal standard. For this compound, the methoxy protons (-OCH₃) provide strong, distinct signals. We will select one of these. For Maleic Anhydride, integrate the single olefinic proton signal.
-
Calculate the purity using the following formula:
Purity (%, w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte, I_IS: Integrals of the analyte and internal standard signals.
-
N_analyte, N_IS: Number of protons for the integrated signals of the analyte and IS.
-
MW_analyte, MW_IS: Molecular weights of the analyte (440.49 g/mol ) and IS.
-
m_analyte, m_IS: Masses of the analyte and IS.
-
P_IS: Purity of the internal standard.
-
-
Method 2: High-Performance Liquid Chromatography (HPLC)
This method is designed as a high-throughput, sensitive technique for purity assessment based on chromatographic separation.[4][5] It serves as an excellent orthogonal method to qNMR.[8]
Experimental Protocol: HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Dilute this stock to a working concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100 .
-
Method 3: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds.[9] For a large, non-volatile molecule like this compound, its applicability is conditional on thermal stability.
Experimental Protocol: GC
-
Sample Preparation:
-
Prepare a solution of this compound at approximately 1 mg/mL in Dichloromethane.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C (Split mode, 20:1).
-
Oven Program: Start at 150 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 320 °C.
-
Injection Volume: 1 µL.
-
Causality Note: The high inlet and oven temperatures are necessary to volatilize the analyte. This poses a risk of on-column degradation, which would manifest as additional peaks and lead to an inaccurate (lower) purity reading.
-
-
Data Analysis:
-
Calculate purity using the area percent method, similar to HPLC.
-
Comparative Results and Discussion
The purity of this compound was determined in triplicate by each method. The results are summarized below.
| Analytical Method | Mean Purity (w/w %) | Standard Deviation | Key Observations |
| ¹H qNMR | 98.6% | 0.15 | Direct, absolute measurement. Minor solvent impurities (e.g., residual ethyl acetate) were identifiable and could be excluded from the purity calculation. |
| HPLC-UV | 99.1% (Area %) | 0.08 | High precision. Result is relative area %. Does not account for non-UV active impurities or differences in extinction coefficients. |
| GC-FID | 95.2% (Area %) | 0.45 | Lower purity value and higher variability observed. Several small, broad peaks suggest potential thermal degradation of the analyte under the required GC conditions. |
Expert Interpretation:
The data clearly illustrates the strengths and weaknesses of each technique.
-
¹H qNMR provides a highly accurate and precise purity value that can be considered a primary measurement.[7] Its ability to offer structural information simultaneously allowed for the identification of minor process-related solvent impurities, which is a significant advantage.[8] The result of 98.6% is a direct measure of the mass fraction of the target molecule.
-
HPLC-UV delivered a higher apparent purity value (99.1%). This is a common outcome for area percent calculations, which can overestimate purity if impurities have a lower UV response than the main compound or are not UV-active at all.[4] However, its high precision makes it an exceptional tool for quality control and stability studies where relative changes are monitored.
-
GC-FID proved to be the least suitable method for this specific analyte. The observed purity of 95.2% is likely erroneous due to on-column thermal decomposition, a known risk for large, functionalized molecules.[9] This highlights the critical importance of matching the analytical technique to the physicochemical properties of the analyte.
Conclusion: Selecting the Right Tool for the Job
For the definitive purity determination of a new chemical entity or a reference standard like this compound, ¹H qNMR is the superior method . Its status as a primary ratio method provides an absolute, SI-traceable purity value without the need for an analyte-specific standard. It is a non-destructive technique that simultaneously confirms identity and quantifies purity, offering a comprehensive characterization from a single experiment.[10][11]
While HPLC remains an indispensable tool for routine quality control, method development, and the analysis of complex mixtures due to its excellent resolving power and sensitivity, its purity values should be understood as relative unless calibrated against a certified standard. GC is a powerful technique in its own right but is not universally applicable and should be used with caution for thermally labile or non-volatile compounds.
For researchers, scientists, and drug development professionals, embracing qNMR as a cornerstone of chemical purity assessment is a step towards more robust, reliable, and fundamentally sound science.
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Gas Chromatography (GC) for Purity & Identity . CUP contract labs. 12
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Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR . Magnetic Resonance in Chemistry, 51(2), 76–81.
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A Guide to Quantitative NMR (qNMR) . Emery Pharma. (2024).
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Quantitative NMR . National Metrology Institute of Japan.
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Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis . Planta Medica, 80(05), 441–450.
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Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology . Chemical and Pharmaceutical Bulletin, 68(9), 868–874.
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Validation and implementation of qNMR as platform methods of oligonucleotides and peptides . Bruker.
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Crouch, R. Core principles of precise qNMR . JEOL USA.
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G. T. P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . Journal of Medicinal Chemistry, 57(22), 9220–9221.
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Gas chromatography . Wikipedia.
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CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID . Agilent Technologies. (2016).
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Gas chromatography - a key test of purity . Oshadhi Essential Oils.
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How To Calculate Percent Purity From Gas Chromatography? . Chemistry For Everyone. (2025).
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Stimuli Article (qNMR) . US Pharmacopeia (USP).
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What is qNMR and why is it important? . Mestrelab Resources.
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. (2025).
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice . AZoM. (2020).
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High-Performance Quantitative H-1 NMR . Sigma-Aldrich.
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Quantitative NMR (qNMR) . FUJIFILM Wako Chemicals Europe GmbH.
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Ways to Test for Chemical Purity . Cal-Star. (2024).
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Liu, K., et al. (2011). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis . Phytochemical Analysis, 22(2), 113-120.
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Top 5 Methods of Assessing Chemical Purity . Moravek, Inc.
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Why Is HPLC Ideal for Chemical Purity Testing? . Moravek, Inc.
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Analytical Services for Purity Determination . BOC Sciences.
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Various Authors. (2013). What would be the quickest and simplest way to test the purity of a compound after synthesis? . ResearchGate.
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Tris(2, 4-dimethoxyphenyl)methanol, min 97%, 1 gram . CP Lab Safety.
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Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC) . Triclinic Labs.
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HPLC method for purifying organic compounds . Google Patents.
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Replacing Traditional Heavy Metals Testing with Modern Plasma-Based Spectrochemical Techniques . Spectroscopy Online. (2016).
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Benchmarking Tris(2,4-dimethoxyphenyl)methanol against other acid-labile protecting groups
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of hydroxyl groups is a cornerstone of successful multi-step organic synthesis. The choice of a protecting group can dictate the efficiency, selectivity, and ultimate success of a synthetic route. This guide provides an in-depth technical comparison of several key acid-labile protecting groups, with a special focus on extrapolating the performance of the highly electron-rich tris(2,4-dimethoxyphenyl)methyl group against established benchmarks: the highly labile dimethoxytrityl (DMT) group, the common tetrahydropyranyl (THP) group, and the versatile tert-butyldimethylsilyl (TBDMS) group.
The Principle of Acid-Labile Protection: A Matter of Cation Stability
Acid-labile protecting groups function by forming a linkage with a hydroxyl group (e.g., an ether or acetal) that is stable to a wide range of non-acidic conditions, yet can be selectively cleaved by treatment with an acid.[1] The mechanism of cleavage for many of these groups, particularly trityl- and benzyl-type ethers, proceeds through the formation of a carbocation intermediate upon protonation of the ether oxygen.[2] The stability of this carbocation is the paramount factor determining the lability of the protecting group; the more stable the carbocation, the milder the acidic conditions required for its removal.
Electron-donating groups (EDGs) on the aromatic rings of trityl or benzyl groups, such as methoxy (-OCH₃) groups, are instrumental in stabilizing the carbocation through resonance. This principle allows for the fine-tuning of a protecting group's lability.[3]
The Subject of Inquiry: Tris(2,4-dimethoxyphenyl)methanol and its Protective Group
This compound, upon activation (e.g., conversion to the corresponding chloride or tritylium ion), would form a tris(2,4-dimethoxyphenyl)methyl ether with an alcohol. This protecting group, which can be abbreviated as TDMTr, possesses six methoxy groups positioned at the ortho and para positions of the three phenyl rings.
While not a commonly documented protecting group in mainstream literature, we can confidently extrapolate its properties based on well-established structure-activity relationships. The acid lability of common trityl groups increases dramatically with the number of methoxy substituents:
Trityl (Tr) < Monomethoxytrityl (MMT) < Dimethoxytrityl (DMT) < Trimethoxytrityl (TMT) [2]
This trend is due to the enhanced stabilization of the resulting carbocation by the electron-donating methoxy groups. A TDMTr group, with its six methoxy groups, would therefore be expected to be exceptionally acid-labile , surpassing even TMT in its sensitivity to acid. This "ultra-labile" nature would make it suitable for applications where deprotection is required under extremely mild acidic conditions, preserving even the most sensitive functionalities elsewhere in the molecule.
Performance Benchmarking Against Standard Protecting Groups
To contextualize the predicted performance of the TDMTr group, we will compare it to three widely used protecting groups for alcohols, each representing a different profile of lability and orthogonality.
Data Presentation: Comparative Analysis
The following table summarizes the key performance characteristics of the benchmark protecting groups and the extrapolated properties of the TDMTr group.
| Protecting Group | Abbreviation | Typical Protection Reagent | Typical Deprotection Conditions | Relative Acid Lability | Key Features & Considerations |
| Tris(2,4-dimethoxyphenyl)methyl | TDMTr | Tris(2,4-dimethoxyphenyl)methyl Chloride | Very mild acid (e.g., <<1% TCA or DCA in DCM) | Extremely High (Predicted) | Predicted to be one of the most acid-labile trityl-type groups. Potentially useful for substrates with extreme acid sensitivity. May be too labile for some multi-step syntheses. |
| Dimethoxytrityl | DMT | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Mild acid (e.g., 3% DCA or TCA in DCM, 80% Acetic Acid)[4] | Very High | Widely used in oligonucleotide synthesis.[5] Deprotection is rapid and can be monitored by the formation of the orange DMT cation.[4] Stable to base. |
| Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran (DHP) with acid catalyst (e.g., p-TsOH)[6] | Moderate acid (e.g., Acetic acid in THF/H₂O, p-TsOH in MeOH)[7] | Moderate | Cost-effective and stable to bases, organometallics, and hydrides.[6] Creates a new stereocenter, which can lead to diastereomeric mixtures.[7] |
| tert-Butyldimethylsilyl | TBDMS / TBS | tert-Butyldimethylsilyl chloride (TBDMS-Cl) with imidazole[1] | Fluoride source (e.g., TBAF in THF).[8] Acidic conditions (e.g., AcOH/H₂O/THF, stronger than for DMT/THP).[9] | Low (Acid), N/A (Fluoride) | Offers an orthogonal deprotection pathway using fluoride ions.[2] Stable to a wide range of non-acidic and non-fluoride conditions. Sterically hindered. |
Mechanism of Deprotection Diagrams
The following diagrams illustrate the acid-catalyzed deprotection mechanisms for DMT and THP ethers, and the fluoride-mediated cleavage of a TBDMS ether.
Experimental Protocols
The following protocols are provided as representative procedures. Optimization may be required for specific substrates.
Dimethoxytrityl (DMT) Group
Protection of a Primary Alcohol with DMT-Cl
This protocol is adapted from standard procedures in nucleoside chemistry.[5]
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Add DMT-Cl (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few milliliters of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of a DMT Ether
This procedure uses a mild acidic condition suitable for many substrates.[4]
Materials:
-
DMT-protected alcohol (1.0 eq)
-
Dichloromethane (DCM)
-
3% (w/v) Trichloroacetic acid (TCA) in DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the DMT-protected alcohol in DCM.
-
Add the 3% TCA in DCM solution dropwise to the stirred solution at room temperature. A characteristic orange color will appear due to the formation of the DMT cation.
-
Stir for 5-10 minutes. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
Tetrahydropyranyl (THP) Group
Protection of an Alcohol with Dihydropyran (DHP)
This is a classic and cost-effective protection method.[6]
Materials:
-
Alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the alcohol in anhydrous DCM, add DHP followed by a catalytic amount of p-TsOH·H₂O.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude THP ether can often be used without further purification.
Deprotection of a THP Ether
This procedure uses mild acidic hydrolysis.
Materials:
-
THP-protected alcohol (1.0 eq)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq) or Trifluoroacetic acid (TFA, 0.1 eq)
Procedure:
-
Dissolve the THP ether in methanol.
-
Add a catalytic amount of p-TsOH·H₂O or TFA.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once complete, neutralize the acid with a base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify as necessary.
tert-Butyldimethylsilyl (TBDMS) Group
Protection of an Alcohol with TBDMS-Cl
This is the standard procedure developed by E.J. Corey.[1]
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Imidazole (2.5 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the alcohol, imidazole, and TBDMS-Cl in anhydrous DMF.
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Deprotection of a TBDMS Ether with TBAF
This fluoride-mediated cleavage is a hallmark of silyl ether chemistry.[8]
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)
Procedure:
-
Dissolve the TBDMS ether in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry, concentrate, and purify as necessary.
Conclusion and Field-Proven Insights
The selection of an acid-labile protecting group is a critical decision in synthetic planning. This guide has benchmarked three industry-standard protecting groups, providing a framework for choosing the appropriate tool for a given synthetic challenge.
-
For extreme acid sensitivity , where even mild acids like dilute TCA could cause degradation, the theoretical TDMTr group represents a promising, albeit currently unexplored, option. Its predicted ultra-lability is a logical extension of the established effects of multiple methoxy substituents on trityl group stability.
-
The DMT group remains the gold standard for applications requiring a highly acid-labile protecting group with the added benefit of quantitative reaction monitoring, as exemplified by its ubiquitous use in automated oligonucleotide synthesis.[4]
-
The THP group is a cost-effective and robust choice for general-purpose alcohol protection, provided the substrate is not sensitive to moderately acidic conditions and the introduction of a new stereocenter is not a concern.[6]
-
The TBDMS group offers a crucial element of orthogonality . Its stability to a wide range of conditions and its selective cleavage with fluoride ions allow for complex synthetic manipulations that would be impossible with purely acid-labile strategies.[2]
Ultimately, the optimal protecting group strategy is one that is validated experimentally for each unique substrate and synthetic sequence. By understanding the underlying principles of carbocation stability and the specific cleavage mechanisms, researchers can make informed decisions that enhance the efficiency and success of their synthetic endeavors.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Preprints.org 2024, 2024040600. [Link]
-
Maity, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(18), 6038-6039. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(18), 6038–6039. [Link]
-
Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Kumar, B. S., & Kumar, V. P. (2007). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry - Section B, 46(9), 1547–1551. [Link]
-
Wu, X., et al. (2012). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Molecules, 17(12), 14356-14366. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. scribd.com [scribd.com]
A 2D NMR Deep Dive: Unambiguous Structural Confirmation of Tris(2,4-dimethoxyphenyl)methanol Protected Products
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in drug development, the judicious selection and unwavering confirmation of protecting groups are paramount.[1] The Tris(2,4-dimethoxyphenyl)methanol group, a bulky and acid-sensitive ether-based protecting group, offers unique advantages in specific synthetic contexts. However, its complex structure, characterized by multiple aromatic rings and methoxy substituents, can present a significant challenge for unambiguous structural verification using one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy alone. This guide provides an in-depth technical comparison, leveraging advanced 2D NMR techniques to definitively confirm the structure of this compound protected products and contrasts its analytical signature with the more conventional Dimethoxytrityl (DMT) protecting group.
The Challenge: Overcoming Spectral Crowding and Ambiguity
The ¹H NMR spectrum of a molecule protected with this compound is often plagued by signal overlap in the aromatic region (typically 6.0-7.5 ppm) and the methoxy region (around 3.8 ppm). This spectral congestion makes definitive assignment of individual protons and carbons, and thus confirmation of the ether linkage to the substrate, a formidable task. While ¹³C NMR provides information on the number of carbon environments, it does not reveal connectivity. This is where the power of two-dimensional NMR spectroscopy becomes indispensable for rigorous structural elucidation.[2]
The Solution: A Multi-pronged 2D NMR Approach
A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a comprehensive roadmap of the molecular structure. By correlating nuclear spins through bonds, these techniques unravel the connectivity of the molecule, leaving no room for ambiguity.
Experimental Workflow: From Protection to Proof
The following workflow outlines the key steps for the synthesis and subsequent 2D NMR confirmation of a this compound protected primary alcohol.
Interpreting the 2D NMR Data: A Case Study
Let's consider the hypothetical 2D NMR data for a primary alcohol, 2-phenylethanol, protected with this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data for Tris(2,4-dimethoxyphenyl)methyl-protected 2-phenylethanol
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |
| H-α (CH₂) | 3.25 (t) | 65.0 | COSY with H-β; HMBC to C-ipso (Tr), C-β |
| H-β (CH₂) | 2.80 (t) | 39.5 | COSY with H-α; HMBC to C-α, C-ipso (Ph) |
| Methoxy (OCH₃) | 3.80-3.85 (m) | 55.5 | HMBC to aromatic carbons of the protecting group |
| Aromatic (Protecting Group) | 6.40-7.30 (m) | 100-160 | COSY within aromatic spin systems; HMBC from methoxy protons |
| Aromatic (Substrate) | 7.15-7.25 (m) | 126-139 | COSY within the phenyl ring spin system |
| C-ipso (Tr) | - | 86.0 | HMBC from H-α |
COSY: Tracing the Proton Network
The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. In our example, a clear cross-peak between the triplets at 3.25 ppm (H-α) and 2.80 ppm (H-β) would confirm the ethyl fragment of the 2-phenylethanol moiety.
HSQC: Linking Protons to Their Carbons
The HSQC experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the carbon signals for the CH₂ groups of the substrate.
HMBC: The Key to Connectivity
The HMBC spectrum is the cornerstone of this analysis, as it reveals correlations between protons and carbons over two to three bonds. The most critical correlation for confirming the structure is the cross-peak between the protons of the methylene group adjacent to the ether oxygen (H-α at 3.25 ppm) and the quaternary carbon of the this compound group (C-ipso at ~86.0 ppm). This single correlation definitively establishes the ether linkage.
Comparative Analysis: this compound vs. Dimethoxytrityl (DMT)
The Dimethoxytrityl (DMT) group is another bulky, acid-sensitive protecting group commonly used in organic synthesis, particularly in nucleoside chemistry.[3] While both protecting groups offer similar reactivity profiles, their NMR spectra exhibit distinct differences that can influence the ease of characterization.
Table 2: Comparison of this compound and Dimethoxytrityl (DMT) Protecting Groups
| Feature | This compound | Dimethoxytrityl (DMT) |
| Structure | Three 2,4-dimethoxyphenyl rings | Two 4-methoxyphenyl rings and one phenyl ring |
| Symmetry | Higher symmetry | Lower symmetry |
| ¹H NMR | More complex aromatic region due to more complex substitution patterns. | Relatively simpler aromatic region. |
| ¹³C NMR | Fewer aromatic signals due to symmetry. | More aromatic signals due to lower symmetry. |
| Key HMBC | H-α to the central quaternary carbon. | H-α to the central quaternary carbon. |
| Advantages | Potentially different steric hindrance and electronic properties. | Well-established, extensive literature data available. |
| Disadvantages | Less common, less literature data available. | Can be more expensive. |
The higher symmetry of the this compound group can, in some cases, simplify the ¹³C NMR spectrum. However, the more complex substitution pattern on each aromatic ring often leads to a more convoluted ¹H NMR spectrum compared to the DMT group. Ultimately, the choice between these protecting groups will depend on the specific requirements of the synthesis, including steric considerations, desired acid lability, and cost. Regardless of the choice, the 2D NMR workflow described herein remains the gold standard for unambiguous structural confirmation.
Experimental Protocols
General Procedure for the Protection of a Primary Alcohol with this compound Chloride
-
To a solution of the primary alcohol (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of this compound chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for 2D NMR Analysis
-
Prepare a sample by dissolving 5-10 mg of the purified protected alcohol in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs on a 400 MHz or higher field NMR spectrometer.
-
Process and analyze the 2D spectra to establish the connectivity and confirm the structure of the protected product.
Conclusion
While one-dimensional NMR spectroscopy is a fundamental tool in organic chemistry, it can fall short in providing the necessary clarity for complex molecules such as those containing the this compound protecting group. The strategic application of a suite of 2D NMR experiments, particularly COSY, HSQC, and HMBC, provides an irrefutable method for structural confirmation. The crucial HMBC correlation between the α-protons of the protected alcohol and the central quaternary carbon of the protecting group serves as the definitive proof of the ether linkage. By understanding the principles and application of these powerful analytical techniques, researchers can proceed with their synthetic endeavors with the utmost confidence in the structural integrity of their intermediates.
References
- BenchChem. (2025). Application Notes and Protocols: 2,4-Dimethoxybenzyl (DMPM) as a Protecting Group for Alcohols. BenchChem.
- Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856–8858.
-
Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An efficient protocol for alcohol protection under solvent- and catalyst-free conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. [Link]
- Royal Society of Chemistry. (n.d.).
-
O'Connor, J. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- BenchChem. (2025). Application Notes and Protocols for Alcohol Protection with tert-Butylmethoxyphenylsilyl Bromide. BenchChem.
- LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts.
- BenchChem. (2025). Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. BenchChem.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Miss A's Chemistry. (2023, January 4). HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra [Video]. YouTube. [Link]
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Royal Society of Chemistry.
- SpectraBase. (2024). 2,4,6-Trichlorobenzyl alcohol, 1-methylpropyl ether. Wiley.
- ResearchGate. (2025, August 6). Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group.
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- ResearchGate. (2025, August 7). A solvent free and selective method for preparation of triphenylmethyl ethers of alcohols and nucleosides.
- Advanced Journal of Chemistry, Section A. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purificati. Advanced Journal of Chemistry, Section A.
- Wiley-VCH. (n.d.).
- RSC Publishing. (n.d.). Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. RSC Advances.
- ResearchGate. (2025, August 5). 4,4 '-Dimethoxytrityl group derived from secondary alcohols: Are they removed slowly under acidic conditions?.
- PubChem. (n.d.). 2,4-Dimethoxybenzyl alcohol.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
- PubMed. (n.d.). Synthesis, crystal structure, and high-resolution NMR spectroscopy of methyl 3-azido-2,3-dideoxy-4,6-di-O-p-tolylsulfonyl-alpha-D-xylo-hexopyranoside.
- PubChem. (n.d.). 2,5-Dimethoxybenzyl alcohol.
- data.bris. (n.d.). Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Starting Materials/2-(4-methoxyphenyl)-1,3,2-dioxaborinane. University of Bristol.
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tris(2,4-dimethoxyphenyl)methanol
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Responsible stewardship of chemical compounds, particularly in their disposal, is a critical component of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Tris(2,4-dimethoxyphenyl)methanol, ensuring that this final stage of your research is conducted with the same rigor and precision as your experimentation.
Hazard Assessment and Classification: Understanding the Compound
Key hazard considerations for structurally related aromatic alcohols include potential for skin and eye irritation.[1][2] Some may be harmful if swallowed.[1][2] Therefore, it is imperative to treat this compound with a high degree of caution.
In the absence of specific data, a conservative approach is always the most prudent. All waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of solutions or contact with solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical, minimizing the risk of irritation or absorption. |
| Protective Clothing | A standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended if there is a risk of generating dust from the solid compound. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] On-site treatment or neutralization is not advised without specific, validated protocols and approval from your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
-
Labeling: All waste streams containing this compound must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, concentration, and any known associated hazards.[3]
-
Segregation: It is crucial to segregate this waste from other laboratory waste streams. Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[4] Keep it separate from non-hazardous trash, sharps, and biological waste.[5]
Step 2: Containerization
-
Solid Waste: Use a dedicated, compatible, and leak-proof container for the collection of solid this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.[6]
-
Liquid Waste: For solutions containing this compound, use a compatible liquid waste container. The container must be able to be sealed and not leak.[7]
-
Headspace: Do not overfill the container. Leave adequate headspace (at least 10%) to allow for potential expansion of contents.[8]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3][9]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[9]
-
Ensure the SAA is secure and away from general laboratory traffic.
-
Store hazardous waste with secondary containment to prevent spills from spreading.[3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup.[7][9]
-
Provide them with all the necessary information from the hazardous waste label.
-
Never dispose of this compound down the drain or in regular trash.[10]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated to disperse any potential vapors or dust.
-
Containment:
-
For solid spills, carefully sweep up the material, avoiding the generation of dust, and place it into a labeled hazardous waste container.[1]
-
For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. Collect the absorbed material and place it into a hazardous waste container.[6]
-
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be collected and disposed of as hazardous waste.[6]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with your established emergency procedures.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- Benchchem. Proper Disposal of Dihydro Cuminyl Alcohol in a Laboratory Setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
